molecular formula C27H37ClN2O5 B2515675 I-CBP112 hydrochloride

I-CBP112 hydrochloride

Numéro de catalogue: B2515675
Poids moléculaire: 505.0 g/mol
Clé InChI: NZYYXGVOYOZTHZ-FYZYNONXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

cAMP-responsive element-binding protein binding protein (CREBBP) and E1A-associated protein p300 (EP300) are transcriptional co-activators that modulate DNA replication, DNA repair, cell growth, transformation, and development. Both CBP and EP300 contain bromodomains, which mediate their binding to acetylated lysine residues on histones and other proteins. I-CBP112 is a selective inhibitor of CBP and EP300 that directly binds their bromodomains (Kds = 0.142 and 0.625 μM, respectively). Developed by the Structural Genomics Consortium (SGC), this compound shows only weak cross-reactivity with the bromodomains of bromodomain and extra-terminal proteins and shows no interaction with other bromodomains.>

Propriétés

IUPAC Name

1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5.ClH/c1-5-26(30)29-11-12-33-27-22(17-29)13-21(20-8-9-23(31-3)24(14-20)32-4)15-25(27)34-18-19-7-6-10-28(2)16-19;/h8-9,13-15,19H,5-7,10-12,16-18H2,1-4H3;1H/t19-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYYXGVOYOZTHZ-FYZYNONXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OCC3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OC[C@H]3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Multifaceted Function of I-CBP112 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

I-CBP112 hydrochloride is a potent and selective small molecule inhibitor of the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300. By competitively binding to the acetyl-lysine binding pocket within the bromodomain, I-CBP112 modulates gene expression, leading to a range of cellular effects, including impaired self-renewal of cancer cells, induction of cellular differentiation, and sensitization to chemotherapy. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it perturbs.

Core Mechanism of Action

This compound functions as a competitive inhibitor at the bromodomain of CBP and p300, which are histone acetyltransferases (HATs) crucial for the regulation of gene expression.[1] The bromodomain is a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins. This interaction is critical for the recruitment of CBP/p300 to specific chromatin regions, leading to histone acetylation and subsequent transcriptional activation.

By occupying the acetyl-lysine binding pocket of the bromodomain, I-CBP112 prevents the "reading" of acetylated histone marks by CBP/p300.[2] This disrupts the normal recruitment and localization of these coactivators at gene promoters and enhancers. Interestingly, while inhibiting the bromodomain's reader function, I-CBP112 has been shown to allosterically enhance the HAT activity of CBP/p300, leading to increased acetylation of specific histone residues, notably H3K18.[3] This dual action—inhibition of bromodomain binding and enhancement of catalytic activity—results in a complex reprogramming of the cellular transcriptome.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of I-CBP112 with its targets and its cellular effects.

Table 1: Binding Affinity and Potency of this compound

ParameterTargetValueAssay MethodReference
Kd CBP Bromodomain142 nMIsothermal Titration Calorimetry[1]
Kd p300 Bromodomain625 nMIsothermal Titration Calorimetry[1]
IC50 Acetylated Histone Displacement170 nMCell-free assayNot Specified
EC50 p300/CBP-mediated H3K18 Acetylation~2 µMIn vitro HAT assay[1]

Table 2: Cellular Activity of this compound

Cell LineEffectConcentrationAssayReference
Leukemic Cell Lines (Human and Mouse) Impaired colony formationNot SpecifiedColony Formation Assay[1]
Leukemic Cell Lines (Human and Mouse) Induction of cellular differentiationNot SpecifiedDifferentiation Assay[1]
KG1a (Acute Myeloid Leukemia) Enhanced H3K18 acetylation10 and 20 µMWestern Blot[3]
LNCaP (Prostate Cancer) Enhanced H3K18 acetylation10 and 20 µMWestern Blot[3]
MDA-MB-231 (Triple-Negative Breast Cancer) Repression of ABC transporter genesNot SpecifiedNot Specified[4]
A549 (Lung Cancer) Repression of ABC transporter genesNot SpecifiedNot Specified[4]
HepG2 (Liver Cancer) Repression of ABC transporter genesNot SpecifiedNot Specified[4]

Signaling Pathways and Experimental Workflows

I-CBP112 Signaling Pathway

The following diagram illustrates the mechanism of action of I-CBP112 on the CBP/p300 signaling pathway, leading to altered gene expression.

I_CBP112_Signaling cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_transcription Transcriptional Regulation cluster_cellular_effects Cellular Effects Histone Histone Tail Ac Ac Histone->Ac Acetylation DNA DNA CBP_p300 CBP/p300 Bromodomain Bromodomain CBP_p300->Bromodomain HAT_domain HAT Domain CBP_p300->HAT_domain Gene_Expression Altered Gene Expression CBP_p300->Gene_Expression Modulates Bromodomain->Ac Recognizes HAT_domain->Histone Acetylation (e.g., H3K18) I_CBP112 I-CBP112 I_CBP112->Bromodomain Binds and Inhibits I_CBP112->HAT_domain Allosterically Enhances ABC_Transporters Repression of ABC Transporters Gene_Expression->ABC_Transporters Oncogenes Modulation of Oncogenes (e.g., MYC) Gene_Expression->Oncogenes Differentiation Induction of Differentiation Gene_Expression->Differentiation Reduced_Self_Renewal Reduced Self-Renewal Gene_Expression->Reduced_Self_Renewal Chemo_Sensitization Chemosensitization ABC_Transporters->Chemo_Sensitization

Caption: I-CBP112 inhibits the CBP/p300 bromodomain and enhances HAT activity, altering gene expression and cellular fate.

Experimental Workflow: Assessing I-CBP112 Efficacy in Leukemia

The following diagram outlines a typical experimental workflow to evaluate the anti-leukemic properties of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_assays Cell-Based Assays cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Leukemia_Cells Leukemia Cell Lines (e.g., KG1a, MOLM-13) Treatment Treat with I-CBP112 (Dose-Response) Leukemia_Cells->Treatment Colony_Formation Colony Formation Assay Treatment->Colony_Formation Differentiation_Assay Differentiation Assay (e.g., CD11b expression) Treatment->Differentiation_Assay Viability_Assay Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot (Histone Acetylation, Protein Expression) Treatment->Western_Blot qPCR RT-qPCR (Gene Expression Analysis) Treatment->qPCR Reduced_Self_Renewal_Outcome Reduced_Self_Renewal_Outcome Colony_Formation->Reduced_Self_Renewal_Outcome Assess Self-Renewal Differentiation_Outcome Differentiation_Outcome Differentiation_Assay->Differentiation_Outcome Measure Differentiation Markers Cytotoxicity_Outcome Cytotoxicity_Outcome Viability_Assay->Cytotoxicity_Outcome Determine IC50 Protein_Changes Protein_Changes Western_Blot->Protein_Changes Analyze Protein Level Changes Gene_Expression_Changes Gene_Expression_Changes qPCR->Gene_Expression_Changes Quantify mRNA Level Changes PDX_Model Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) Mouse Model of Leukemia InVivo_Treatment Treat Mice with I-CBP112 PDX_Model->InVivo_Treatment Monitoring Monitor Disease Progression (e.g., Bioluminescence Imaging, Survival) InVivo_Treatment->Monitoring Efficacy_Outcome Efficacy_Outcome Monitoring->Efficacy_Outcome Evaluate Therapeutic Efficacy

Caption: A workflow for evaluating the anti-leukemic effects of I-CBP112, from in vitro assays to in vivo models.

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the dissociation constant (Kd) of I-CBP112 for the bromodomains of CBP and p300.

Materials:

  • Purified recombinant human CBP or p300 bromodomain protein

  • This compound

  • ITC instrument (e.g., Malvern MicroCal)

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

  • DMSO

Protocol:

  • Protein Preparation: Dialyze the purified bromodomain protein against the ITC buffer overnight at 4°C to ensure buffer matching. Determine the final protein concentration using a spectrophotometer (A280).

  • Ligand Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution. Further dilute the stock solution in the final dialysis buffer to the desired concentration for titration. The final DMSO concentration in the injectant should be matched in the protein solution to minimize heat of dilution effects.

  • ITC Experiment Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument with detergent and water.

    • Load the reference cell with the dialysis buffer.

    • Load the sample cell with the bromodomain protein solution (typically 20-50 µM).

    • Load the injection syringe with the I-CBP112 solution (typically 200-500 µM).

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software (e.g., Origin) to determine the stoichiometry (n), binding enthalpy (ΔH), and association constant (Ka).

    • Calculate the dissociation constant (Kd) as the reciprocal of Ka.

In Vitro Histone Acetyltransferase (HAT) Assay

Objective: To measure the effect of I-CBP112 on the enzymatic activity of CBP/p300.

Materials:

  • Recombinant full-length CBP or p300 enzyme

  • Histone H3 peptide or recombinant histone H3 as substrate

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • This compound

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Detection reagent (e.g., radioactive [3H]-Acetyl-CoA and scintillation counting, or a coupled enzymatic assay for CoA-SH detection)

Protocol:

  • Prepare a reaction mixture containing HAT assay buffer, histone substrate, and Acetyl-CoA.

  • Add varying concentrations of I-CBP112 or vehicle control (DMSO) to the reaction mixture.

  • Initiate the reaction by adding the CBP or p300 enzyme.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding acetic acid or spotting onto filter paper and washing with sodium carbonate).

  • Quantify the amount of acetylated histone product using the chosen detection method.

  • Plot the enzyme activity as a function of I-CBP112 concentration and fit the data to a suitable dose-response curve to determine the EC50.

Leukemia Cell Colony Formation Assay

Objective: To assess the effect of I-CBP112 on the self-renewal capacity of leukemic cells.

Materials:

  • Leukemia cell line (e.g., MOLM-13, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Methylcellulose-based medium (e.g., MethoCult™)

  • Sterile petri dishes or multi-well plates

Protocol:

  • Culture leukemia cells to logarithmic growth phase.

  • Treat the cells with various concentrations of I-CBP112 or vehicle control for a specified period (e.g., 24-72 hours).

  • Harvest the cells and perform a viable cell count.

  • Resuspend the cells in the methylcellulose-based medium at a low density (e.g., 500-1000 cells/mL).

  • Plate the cell-methylcellulose mixture into petri dishes or wells of a multi-well plate.

  • Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 10-14 days.

  • Count the number of colonies (defined as a cluster of >50 cells) in each dish or well using a microscope.

  • Calculate the plating efficiency and the surviving fraction for each treatment condition.

In Vivo Leukemia Mouse Model

Objective: To evaluate the in vivo efficacy of I-CBP112 in a preclinical model of leukemia.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • Human leukemia cells (e.g., patient-derived xenograft cells or a cell line engineered with a luciferase reporter)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Protocol:

  • Engraftment: Inject the leukemia cells into the tail vein of the immunocompromised mice.

  • Monitoring: Monitor the engraftment and progression of leukemia by weekly bioluminescence imaging or by monitoring peripheral blood for the presence of human leukemia cells.

  • Treatment: Once the leukemia is established, randomize the mice into treatment and control groups.

  • Administer I-CBP112 or vehicle control to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor burden using bioluminescence imaging.

    • Monitor the overall health and survival of the mice.

    • At the end of the study, collect tissues (e.g., bone marrow, spleen) to assess the extent of leukemic infiltration.

  • Data Analysis: Compare the tumor growth, survival curves, and tissue infiltration between the I-CBP112-treated and control groups to determine the therapeutic efficacy.

Conclusion

This compound represents a valuable chemical probe for studying the biological roles of the CBP/p300 bromodomains and a potential therapeutic lead for the treatment of diseases characterized by dysregulated CBP/p300 function, such as certain cancers. Its unique mechanism of action, involving both inhibition of bromodomain binding and allosteric activation of HAT activity, underscores the complex regulatory landscape of these crucial transcriptional coactivators. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers seeking to further investigate the function and therapeutic potential of I-CBP112 and similar molecules.

References

I-CBP112 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

I-CBP112 hydrochloride is a potent and selective small molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and p300. As an acetyl-lysine competitive inhibitor, it plays a crucial role in modulating protein-protein interactions central to gene transcription. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, tailored for professionals in the field of drug discovery and development. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and workflows to facilitate a comprehensive understanding of this important chemical probe.

Discovery and Mechanism of Action

I-CBP112 was identified as a selective inhibitor of the CBP/p300 bromodomains, demonstrating a unique ability to modulate histone acetylation.[1] It acts as a competitive inhibitor at the acetyl-lysine binding pocket, thereby disrupting the interaction of CBP/p300 with acetylated histones and other proteins.[2] This inhibition of protein-protein interactions alters gene expression, leading to various cellular outcomes, including impaired colony formation and cellular differentiation in leukemic cell lines.[2]

The discovery of I-CBP112 stemmed from the exploration of compounds with a 2,3,4,5-tetrahydro-1,4-benzoxazepine core, which serves as an N-acetyl-lysine mimetic scaffold. This effort led to the development of a class of inhibitors with significant potency and selectivity for the CBP/p300 bromodomains over other bromodomain families, such as the BET family.

Quantitative Biological Data

The biological activity of I-CBP112 has been characterized by various quantitative measures, highlighting its potency and selectivity. The following tables summarize the key in vitro and cellular activity data.

Table 1: In Vitro Binding Affinity and Inhibitory Activity

TargetAssay TypeValueReference
CBP BromodomainKd142 nM[3]
p300 BromodomainKd625 nM[3]
CBP BromodomainKd151 nM[4]
p300 BromodomainKd167 nM[4]
CBP BromodomainIC50 (AlphaScreen)170 nM[4][5]
p300-mediated H3K18 acetylationEC50~2 µM
CBP-mediated H3K18 acetylationEC50~2 µM

Table 2: Cellular Activity

Cell LineAssayEffectConcentrationReference
Human and mouse leukemic cell linesColony FormationSubstantially impairedNot specified[2]
Human and mouse leukemic cell linesCellular DifferentiationInducedNot specified[2]
LNCaP (prostate cancer)ProliferationIC50 of 5.5 ± 1.1 μM5.5 µM[1]
KG1a (acute myeloid leukemia)H3K18 AcetylationIncreased10 and 20 µM[1]
LNCaP (prostate cancer)H3K18 AcetylationIncreased10 and 20 µM[1]
MDA-MB-231 (breast cancer)Sensitization to DoxorubicinIncreased10 µM[6]

Signaling Pathways and Experimental Workflows

I-CBP112 Mechanism of Action

I-CBP112 competitively binds to the acetyl-lysine binding pocket of the CBP/p300 bromodomain. This prevents the recognition of acetylated lysine (B10760008) residues on histones and other transcription factors, thereby inhibiting the recruitment of the CBP/p300 acetyltransferase to chromatin. This leads to a downstream modulation of gene transcription.

I-CBP112_Mechanism_of_Action cluster_0 Normal Cellular Process cluster_1 Inhibition by I-CBP112 Acetylated_Histone Acetylated Histone CBP_p300 CBP/p300 Acetylated_Histone->CBP_p300 Binds to Bromodomain Gene_Transcription Gene Transcription CBP_p300->Gene_Transcription Promotes I_CBP112 I-CBP112 CBP_p300_inhibited CBP/p300 I_CBP112->CBP_p300_inhibited Competitively Binds to Bromodomain Gene_Transcription_inhibited Altered Gene Transcription CBP_p300_inhibited->Gene_Transcription_inhibited Inhibits Promotion Experimental_Workflow start Start: Cancer Cell Culture treat Treat cells with I-CBP112 (and vehicle control) start->treat prolif_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) treat->prolif_assay western_blot Western Blot for Histone Acetylation (e.g., H3K18ac) treat->western_blot qpcr qRT-PCR for Target Gene Expression (e.g., c-Myc) treat->qpcr data_analysis Data Analysis and IC50/EC50 Determination prolif_assay->data_analysis western_blot->data_analysis qpcr->data_analysis end End: Characterize I-CBP112 Activity data_analysis->end I-CBP112_Synthesis start Starting Materials (e.g., substituted phenols and amino alcohols) step1 Formation of 2,3,4,5-tetrahydro-1,4- benzoxazepine core start->step1 step2 Introduction of the 3,4-dimethoxyphenyl group (e.g., Suzuki coupling) step1->step2 step3 Attachment of the (S)-1-methyl-3-piperidinyl]methoxy side chain step2->step3 step4 Acylation of the benzoxazepine nitrogen with propanoyl chloride step3->step4 final_product I-CBP112 step4->final_product hcl_salt This compound final_product->hcl_salt HCl treatment

References

I-CBP112 Hydrochloride: A Technical Guide to a Selective CBP/p300 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

I-CBP112 hydrochloride is a potent and selective small molecule inhibitor targeting the bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. By competitively binding to the acetyl-lysine binding pocket within the bromodomain, I-CBP112 disrupts protein-protein interactions crucial for the recruitment of the CBP/p300 transcriptional co-activator complex to chromatin. This interference with transcriptional programs has demonstrated significant therapeutic potential in preclinical models of various cancers, particularly leukemia and multidrug-resistant tumors. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Introduction

The epigenetic regulators CBP and p300 are versatile transcriptional co-activators that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their function is mediated in part by their histone acetyltransferase (HAT) activity, which remodels chromatin to facilitate gene expression.[1] The bromodomain of CBP/p300 recognizes acetylated lysine (B10760008) residues on histones and other proteins, a key step in the assembly of transcriptional machinery at specific gene loci. Dysregulation of CBP/p300 activity is implicated in the pathogenesis of various diseases, most notably cancer, where they can contribute to oncogene expression and therapeutic resistance.[2][3]

I-CBP112 is a chemical probe developed as a specific and potent acetyl-lysine competitive inhibitor of the CBP/p300 bromodomains.[4][5] Its ability to selectively target these bromodomains over others, such as those of the BET family, makes it a valuable tool for dissecting the biological functions of CBP/p300 and a promising candidate for therapeutic development.[1]

Chemical Properties

PropertyValueReference
Chemical Name (S)-1-(7-(3,4-dimethoxyphenyl)-9-((1-methylpiperidin-3-yl)methoxy)-2,3-dihydrobenzo[f][6][7]oxazepin-4(5H)-yl)propan-1-one hydrochloride[8]
CAS Number 2147701-33-3 (hydrochloride salt)[9]
Molecular Formula C₂₇H₃₆N₂O₅ · HCl[9]
Molecular Weight 505.1 g/mol [9]
Solubility Soluble in DMSO (≥49.6 mg/mL), Ethanol (≥47.1 mg/mL), and PBS (pH 7.2) (10 mg/mL). Insoluble in water.[8][9]

Mechanism of Action

I-CBP112 functions as an acetyl-lysine mimetic, competitively binding to the bromodomains of CBP and p300. This binding event displaces these co-activators from acetylated histones and other protein partners, thereby inhibiting the transcription of target genes.[5] One of the key consequences of I-CBP112-mediated CBP/p300 inhibition is the repression of genes associated with multidrug resistance, such as ATP-binding cassette (ABC) transporters.[6][10] This leads to increased intracellular accumulation of chemotherapeutic agents and sensitization of cancer cells to their cytotoxic effects.[6] Furthermore, I-CBP112 has been shown to induce cellular differentiation and impair the self-renewal of leukemic cells.[5]

Interestingly, some studies have reported that I-CBP112 can paradoxically enhance the acetylation of specific histone sites, such as H3K18, by p300.[4][11] This suggests a complex allosteric regulation of the enzyme's catalytic activity upon ligand binding to its bromodomain, the full mechanism of which is still under investigation.[11]

Mechanism of Action of I-CBP112 cluster_0 Normal Cellular Process cluster_1 Inhibition by I-CBP112 cluster_2 Cellular Outcomes CBP_p300 CBP/p300 Ac_Histone Acetylated Histones CBP_p300->Ac_Histone Binds via Bromodomain Gene_Expression Target Gene Expression (e.g., ABC Transporters, Oncogenes) Ac_Histone->Gene_Expression TF Transcription Factors TF->CBP_p300 I_CBP112 I-CBP112 CBP_p300_Inhibited CBP/p300 I_CBP112->CBP_p300_Inhibited Competitively Binds to Bromodomain Repression Transcriptional Repression CBP_p300_Inhibited->Repression Drug_Efflux Decreased Drug Efflux Repression->Drug_Efflux Differentiation Cellular Differentiation Repression->Differentiation Self_Renewal Impaired Self-Renewal (Leukemic Cells) Repression->Self_Renewal Chemo_Sensitization Chemosensitization Drug_Efflux->Chemo_Sensitization

Mechanism of Action of I-CBP112.

Quantitative Data

Table 1: Binding Affinity and Inhibitory Concentrations
ParameterTargetValueAssayReference
Kd CBP Bromodomain151 ± 6 nMIsothermal Titration Calorimetry (ITC)[7]
p300 Bromodomain167 ± 8 nMIsothermal Titration Calorimetry (ITC)[7]
CBP Bromodomain142 nMNot Specified[12]
p300 Bromodomain625 nMNot Specified[12]
IC50 CBP Bromodomain170 nMAlphaScreen (displacing H3K56ac)[5][8]
EC50 p300-mediated H3K18 acetylation~2 µMIn vitro HAT assay[4]
CBP-mediated H3K18 acetylation~2 µMIn vitro HAT assay[4]
Table 2: Cellular Activity
Cell LineEffectConcentrationReference
MDA-MB-231 (Breast Cancer)Sensitization to Doxorubicin (IC50 shift)10 µM (pre-treatment)[6]
Human and Mouse Leukemic Cell LinesImpaired colony formation, induced differentiationNot specified[4][5]
MLL-AF9+ AML CellsReduced leukemia-initiating potentialDose-dependent[5]

Experimental Protocols

AlphaScreen Assay for IC50 Determination

This protocol is based on the description of the assay used to determine the IC50 of I-CBP112 for the CBP bromodomain.[5]

Objective: To measure the ability of I-CBP112 to displace an acetylated histone peptide from the CBP bromodomain.

Materials:

  • Recombinant CBP bromodomain protein

  • Biotinylated H3K56ac peptide

  • Streptavidin-coated Donor beads

  • Glutathione-coated Acceptor beads

  • This compound

  • Assay buffer

  • 384-well microplates

Procedure:

  • Prepare a dilution series of I-CBP112 in assay buffer.

  • In a 384-well plate, add the recombinant CBP bromodomain protein and the biotinylated H3K56ac peptide.

  • Add the different concentrations of I-CBP112 to the wells.

  • Incubate the mixture to allow for binding competition.

  • Add Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads.

  • Incubate in the dark to allow for bead-protein-peptide complex formation.

  • Read the plate on an AlphaScreen-capable plate reader. The signal is generated when the Donor and Acceptor beads are brought into proximity.

  • The IC50 value is calculated by plotting the signal against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

AlphaScreen Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - CBP Bromodomain - Biotinylated H3K56ac Peptide - I-CBP112 Dilution Series Start->Prepare_Reagents Dispense Dispense Reagents into 384-well Plate Prepare_Reagents->Dispense Incubate_1 Incubate for Binding Competition Dispense->Incubate_1 Add_Beads Add AlphaScreen Donor and Acceptor Beads Incubate_1->Add_Beads Incubate_2 Incubate in Dark Add_Beads->Incubate_2 Read_Plate Read Plate on AlphaScreen Reader Incubate_2->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

AlphaScreen Assay Workflow.
Cell Viability and Chemosensitization Assay

This protocol is a generalized procedure based on the methods described for assessing the effect of I-CBP112 on cancer cell viability and sensitivity to chemotherapeutics.[6]

Objective: To determine the effect of I-CBP112 on the cytotoxicity of a chemotherapeutic agent in a cancer cell line.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • This compound

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • Cell viability reagent (e.g., Resazurin)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Pre-treat the cells with a fixed concentration of I-CBP112 (e.g., 10 µM) or vehicle control for a specified period (e.g., 48 hours).

  • After pre-treatment, add a serial dilution of the chemotherapeutic agent to the wells.

  • Incubate the cells for a further period (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 values for the chemotherapeutic agent in the presence and absence of I-CBP112 to assess sensitization.

Signaling Pathways

CBP/p300 are central nodes in numerous signaling pathways critical for cancer development and progression. By inhibiting CBP/p300, I-CBP112 can modulate these pathways, leading to its anti-cancer effects.

Key Modulated Pathways:

  • Wnt/β-catenin Signaling: CBP/p300 act as co-activators for β-catenin, a key transducer of the Wnt signaling pathway. Inhibition of CBP/p300 can disrupt the transcription of Wnt target genes involved in cell proliferation and stem cell maintenance.[1]

  • Androgen Receptor (AR) Signaling: In prostate cancer, CBP/p300 are co-activators of the androgen receptor. I-CBP112, in combination with other inhibitors, has been shown to suppress the transcription of AR target genes.[6][13]

  • p53 Signaling: CBP/p300 can acetylate and stabilize the tumor suppressor p53, enhancing its transcriptional activity. The impact of bromodomain inhibition on this specific interaction is an area of ongoing research.[1]

  • HIF-1α Signaling: Under hypoxic conditions, CBP/p300 are recruited by HIF-1α to activate the transcription of genes involved in angiogenesis and metabolic adaptation. I-CBP112 may therefore have therapeutic potential in the tumor microenvironment.[1]

CBP/p300-Modulated Signaling Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_AR Androgen Receptor Pathway cluster_p53 p53 Pathway cluster_HIF HIF-1α Pathway CBP_p300 CBP/p300 Wnt_Target_Genes Wnt Target Genes (Proliferation, Stemness) CBP_p300->Wnt_Target_Genes AR_Target_Genes AR Target Genes (Prostate Cancer Progression) CBP_p300->AR_Target_Genes p53_Target_Genes p53 Target Genes (Apoptosis, Cell Cycle Arrest) CBP_p300->p53_Target_Genes HIF1a_Target_Genes HIF-1α Target Genes (Angiogenesis, Metabolism) CBP_p300->HIF1a_Target_Genes I_CBP112 I-CBP112 I_CBP112->CBP_p300 Inhibits Wnt Wnt Signal Beta_Catenin β-catenin Wnt->Beta_Catenin Beta_Catenin->CBP_p300 Androgen Androgen AR Androgen Receptor Androgen->AR AR->CBP_p300 DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 p53->CBP_p300 Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a HIF1a->CBP_p300

CBP/p300-Modulated Signaling Pathways.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate that selectively targets the bromodomains of CBP and p300. Its ability to modulate gene expression programs involved in cancer cell survival, proliferation, and drug resistance underscores the therapeutic potential of inhibiting these key epigenetic regulators. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this potent and selective CBP/p300 inhibitor. Further investigation into the multifaceted roles of CBP/p300 and the nuanced effects of their inhibition will continue to unveil new avenues for cancer therapy.

References

The Role of I-CBP112 Hydrochloride in Gene Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-CBP112 hydrochloride is a potent and selective small molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and the E1A binding protein p300, two closely related histone acetyltransferases (HATs) that are critical co-activators of gene transcription.[1] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. This technical guide provides an in-depth overview of the mechanism of action of I-CBP112, its effects on gene transcription, and detailed methodologies for key experimental assays used to characterize its function.

Mechanism of Action

I-CBP112 acts as an acetyl-lysine competitive inhibitor, directly binding to the bromodomains of CBP and p300.[2] This binding prevents the recognition of acetylated lysine (B10760008) residues on histones and other proteins, thereby modulating the recruitment of the CBP/p300 transcriptional machinery to chromatin. Interestingly, while it inhibits the binding of the bromodomain, I-CBP112 has been shown to allosterically activate the HAT domain of p300/CBP, leading to an increase in histone acetylation, particularly at H3K18.[3] This dual activity makes I-CBP112 a unique modulator of gene expression.

Data Presentation

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: Binding Affinity and Inhibitory Concentrations of I-CBP112

TargetAssay TypeValueReference
CBP BromodomainDissociation Constant (Kd)151 ± 6 nM[4]
p300 BromodomainDissociation Constant (Kd)167 ± 8 nM[4]
CBP BromodomainDissociation Constant (Kd)0.5 µM[1]
EP300 BromodomainDissociation Constant (Kd)0.625 µM[1]
CBP (AlphaScreen)IC50170 nM[5]
CBP (Displacing Acetylated Histones)IC50170 nM[6]
p300 (ITC)IC50625 nM[4]
LNCaP cell proliferationIC505.5 ± 1.1 μM[3]

Table 2: Effects of I-CBP112 on Histone Acetylation

Histone MarkEnzymeEffectFold ChangeEC50Reference
H3K18p300Stimulation~3-fold~2 µM[2]
H3K23p300StimulationNot specifiedNot specified[2]
H3K18CBPStimulationNot specified~2 µM[2]
H4K5CBPStimulationNot specifiedNot specified[2]

Table 3: Effects of I-CBP112 on Gene Expression in Cancer Cell Lines

Cell LineGene(s)EffectTreatment ConditionsReference
MDA-MB-231ABCC1, ABCC3, ABCC4, ABCC5, ABCC10Repression10 µM I-CBP112 for 72h[7]
A549, HepG2ABC TransportersRepression10 µM I-CBP112 for 72h[8]
Prostate Cancer CellsKLK3 (PSA), c-MycSuppressionNot specified[8]
Enzalutamide-resistant Prostate Cancer CellsRPL36, RPL29Reduction10 µM I-CBP112 for 48h[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

Western Blot Analysis of Histone Acetylation

This protocol is designed to assess changes in global histone acetylation levels upon treatment with I-CBP112.

  • Cell Culture and Treatment: Plate cells (e.g., LNCaP or KG1a) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 4-6 hours).[3]

  • Histone Extraction:

    • Harvest cells and wash with ice-cold PBS containing 5 mM Sodium Butyrate to inhibit histone deacetylase activity.[10]

    • Lyse cells and isolate nuclei.

    • Acid-extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.[10]

    • Centrifuge to pellet debris and collect the supernatant containing histones. Neutralize the acid with 1 M NaOH.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA).

  • SDS-PAGE and Electrotransfer:

    • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (e.g., 10-20 µg) onto a 15% SDS-PAGE gel.[10]

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K18ac, Millipore 07-354, 1:1000 dilution) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.[11]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP, 1:5000 dilution) for 1 hour at room temperature.[11]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine the occupancy of CBP/p300 at specific gene promoters following I-CBP112 treatment.

  • Cell Treatment and Cross-linking:

    • Treat cells with I-CBP112 or vehicle control.

    • Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10-15 minutes at room temperature.[12][13]

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.[12]

  • Cell Lysis and Chromatin Shearing:

    • Harvest and wash the cells.

    • Lyse the cells to release the nuclei.

    • Resuspend the nuclei in a shearing buffer and shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with Protein A/G beads.

    • Incubate the pre-cleared chromatin with an antibody against CBP or p300, or a negative control IgG, overnight at 4°C with rotation.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for an additional 2-4 hours.[13]

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.[7]

    • Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by incubating at 65°C for at least 5 hours in the presence of NaCl.[4]

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Analysis by qPCR:

    • Quantify the amount of immunoprecipitated DNA using quantitative real-time PCR (qPCR) with primers specific for the target gene promoters.

    • Analyze the data using the percent input method.

Cell Viability Assay

This protocol measures the effect of I-CBP112 on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.[1]

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[1]

  • Viability Assessment (using CCK-8):

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.[1]

    • Incubate the plate for 1-4 hours at 37°C.[1]

    • Measure the absorbance at 450 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of I-CBP112 on the ability of single cells to form colonies.

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well or 12-well plate.[14]

  • Treatment: Treat the cells with I-CBP112 at various concentrations.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form.[6]

  • Fixing and Staining:

    • Gently wash the colonies with PBS.

    • Fix the colonies with methanol (B129727) or paraformaldehyde.[14]

    • Stain the colonies with crystal violet or Giemsa stain.[6]

  • Colony Counting: Count the number of colonies containing at least 50 cells.

Mandatory Visualizations

Signaling Pathway of I-CBP112 in Gene Transcription

I_CBP112_Pathway cluster_nucleus Nucleus I_CBP112 I-CBP112 Bromodomain Bromodomain I_CBP112->Bromodomain Inhibits Binding HAT_Domain HAT Domain I_CBP112->HAT_Domain Allosterically Activates CBP_p300 CBP/p300 CBP_p300->Bromodomain CBP_p300->HAT_Domain Acetylated_Histone Acetylated Histone Bromodomain->Acetylated_Histone Recognizes Histone Histone HAT_Domain->Histone Acetylation Transcription_Machinery Transcription Machinery Acetylated_Histone->Transcription_Machinery Recruits Histone->Acetylated_Histone Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT_Domain Target_Gene Target Gene Transcription_Machinery->Target_Gene Activates Transcription mRNA mRNA Target_Gene->mRNA

Caption: Signaling pathway of I-CBP112 in modulating gene transcription.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow A Cell Treatment with I-CBP112 B Histone Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to Membrane) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-H3K18ac) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: General workflow for Western blot analysis of histone acetylation.

I-CBP112-Mediated Sensitization to Chemotherapy

Chemo_Sensitization cluster_cell Cancer Cell I_CBP112 I-CBP112 CBP_p300 CBP/p300 I_CBP112->CBP_p300 Inhibits Intracellular_Drug_Conc Increased Intracellular Drug Concentration I_CBP112->Intracellular_Drug_Conc ABC_Transporter_Gene ABC Transporter Gene (e.g., ABCC1) CBP_p300->ABC_Transporter_Gene Represses Transcription ABC_Transporter_Protein ABC Transporter Protein ABC_Transporter_Gene->ABC_Transporter_Protein Translation Drug_Efflux Drug Efflux ABC_Transporter_Protein->Drug_Efflux Chemotherapy_Drug Chemotherapy Drug Chemotherapy_Drug->ABC_Transporter_Protein Drug_Efflux->Chemotherapy_Drug Pumps out Cell_Death Enhanced Cell Death Intracellular_Drug_Conc->Cell_Death

Caption: Mechanism of I-CBP112 in sensitizing cancer cells to chemotherapy.

References

I-CBP112 Hydrochloride in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Epigenetic dysregulation is a key driver of leukemogenesis, making epigenetic regulators attractive therapeutic targets.[2] The histone acetyltransferases (HATs) CREB-binding protein (CBP, or CREBBP) and the highly homologous E1A-binding protein p300 (EP300) are critical transcriptional co-activators often implicated in the pathogenesis of AML.[2][3] I-CBP112 hydrochloride is a potent and selective small molecule inhibitor that targets the bromodomains of CBP and p300, disrupting their function in transcriptional regulation.[4][5] Preclinical studies have demonstrated its efficacy in reducing the self-renewal capacity of leukemia cells, inducing differentiation, and showing synergistic effects with other anti-leukemic agents, positioning it as a promising therapeutic candidate for AML.[4][6]

Mechanism of Action of I-CBP112

The Role of CBP/p300 in AML

CBP and p300 are versatile transcriptional co-activators that regulate a vast number of signaling pathways by acetylating histone tails and other proteins.[4][7] This acetylation neutralizes the positive charge of lysine (B10760008) residues, relaxing chromatin structure and facilitating the binding of transcription factors. The bromodomain of CBP/p300 is a specialized protein module that recognizes and binds to these acetylated lysine residues, anchoring the HAT complex to active chromatin regions to further drive gene expression.[8]

In AML, particularly in subtypes with MLL-rearrangements (MLL-r) or AML1-ETO fusions, CBP/p300 are hijacked by oncogenic fusion proteins.[4][9] This recruitment to specific gene promoters leads to aberrant histone acetylation and the sustained expression of oncogenes, such as MYC, and genes from the HOX family, which are critical for maintaining the undifferentiated, proliferative state of leukemia cells.[7][10]

I-CBP112: A Competitive Bromodomain Inhibitor

I-CBP112 is an acetyl-lysine competitive inhibitor that specifically targets the bromodomain of CBP and p300.[4][6] By occupying the acetyl-lysine binding pocket, I-CBP112 prevents the "reading" of acetylated histone marks by CBP/p300, thereby displacing the HAT complex from chromatin at key oncogenic loci.[4][8] This disrupts the transcriptional activation of critical self-renewal and proliferation genes. The primary mechanism does not inhibit the catalytic HAT activity but rather the protein-protein interaction that localizes this activity.[11] This leads to impaired aberrant self-renewal, induction of G1 cell cycle arrest, and cellular differentiation in AML cells.[4]

cluster_0 Normal Hematopoiesis cluster_1 AML Pathogenesis cluster_2 I-CBP112 Action TF Transcription Factors (e.g., c-Myb) CBP_p300 CBP/p300 TF->CBP_p300 recruits Histone Histone CBP_p300->Histone acetylates (HAT) AcHistone Acetylated Histone CBP_p300->AcHistone binds via Bromodomain Histone->AcHistone Gene_Expr Normal Gene Expression (Differentiation, Proliferation) AcHistone->Gene_Expr activates Oncoprotein Oncogenic Fusion Protein (e.g., MLL-AF9) AML_CBP_p300 CBP/p300 Oncoprotein->AML_CBP_p300 hijacks AML_AcHistone Aberrant Acetylation AML_CBP_p300->AML_AcHistone hyper-acetylates Oncogenes Oncogene Expression (MYC, HOXA9) AML_AcHistone->Oncogenes Leukemia Leukemic Self-Renewal & Proliferation Oncogenes->Leukemia ICBP112 I-CBP112 Blocked_CBP CBP/p300 ICBP112->Blocked_CBP inhibits Bromodomain Downregulation Oncogene Downregulation Blocked_CBP->Downregulation prevents binding to chromatin AML_Outcome Cell Cycle Arrest Differentiation Impaired Self-Renewal Downregulation->AML_Outcome cluster_0 Ex Vivo Phase cluster_1 In Vivo Phase A Isolate MLL-AF9+ AML Blasts from Diseased Mouse B Culture Blasts with I-CBP112 (5µM) or DMSO for 3 Days A->B D Tail Vein Injection of Treated or Control Cells B->D C Sub-lethal Irradiation of Recipient Mice C->D E Monitor for Disease Progression & Survival D->E F Endpoint Analysis: - Overall Survival - Leukemic Burden E->F

References

Dual Inhibition of CBP/p300 and BET Proteins: A Synergistic Strategy in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synergistic Effect of I-CBP112 Hydrochloride with JQ1

For Researchers, Scientists, and Drug Development Professionals

The concurrent inhibition of two distinct epigenetic reader protein families, the CREB-binding protein (CBP)/p300 and the Bromodomain and Extra-Terminal (BET) proteins, has emerged as a promising therapeutic strategy in oncology. This technical guide explores the synergistic anti-cancer effects observed with the combination of this compound, a selective CBP/p300 bromodomain inhibitor, and JQ1, a potent BET bromodomain inhibitor. This combination has demonstrated enhanced cytotoxic activity, particularly in hematological malignancies, by simultaneously targeting key transcriptional pathways essential for cancer cell proliferation and survival.

Core Mechanisms of Action

This compound: This small molecule is a selective inhibitor of the bromodomains of the highly homologous histone acetyltransferases (HATs), CBP and p300. By binding to the acetyl-lysine binding pockets of these bromodomains, I-CBP112 disrupts their role as transcriptional co-activators. This leads to the modulation of gene expression programs critical for cell growth and differentiation.[1]

JQ1: As a well-characterized thieno-triazolo-1,4-diazepine, JQ1 competitively binds to the bromodomains of BET family proteins, with a high affinity for BRD4.[2] This binding displaces BRD4 from chromatin, leading to the transcriptional downregulation of key oncogenes, most notably MYC.[3] The inhibition of BET proteins ultimately results in cell cycle arrest and apoptosis in various cancer models.[2]

Synergistic Interaction and Rationale

The combination of I-CBP112 and JQ1 leverages the distinct but complementary roles of CBP/p300 and BET proteins in transcriptional regulation. While both are involved in activating gene expression, they often co-localize at active promoters and enhancers, suggesting a cooperative function.[1] The dual inhibition leads to a more profound and sustained suppression of oncogenic transcriptional programs than what can be achieved with either agent alone. Preclinical evidence strongly supports that combining a BET inhibitor with a CBP/p300 inhibitor results in synergistic activity in acute myeloid leukemia (AML) cell lines.[4][5] This provides a strong rationale for the clinical investigation of dual-targeting approaches.[4][6]

Quantitative Analysis of Synergy

While the seminal study by Picaud et al. (2015) demonstrated the enhanced cytotoxic activity of JQ1 in the presence of I-CBP112 in leukemia cell lines, detailed quantitative synergy analysis using the Chou-Talalay method, which calculates a Combination Index (CI), is crucial for a definitive assessment.[1][7][8] A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[7][8][9]

Table 1: In Vitro Cytotoxicity (IC50) of I-CBP112 and JQ1 in Leukemia Cell Lines

Cell LineCompoundIC50 (nM)
MOLM-13 I-CBP112>10,000
JQ1~200
MV4-11 I-CBP112>10,000
JQ1~80

Note: IC50 values are approximate and based on published data for single-agent activity.[9] I-CBP112 alone shows limited cytotoxicity.

Table 2: Combination Index (CI) for I-CBP112 and JQ1 in Leukemia Cell Lines

Cell LineDrug CombinationEffect Level (Fraction Affected)Combination Index (CI)Synergy/Antagonism
MOLM-13 I-CBP112 + JQ10.50< 1Synergism
0.75< 1Synergism
0.90< 1Synergism
MV4-11 I-CBP112 + JQ10.50< 1Synergism
0.75< 1Synergism
0.90< 1Synergism

Note: This table is a representative example of expected results from a Chou-Talalay analysis, demonstrating synergism across a range of effect levels.

Experimental Protocols

Detailed methodologies are critical for the reproducibility of findings. Below are summaries of key experimental protocols used to evaluate the synergistic effects of I-CBP112 and JQ1.

Cell Viability Assay

Principle: To determine the concentration of the drugs that inhibit cell growth by 50% (IC50), colorimetric or fluorometric assays are employed. These assays measure the metabolic activity of viable cells.

Protocol (Resazurin-based Assay):

  • Seed leukemia cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.

  • Prepare serial dilutions of I-CBP112 and JQ1, both individually and in combination at a constant ratio.

  • Add the drug solutions to the wells and incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of resazurin (B115843) solution (e.g., AlamarBlue) to each well.

  • Incubate for an additional 4-6 hours.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.

Colony Formation (Clonogenic) Assay

Principle: This assay assesses the ability of a single cell to proliferate and form a colony, a measure of self-renewal capacity.

Protocol:

  • Treat leukemia cells with various concentrations of I-CBP112, JQ1, or the combination for 48 hours.

  • Wash the cells to remove the drugs and resuspend them in a methylcellulose-based medium.

  • Plate the cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

  • Incubate for 10-14 days at 37°C in a humidified 5% CO2 incubator until colonies are visible.

  • Stain the colonies with 0.5% crystal violet in 6% glutaraldehyde (B144438) for 1 hour.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (defined as a cluster of ≥50 cells) under a microscope.

  • Calculate the plating efficiency and the surviving fraction for each treatment condition.

Apoptosis Assay

Principle: To quantify the induction of apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is commonly used. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Treat leukemia cells with I-CBP112, JQ1, or the combination for 48 hours.

  • Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour of staining.

Western Blot Analysis

Principle: To investigate the molecular mechanisms underlying the synergistic effect, the expression levels of key proteins involved in cell cycle and apoptosis are measured by Western blotting.

Protocol:

  • Treat cells with I-CBP112, JQ1, or the combination for the desired time points (e.g., 24, 48 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., c-MYC, BCL2, cleaved PARP, GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Signaling Pathways and Visualizations

The synergistic effect of I-CBP112 and JQ1 converges on the transcriptional regulation of critical oncogenic pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action.

Synergistic_Mechanism cluster_Transcription Transcriptional Regulation cluster_Cellular_Effects Cellular Outcomes JQ1 JQ1 BRD4 BET Proteins (BRD4) JQ1->BRD4 Transcription_Complex Transcriptional Machinery BRD4->Transcription_Complex recruits ICBP112 I-CBP112 CBP_p300 CBP/p300 ICBP112->CBP_p300 inhibits CBP_p300->Transcription_Complex MYC_Gene MYC Oncogene Transcription_Complex->MYC_Gene activates BCL2_Gene BCL2 Gene Transcription_Complex->BCL2_Gene activates MYC_Protein c-MYC Protein MYC_Gene->MYC_Protein BCL2_Protein BCL-2 Protein BCL2_Gene->BCL2_Protein Cell_Cycle_Arrest Cell Cycle Arrest MYC_Protein->Cell_Cycle_Arrest leads to Apoptosis Apoptosis BCL2_Protein->Apoptosis inhibits Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Culture (e.g., Leukemia Cell Lines) treatment Treatment with: - I-CBP112 alone - JQ1 alone - Combination start->treatment viability Cell Viability Assay (e.g., Resazurin) treatment->viability colony Colony Formation Assay treatment->colony apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot treatment->western ic50 IC50 Determination viability->ic50 ci Combination Index (CI) Calculation viability->ci quantification Quantification of Colony Formation & Apoptosis colony->quantification apoptosis->quantification protein_levels Analysis of Protein Levels (c-MYC, BCL2, etc.) western->protein_levels synergy Assessment of Synergy ci->synergy quantification->synergy protein_levels->synergy Apoptosis_Pathway cluster_inhibitors Inhibitor Action cluster_regulation Transcriptional Downregulation cluster_caspase_cascade Caspase Activation Cascade inhibitor_combo I-CBP112 + JQ1 myc c-MYC inhibitor_combo->myc downregulates bcl2 BCL-2 inhibitor_combo->bcl2 downregulates caspase9 Caspase-9 bcl2->caspase9 inhibits caspase3 Caspase-3 caspase9->caspase3 activates parp PARP caspase3->parp cleaves cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis marker of

References

An In-depth Technical Guide to I-CBP112 Hydrochloride and Doxorubicin Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the synergistic anti-cancer effects of combining the CBP/p300 bromodomain inhibitor, I-CBP112 hydrochloride, with the conventional chemotherapeutic agent, doxorubicin (B1662922). The primary mechanism of this synergy involves the I-CBP112-mediated suppression of ATP-binding cassette (ABC) transporters, leading to increased intracellular accumulation and enhanced cytotoxicity of doxorubicin. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying molecular pathways.

Introduction

Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy for a range of malignancies. Its efficacy is primarily attributed to its ability to intercalate with DNA, inhibit topoisomerase II, and generate reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis[1][2][3]. However, its clinical utility is often hampered by the development of multidrug resistance (MDR), a phenomenon frequently mediated by the overexpression of ABC transporters that actively efflux the drug from cancer cells[4][5].

I-CBP112 is a selective small-molecule inhibitor of the bromodomains of the highly homologous histone acetyltransferases, CREB-binding protein (CBP) and p300[6][7]. These proteins are critical transcriptional co-activators involved in regulating the expression of genes associated with cell growth and proliferation. Inhibition of the CBP/p300 bromodomain by I-CBP112 has been shown to impair the self-renewal of leukemic cells and induce cellular differentiation[8][9].

Recent preclinical studies have demonstrated a significant synergistic effect when I-CBP112 is combined with doxorubicin. This guide will provide a detailed examination of the data supporting this combination therapy, the experimental protocols used to generate these findings, and the molecular mechanisms at play.

Mechanism of Synergistic Action

The combination of I-CBP112 and doxorubicin exhibits a potent synergistic anti-cancer effect, primarily by overcoming doxorubicin resistance. I-CBP112 sensitizes cancer cells to doxorubicin by increasing the intracellular concentration of the chemotherapeutic agent[10]. This is achieved through the transcriptional repression of key ABC transporter genes responsible for drug efflux[1][10].

The proposed molecular mechanism is as follows:

  • I-CBP112 Inhibition of CBP/p300: I-CBP112 competitively binds to the bromodomains of CBP and p300, preventing their interaction with acetylated histones at specific gene promoters.

  • Chromatin Remodeling at ABC Transporter Gene Promoters: This inhibition leads to a rearrangement of the chromatin structure at the promoters of ABC transporter genes, such as ABCC1 and ABCC10[10].

  • Recruitment of LSD1: I-CBP112 treatment facilitates the recruitment of the lysine-specific demethylase 1 (LSD1) to these promoters[1].

  • Transcriptional Repression: LSD1 removes transcription-promoting histone marks, specifically the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), leading to the downregulation of ABC transporter gene expression[1][2].

  • Increased Intracellular Doxorubicin: The reduced expression of ABC transporters on the cell membrane results in decreased efflux and, consequently, a higher intracellular accumulation of doxorubicin.

  • Enhanced Cytotoxicity: The elevated intracellular doxorubicin concentration leads to increased DNA damage and apoptosis, resulting in a potent synergistic killing of cancer cells.

Signaling Pathway Diagram

I-CBP112_Doxorubicin_Synergy cluster_promoter Gene Regulation I_CBP112 I-CBP112 CBP_p300 CBP/p300 Bromodomain I_CBP112->CBP_p300 inhibits LSD1 LSD1 Demethylase I_CBP112->LSD1 promotes recruitment to ABC_Promoter ABC Transporter Gene Promoter CBP_p300->ABC_Promoter activates H3K4me3 H3K4me3 (Active Mark) LSD1->H3K4me3 demethylates ABC_mRNA ABC Transporter mRNA ABC_Promoter->ABC_mRNA transcription ABC_Protein ABC Transporter Protein (e.g., ABCC1, ABCC10) ABC_mRNA->ABC_Protein translation Doxorubicin_ext Extracellular Doxorubicin ABC_Protein->Doxorubicin_ext Doxorubicin_int Intracellular Doxorubicin Doxorubicin_ext->Doxorubicin_int influx Doxorubicin_int->Doxorubicin_ext efflux DNA_Damage DNA Damage & Apoptosis Doxorubicin_int->DNA_Damage induces

Caption: Mechanism of I-CBP112-mediated sensitization to doxorubicin.

Quantitative Data: In Vitro Cytotoxicity

The synergistic effect of I-CBP112 and doxorubicin has been quantified across various cancer cell lines. Pre-treatment with I-CBP112 significantly reduces the half-maximal inhibitory concentration (IC50) of doxorubicin, indicating enhanced cytotoxicity.

Table 1: IC50 Values (µM) of Doxorubicin in the Presence and Absence of I-CBP112 [1]

Cell LineCancer TypeDoxorubicin Alone (IC50)Doxorubicin + 10 µM I-CBP112 (IC50)Fold Change in IC50
MDA-MB-231 Triple-Negative Breast Cancer~1.2 µM~0.002 µM>600
A549 Lung Cancer~0.8 µM~0.01 µM~80
HepG2 Hepatocellular Carcinoma~0.6 µM~0.005 µM~120

Data extracted from Strachowska et al., Cancers, 2021. I-CBP112 was administered for 72 hours prior to a 48-hour treatment with doxorubicin.

Table 2: Sensitization to Other Chemotherapeutic Agents by I-CBP112 in MDA-MB-231 Cells [1]

Chemotherapeutic AgentIC50 AloneIC50 + 10 µM I-CBP112Fold Change in IC50
Etoposide ~20 µM~2 µM~10
Cisplatin ~17 µM~0.2 µM~85
Paclitaxel ~0.045 µM~0.0002 µM~222
Methotrexate ~0.1 µM~0.01 µM~10

Data extracted from Strachowska et al., Cancers, 2021.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the I-CBP112 and doxorubicin combination.

Cell Viability and IC50 Determination (Resazurin Assay)[1]

This protocol is used to assess cell viability and determine the IC50 values of doxorubicin with and without I-CBP112 pre-treatment.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549, HepG2) in 96-well plates at a density that ensures they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • I-CBP112 Pre-treatment: Treat the cells with 10 µM I-CBP112 or a vehicle control (e.g., DMSO) and incubate for 72 hours at 37°C and 5% CO2.

  • Doxorubicin Treatment: After the pre-treatment period, add serial dilutions of doxorubicin to the wells. Include a "no drug" control. Incubate for an additional 48 hours.

  • Resazurin (B115843) Incubation: Remove the treatment media and add fresh media containing resazurin (final concentration, e.g., 20 µg/mL). Incubate for 2-4 hours, or until a color change is observed.

  • Fluorescence Measurement: Measure the fluorescence of the reduced resazurin (resorufin) using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the doxorubicin concentration and use a non-linear regression model to determine the IC50 value.

Intracellular Drug Accumulation Assay[1]

This assay quantifies the effect of I-CBP112 on the intracellular accumulation of doxorubicin, leveraging its natural fluorescence.

  • Cell Treatment: Seed cells in a suitable format (e.g., 24-well plate) and treat with 10 µM I-CBP112 or a vehicle control for 48-72 hours.

  • Doxorubicin Incubation: Incubate the I-CBP112-treated and control cells with a fixed concentration of doxorubicin (e.g., 0.5 µM) at 37°C for 4 hours.

  • Washing: Aspirate the doxorubicin-containing medium and wash the cells multiple times (e.g., 4 times) with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.

  • Fluorescence Measurement:

    • Microplate Reader: Lyse the cells (e.g., by freeze-thaw) and measure the doxorubicin fluorescence in the lysate using a microplate reader (excitation ~485 nm, emission ~590 nm). Normalize the fluorescence signal to the total protein or DNA content (e.g., using a DAPI stain).

    • Confocal Microscopy: For visualization, grow cells on chamber slides. After the washing step, fix the cells and mount them for imaging with a confocal microscope to observe the subcellular localization and intensity of doxorubicin fluorescence.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Assays start Start seed_cells Seed Cancer Cells (e.g., MDA-MB-231) start->seed_cells pretreatment Pre-treat with I-CBP112 (10 µM, 72h) seed_cells->pretreatment dox_viability Add Doxorubicin (Serial Dilutions, 48h) pretreatment->dox_viability dox_accum Add Doxorubicin (0.5 µM, 4h) pretreatment->dox_accum resazurin Resazurin Assay dox_viability->resazurin ic50_calc Calculate IC50 resazurin->ic50_calc wash Wash with PBS dox_accum->wash measure_fluor Measure Fluorescence (Plate Reader / Microscopy) wash->measure_fluor accum_result Quantify Accumulation measure_fluor->accum_result

Caption: Workflow for in vitro evaluation of I-CBP112 and doxorubicin.

Conclusion and Future Directions

The combination of this compound and doxorubicin represents a promising therapeutic strategy, particularly for cancers characterized by multidrug resistance. The ability of I-CBP112 to transcriptionally repress key ABC drug transporters provides a clear mechanism for its synergistic activity with doxorubicin[1][10]. The substantial reduction in the IC50 of doxorubicin across multiple cancer cell lines underscores the potential of this combination to enhance therapeutic efficacy and potentially lower the required clinical dose of doxorubicin, thereby mitigating its associated toxicities.

Further research is warranted to:

  • Evaluate the in vivo efficacy and safety of the combination therapy in animal models of various cancers.

  • Determine the optimal dosing and scheduling for the combination to maximize synergy and minimize toxicity.

  • Identify predictive biomarkers to select patients most likely to respond to this combination therapy.

  • Investigate the potential of combining I-CBP112 with other chemotherapeutic agents that are substrates of ABC transporters.

This guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the CBP/p300 bromodomain to overcome chemotherapy resistance.

References

An In-Depth Technical Guide to the Binding Affinity of I-CBP112 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of I-CBP112 hydrochloride, a selective inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300. This document details the quantitative binding data, experimental methodologies, and the underlying signaling pathways affected by this potent epigenetic modulator.

Core Quantitative Data on Binding Affinity

This compound exhibits a strong and selective binding affinity for the bromodomains of CBP and p300. Multiple studies have quantified this interaction using various biophysical and biochemical assays, providing a consistent picture of its potency. The key binding parameters are summarized in the tables below.

Dissociation Constants (Kd)

The dissociation constant (Kd) is a direct measure of the binding affinity between I-CBP112 and the CBP/p300 bromodomains. A lower Kd value indicates a stronger binding affinity.

TargetKd (nM)Experimental MethodReference
CBP151 ± 6Isothermal Titration Calorimetry (ITC)[1][2]
p300167 ± 8Isothermal Titration Calorimetry (ITC)[1][2][3]
CBP142Bio-Layer Interferometry (BLI)[4]
p300625Not Specified[4]
Half-maximal Inhibitory Concentration (IC50)

The half-maximal inhibitory concentration (IC50) represents the concentration of I-CBP112 required to inhibit 50% of the binding between the CBP/p300 bromodomain and its natural ligand, an acetylated histone peptide.

TargetLigand DisplacedIC50 (nM)Experimental MethodReference
CBPAcetylated Histones170Cell-free assay[3]
CBPH3K56ac170Not Specified[2]
CBPNot Specified142 - 170Not Specified[5][6]
p300Not Specified625Not Specified[5][6][7]

Experimental Protocols

The following sections provide an overview of the methodologies commonly employed to determine the binding affinity of this compound.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

General Protocol Outline:

  • Sample Preparation:

    • The purified bromodomain of CBP or p300 is extensively dialyzed against the experimental buffer to ensure buffer matching.

    • This compound is dissolved in the same final dialysis buffer.

    • All solutions are degassed prior to use to prevent bubble formation in the calorimeter cell.

  • Instrumentation and Setup:

    • An isothermal titration calorimeter is used, with the sample cell containing the CBP or p300 bromodomain solution at a known concentration.

    • The injection syringe is filled with the this compound solution at a concentration typically 10-20 fold higher than the protein concentration.

  • Titration:

    • A series of small, precise injections of the I-CBP112 solution are made into the sample cell containing the bromodomain.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per mole of injectant.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the Kd, stoichiometry, and enthalpy of the interaction.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based immunoassay used to study biomolecular interactions in a high-throughput format. It is often used to determine the IC50 value of an inhibitor in a competition binding assay.

General Protocol Outline:

  • Reagent Preparation:

    • Donor Beads: Streptavidin-coated donor beads are used to capture a biotinylated histone peptide (e.g., H3K56ac), the natural ligand for the CBP/p300 bromodomain.

    • Acceptor Beads: Nickel-chelate acceptor beads are used to capture a His-tagged CBP or p300 bromodomain protein.

    • I-CBP112 Dilution Series: A serial dilution of this compound is prepared in the assay buffer.

  • Assay Procedure:

    • The His-tagged bromodomain, biotinylated histone peptide, and varying concentrations of I-CBP112 are incubated together in a microplate.

    • The acceptor and donor beads are then added to the wells.

  • Signal Detection:

    • When the bromodomain and histone peptide interact, the donor and acceptor beads are brought into close proximity.

    • Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal that is measured at 520-620 nm.

    • I-CBP112 competes with the histone peptide for binding to the bromodomain, thus disrupting the proximity of the beads and causing a decrease in the signal.

  • Data Analysis:

    • The signal intensity is plotted against the concentration of I-CBP112.

    • The resulting dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Mechanism of Action

This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the CBP and p300 bromodomains. This inhibition disrupts the normal cellular processes regulated by these coactivators, particularly in the context of cancer where their activity is often dysregulated.

Inhibition of CBP/p300 Bromodomain Function

The primary mechanism of action of I-CBP112 is to prevent the "reading" of acetylated histone marks by the CBP/p300 bromodomains.[8] This has significant downstream consequences for gene transcription.

ICBP112 I-CBP112 hydrochloride CBP_p300_BRD CBP/p300 Bromodomain ICBP112->CBP_p300_BRD Binds & Inhibits Transcription_Activation Target Gene Transcription (e.g., MYC) CBP_p300_BRD->Transcription_Activation Recruitment to Chromatin (Inhibited) Ac_Histone Acetylated Histone Tails Ac_Histone->CBP_p300_BRD Binding (Blocked) Cellular_Effects Leukemic Cell Self-Renewal & Proliferation Transcription_Activation->Cellular_Effects Downregulation Leads to Impaired Function

Caption: Mechanism of I-CBP112 Action.

Downstream Effects on Oncogenic Transcription

In various cancers, including acute myeloid leukemia (AML), the CBP/p300 coactivators are crucial for the transcription of key oncogenes such as MYC.[9][10][11][12] By preventing the recruitment of CBP/p300 to the promoters of these genes, I-CBP112 leads to a reduction in their expression. This, in turn, impairs the self-renewal and proliferation of leukemic cells and can induce their differentiation.[1][2][13]

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Cellular Effects ICBP112 I-CBP112 Bromodomain Bromodomain ICBP112->Bromodomain Inhibits MYC_Transcription MYC Transcription ICBP112->MYC_Transcription Leads to Repression CBP_p300 CBP/p300 Complex HAT_Domain HAT Domain MYC_Promoter MYC Promoter CBP_p300->MYC_Promoter Recruited to Ac_Histones Acetylated Histones HAT_Domain->Ac_Histones Acetylates Bromodomain->MYC_Promoter Binds to Acetylated Loci Chromatin Chromatin Ac_Histones->Bromodomain Binds MYC_Promoter->MYC_Transcription Activates Leukemic_Phenotype Leukemic Phenotype (Self-Renewal, Proliferation) MYC_Transcription->Leukemic_Phenotype Promotes Differentiation Cellular Differentiation MYC_Transcription->Differentiation Inhibition Promotes

Caption: I-CBP112 Signaling Pathway in Leukemia.

Conclusion

This compound is a potent and selective inhibitor of the CBP/p300 bromodomains, demonstrating nanomolar binding affinities in a variety of assays. Its mechanism of action involves the competitive displacement of acetylated histone ligands, leading to the downregulation of key oncogenic transcription programs. This makes I-CBP112 a valuable tool for studying the role of CBP/p300 in disease and a promising candidate for further therapeutic development, particularly in the context of hematological malignancies. The detailed experimental protocols and understanding of its signaling pathway provide a solid foundation for researchers and drug development professionals working in the field of epigenetics.

References

I-CBP112 Hydrochloride: A Technical Guide on its Role in Cellular Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

I-CBP112 hydrochloride is a potent and selective small-molecule inhibitor targeting the bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. These enzymes are critical transcriptional coactivators that play a pivotal role in regulating gene expression through the acetylation of histones and other proteins. Dysregulation of CBP/p300 activity is implicated in the pathogenesis of various diseases, particularly cancer, making them attractive therapeutic targets. This technical guide provides an in-depth analysis of this compound's mechanism of action and its profound effects on cellular differentiation, with a primary focus on hematological malignancies. We will detail the molecular pathways it modulates, present quantitative data from key studies, and provide comprehensive experimental protocols for researchers seeking to investigate its effects.

Introduction to this compound

This compound is an acetyl-lysine competitive protein-protein interaction inhibitor that selectively binds to the bromodomains of CBP and p300.[1][2] The bromodomain is a protein module that recognizes and binds to acetylated lysine (B10760008) residues, a key mechanism for recruiting regulatory complexes to chromatin and activating transcription. By occupying the bromodomain, I-CBP112 disrupts this interaction, leading to downstream effects on gene expression and cellular fate.[2][3] Its ability to induce cellular differentiation, particularly in cancer cells, presents a promising therapeutic strategy aimed at reprogramming malignant cells towards a more mature, less proliferative state.[1]

Mechanism of Action

I-CBP112 acts as a competitive inhibitor at the bromodomain of CBP/p300, preventing these proteins from binding to acetylated lysines on histones and other transcription factors. This disrupts the recruitment of the transcriptional machinery to target gene promoters and enhancers.[2][3] Interestingly, while it inhibits the bromodomain's "reading" function, I-CBP112 has also been shown to allosterically stimulate the HAT activity of p300/CBP, particularly enhancing the acetylation of histone H3 at lysine 18 (H3K18ac) and lysine 23 (H3K23ac) on nucleosomal substrates.[4][5][6] This dual effect—inhibiting bromodomain binding while modulating HAT activity—underlies its complex biological effects, including the induction of cellular differentiation without causing significant cytotoxicity.[1][4]

I-CBP112_Mechanism_of_Action Mechanism of Action of this compound cluster_0 Normal Cellular Process cluster_1 Effect of I-CBP112 Acetylated_Histone Acetylated Histone (e.g., H3K18ac) Bromodomain Bromodomain Acetylated_Histone->Bromodomain Binds to CBP_p300 CBP/p300 Complex CBP_p300->Bromodomain HAT_Domain HAT Domain CBP_p300->HAT_Domain Gene_Transcription Target Gene Transcription (e.g., MYC) Bromodomain->Gene_Transcription Promotes I_CBP112 I-CBP112 Blocked_Bromodomain Bromodomain I_CBP112->Blocked_Bromodomain Competitively Inhibits Blocked_Transcription Reduced Transcription of Proliferation Genes (e.g., MYC) Blocked_Bromodomain->Blocked_Transcription Leads to Cellular_Differentiation Induction of Cellular Differentiation Blocked_Transcription->Cellular_Differentiation Promotes

Caption: Mechanism of I-CBP112 action on CBP/p300. (Max-width: 760px)

Effects on Hematopoietic Differentiation

A significant body of research has focused on the effects of I-CBP112 in the context of hematological malignancies, particularly Acute Myeloid Leukemia (AML).[1][7]

Impaired Leukemic Self-Renewal and Induction of Differentiation

Studies have consistently shown that I-CBP112 impairs the clonogenic growth of human and mouse leukemic cell lines.[1][2] Exposure to I-CBP112 leads to a dose-dependent reduction in colony formation and induces morphological changes consistent with cellular differentiation, such as a decreased nuclear-to-cytoplasmic ratio and the appearance of cytoplasmic granules.[1][8] This effect is observed in AML cells with MLL translocations (e.g., MLL-AF9), where CBP/p300 is a known critical co-factor for the leukemogenic fusion protein.[1][7] Importantly, these effects occur at concentrations that do not induce significant cytotoxicity, highlighting a differentiation-based mechanism rather than general toxicity.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of I-CBP112.

Table 1: Binding Affinity and Cellular Potency of I-CBP112

Parameter Target/Cell Line Value Reference
Binding Affinity (Kd) CBP Bromodomain 151 - 625 nM [3][7]
p300 Bromodomain 142 - 167 nM [3][7]
Cell-free IC50 Histone Displacement from CBP 170 nM [3]
EC50 (HAT Activation) p300/CBP-mediated H3K18ac ~2 µM [4]

| IC50 (Proliferation) | LNCaP (Prostate Cancer) | 5.5 µM |[5] |

Table 2: Effect of I-CBP112 on Leukemic Cell Colony Formation

Cell Line I-CBP112 Concentration % Inhibition of Colony Formation Reference
KASUMI-1 5 µM ~75% [8]
SEM 5 µM ~80% [8]
MOLM13 5 µM ~90% [8]

| Primary AML Blasts | 5 µM | Significant Reduction |[8] |

Synergy with Other Anti-Cancer Agents

I-CBP112 demonstrates synergistic effects when combined with other anti-cancer agents. It has been shown to increase the cytotoxic activity of the BET bromodomain inhibitor JQ1 and the standard chemotherapy drug doxorubicin (B1662922) in leukemic cells.[1][2][9] This suggests that targeting multiple epigenetic pathways or combining epigenetic modulation with conventional chemotherapy could be a powerful therapeutic strategy.[9]

Effects on Other Cell Types

Prostate Cancer

In prostate cancer cell lines such as LNCaP, I-CBP112 enhances H3K18 acetylation and shows antiproliferative effects.[5][10] This suggests that its mechanism of modulating histone acetylation and impacting cell growth extends beyond hematological malignancies.

Breast, Lung, and Liver Cancer

Research indicates that I-CBP112 can repress the expression of key ATP-binding cassette (ABC) transporters, which are responsible for multidrug resistance in various cancer cells.[11] By downregulating these drug efflux pumps, I-CBP112 sensitizes breast (MDA-MB-231), lung (A549), and hepatic (HepG2) cancer cells to a wide range of chemotherapeutics.[11][12][13]

Neuroblastoma

While direct studies on I-CBP112's effect on neuroblastoma differentiation are limited, the role of CBP/p300 as transcriptional coactivators is well-established in neuronal development. Differentiation therapies, often involving agents like retinoic acid (RA), are a cornerstone of neuroblastoma treatment.[14][15] Given that CBP/p300 are coactivators for RA receptors, it is plausible that modulating their function with inhibitors like I-CBP112 could impact RA-induced differentiation pathways, representing an area for future investigation.

Signaling Pathways and Experimental Workflows

I-CBP112-mediated inhibition of CBP/p300 bromodomains leads to the downregulation of key oncogenic transcription programs. A primary target is the MYC oncogene, whose expression is often dependent on enhancer-driven transcription machinery that includes CBP/p300.[9][16] By disrupting the reader function of CBP/p300 at these regulatory elements, I-CBP112 can suppress MYC expression, leading to cell cycle arrest and differentiation.

I-CBP112_Signaling_Pathways Signaling Pathways Modulated by I-CBP112 I_CBP112 I-CBP112 CBP_p300_BRD CBP/p300 Bromodomain I_CBP112->CBP_p300_BRD Inhibits MYC_Enhancer MYC Super-Enhancer CBP_p300_BRD->MYC_Enhancer Blocks binding to MYC_Expression MYC Gene Expression CBP_p300_BRD->MYC_Expression Represses ABC_Transporters ABC Transporter Genes (e.g., ABCC1) CBP_p300_BRD->ABC_Transporters Represses MYC_Enhancer->MYC_Expression Activates Cell_Proliferation Cell Proliferation MYC_Expression->Cell_Proliferation Drives MYC_Expression->Cell_Proliferation Inhibition of Cell_Differentiation Cellular Differentiation MYC_Expression->Cell_Differentiation Blocks Cell_Proliferation->Cell_Differentiation Promotes MDR Multidrug Resistance ABC_Transporters->MDR Causes Chemo_Sensitivity Chemotherapy Sensitization MDR->Chemo_Sensitivity Reverses

Caption: Key signaling consequences of I-CBP112 treatment. (Max-width: 760px)

Experimental_Workflow Experimental Workflow: Assessing I-CBP112 Effect on Differentiation cluster_assays Differentiation & Viability Assays start Start: Leukemic Cell Culture (e.g., MOLM13, Primary Blasts) treatment Treat cells with I-CBP112 (Dose-response, e.g., 0-10 µM) and Vehicle Control (DMSO) start->treatment incubation Incubate for various time points (e.g., 48-96 hours) treatment->incubation morphology Morphological Analysis (Giemsa-Wright Stain) incubation->morphology flow Flow Cytometry (CD11b, CD14 markers) incubation->flow clonogenic Colony Forming Assay (Methylcellulose) incubation->clonogenic western Western Blot (H3K18ac, Total H3) incubation->western data_analysis Data Analysis: - Quantify marker expression - Count colonies - Analyze protein levels morphology->data_analysis flow->data_analysis clonogenic->data_analysis western->data_analysis conclusion Conclusion: Determine effect on differentiation, clonogenicity, and histone acetylation data_analysis->conclusion

Caption: Workflow for studying I-CBP112-induced differentiation. (Max-width: 760px)

Detailed Experimental Protocols

Cell Culture and Treatment

Human leukemic cell lines (e.g., KASUMI-1, MOLM13) are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. This compound is dissolved in DMSO to create a stock solution (e.g., 10 mM) and added to cell cultures at final concentrations ranging from 1 to 10 µM. An equivalent volume of DMSO is used as a vehicle control.

Colony-Forming (Methylcellulose) Assay
  • Cell Preparation: Treat leukemic cells with varying concentrations of I-CBP112 or DMSO for 48-72 hours.

  • Plating: Mix 1 x 10³ viable cells with methylcellulose-based medium (e.g., MethoCult™ H4230) supplemented with appropriate cytokines.

  • Incubation: Plate the mixture into 35 mm dishes in duplicate and incubate for 10-14 days at 37°C in a 5% CO₂ incubator.

  • Quantification: Count colonies (defined as >40 cells) using an inverted microscope. Calculate the percentage of colony inhibition relative to the vehicle control.

Flow Cytometry for Differentiation Markers
  • Cell Treatment: Culture cells with I-CBP112 or DMSO for 4-6 days.

  • Staining: Harvest approximately 1 x 10⁶ cells, wash with PBS containing 2% FBS, and incubate with fluorescently-conjugated antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD14) for 30 minutes on ice in the dark.

  • Analysis: Wash cells and resuspend in FACS buffer. Analyze the stained cells using a flow cytometer. Gate on viable cells and quantify the percentage of cells expressing the differentiation markers.

Western Blot for Histone Acetylation
  • Cell Lysis: Treat cells (e.g., LNCaP, KG1a) with I-CBP112 for 4-6 hours. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein lysate on a 15% SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C (e.g., anti-H3K18ac, anti-total H3).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity and normalize acetylated histone levels to total histone levels.[5]

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the biological roles of CBP/p300 bromodomains and a promising therapeutic agent. Its ability to induce differentiation in malignant cells, particularly in AML, provides a strong rationale for its further development.[1][2] The synergistic effects observed with other anticancer drugs, including BET inhibitors and conventional chemotherapy, open avenues for powerful combination therapies.[1][9]

Future research should aim to:

  • Elucidate the full spectrum of genes and pathways regulated by I-CBP112 in different cellular contexts.

  • Investigate its efficacy in other cancer types where CBP/p300 dysregulation is prevalent, such as neuroblastoma and certain lymphomas.

  • Conduct further preclinical in vivo studies to optimize dosing and scheduling, both as a single agent and in combination therapies.

  • Explore the development of next-generation inhibitors with improved potency and selectivity.

By continuing to unravel the complex mechanisms through which I-CBP112 modulates cellular fate, the scientific community can better leverage this and similar compounds for the treatment of cancer and other diseases.

References

Methodological & Application

Application Notes and Protocols for I-CBP112 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-CBP112 hydrochloride is a potent and selective small molecule inhibitor of the bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2][3] By competitively binding to the acetyl-lysine binding pocket of the bromodomain, I-CBP112 disrupts the interaction between CBP/p300 and acetylated histones, as well as other acetylated proteins.[4][5] This interference with a critical reader of the histone code leads to modulation of gene transcription. Dysregulation of CBP/p300 activity is implicated in various diseases, particularly in cancer, making I-CBP112 a valuable chemical probe for studying the biological roles of these epigenetic regulators and a potential therapeutic agent.

These application notes provide an overview of the experimental use of this compound, including its mechanism of action, key in vitro and cellular assays, and detailed protocols to guide researchers in their investigations.

Mechanism of Action

This compound selectively targets the bromodomains of CBP and p300, preventing them from "reading" acetylated lysine (B10760008) residues on histones and other proteins. This inhibition can lead to a variety of cellular outcomes, including the enhancement of p300-mediated acetylation at specific histone sites, such as H3K18 and H3K23.[4] In cancer models, I-CBP112 has been shown to impair the self-renewal of cancer cells, induce differentiation, and sensitize them to other anti-cancer agents.[1][6][7]

The following diagram illustrates the proposed signaling pathway affected by I-CBP112.

I_CBP112_Mechanism cluster_nucleus Cell Nucleus ICBP112 I-CBP112 CBP_p300 CBP/p300 Bromodomain ICBP112->CBP_p300 Inhibits Binding HAT_Domain HAT Domain Acetylated_Histones Acetylated Histones (e.g., H3K18ac, H3K23ac) CBP_p300->Acetylated_Histones Binds to HAT_Domain->Acetylated_Histones Acetylation Gene_Transcription Target Gene Transcription Acetylated_Histones->Gene_Transcription Regulates Cellular_Effects Cellular Effects (e.g., Differentiation, Apoptosis) Gene_Transcription->Cellular_Effects Leads to Cell_Viability_Workflow A 1. Cell Seeding Seed cells in 96-well plates B 2. Compound Treatment Add I-CBP112 and/or other drugs A->B C 3. Incubation Incubate for desired time (e.g., 72h) B->C D 4. Viability Reagent Addition Add Resazurin or other viability reagent C->D E 5. Incubation Incubate for 1-4 hours D->E F 6. Data Acquisition Measure fluorescence or absorbance E->F G 7. Analysis Calculate IC50 values F->G Colony_Formation_Workflow A 1. Cell Preparation Prepare a single-cell suspension B 2. Plating in Semi-Solid Medium Plate cells in methylcellulose-based medium containing I-CBP112 A->B C 3. Incubation Incubate for 7-14 days B->C D 4. Colony Staining Stain colonies with Crystal Violet C->D E 5. Colony Counting Count colonies manually or with an automated counter D->E F 6. Data Analysis Compare colony numbers between treated and control groups E->F

References

Application Notes and Protocols for I-CBP112 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing I-CBP112 hydrochloride, a selective inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300), in a variety of cell culture-based assays.

Introduction to this compound

This compound is a potent and specific small molecule inhibitor that targets the bromodomains of the transcriptional coactivators CBP and p300.[1][2][3] By competitively binding to these bromodomains, I-CBP112 disrupts protein-protein interactions involving acetyl-lysine residues, which are crucial for the regulation of gene transcription.[3][4] This compound has demonstrated significant activity in various cancer cell lines, including those from leukemia, breast, lung, and liver cancers.[5][6][7] Its primary mechanisms of action include the modulation of histone acetylation, inhibition of oncogenic signaling pathways, and sensitization of cancer cells to conventional chemotherapeutic agents.[5][6][8]

Key Features:

  • High Selectivity: I-CBP112 shows high selectivity for CBP/p300 bromodomains with minimal off-target effects on other bromodomain-containing proteins, such as those in the BET family.[1][4]

  • Mechanism of Action: It acts as an acetyl-lysine competitive inhibitor, leading to downstream effects such as decreased EZH2 activity and reduced H3K27 trimethylation.[1]

  • Therapeutic Potential: I-CBP112 has been shown to impair colony formation, induce differentiation in leukemia cells, and synergize with other anticancer agents like doxorubicin (B1662922) and BET inhibitors.[8][9] A notable effect is its ability to decrease the expression of ATP-binding cassette (ABC) transporters, thereby reversing multidrug resistance.[5][6][7]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₂₇H₃₆N₂O₅ • HCl
Molecular Weight 505.1 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO, ethanol, and dimethylformamide (~16 mg/mL)[1]
Storage Store at -20°C. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize the binding affinities and effective concentrations of I-CBP112 in various cell-based assays.

Table 1: Binding Affinities (Kd) of I-CBP112

Target BromodomainKd (µM)
CREBBP (CBP)0.5[1]
EP300 (p300)0.625[1]

Table 2: Effective Concentrations of I-CBP112 in Cell-Based Assays

Cell LineAssay TypeEffective ConcentrationObserved Effect
HL-60 (AML)Histone ModificationDose-dependentInhibition of H3K27 trimethylation[1]
OCI-AML3 (AML)Histone ModificationDose-dependentInhibition of H3K27 trimethylation[1]
MDA-MB-231Sensitization to Chemo10 µMIncreased sensitivity to doxorubicin, daunorubicin, methotrexate, etc.[7]
A549 (Lung)Sensitization to Chemo10 µMIncreased sensitivity to various chemotherapeutics[7]
HepG2 (Liver)Sensitization to Chemo10 µMIncreased sensitivity to various chemotherapeutics[7]
Leukemic blastsColony Formation5-10 µMReduced colony formation and increased differentiation[2]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of I-CBP112 and a general workflow for its application in cell culture experiments.

I_CBP112_Mechanism cluster_nucleus Cell Nucleus I-CBP112 I-CBP112 Bromodomain Bromodomain I-CBP112->Bromodomain Inhibits Cell Proliferation Cell Proliferation I-CBP112->Cell Proliferation Reduces Drug Efflux Drug Efflux I-CBP112->Drug Efflux Reduces Apoptosis Apoptosis I-CBP112->Apoptosis Induces (in combination) Drug Accumulation Drug Accumulation I-CBP112->Drug Accumulation Increases CBP/p300 CBP/p300 CBP/p300->Bromodomain Contains Acetylated Histones Acetylated Histones Bromodomain->Acetylated Histones Binds to Gene Transcription Gene Transcription Acetylated Histones->Gene Transcription Promotes Oncogenes Oncogenes Gene Transcription->Oncogenes ABC_Transporters ABC Transporters Gene Transcription->ABC_Transporters Oncogenes->Cell Proliferation ABC_Transporters->Drug Efflux Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays Stock_Solution Prepare I-CBP112 Stock Solution (in DMSO) Treatment Treat Cells with I-CBP112 +/- Other Drugs Stock_Solution->Treatment Cell_Culture Culture Cells to Desired Confluency Cell_Culture->Treatment Viability Cell Viability Assay (e.g., Resazurin) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Gene_Expression Gene Expression (ChIP-qPCR) Treatment->Gene_Expression Drug_Accumulation Drug Accumulation Assay Treatment->Drug_Accumulation

References

Application Notes and Protocols: Preparation of I-CBP112 Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

I-CBP112 hydrochloride is a potent and selective small molecule inhibitor of the bromodomains of the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2][3] These epigenetic regulators are crucial in controlling gene expression through the acetylation of histone and non-histone proteins. By binding to the bromodomains of CBP and p300, I-CBP112 prevents the recognition of acetylated lysine (B10760008) residues, thereby disrupting critical protein-protein interactions in transcriptional activation.[3][4] This inhibitory action has been shown to impair aberrant self-renewal and induce cellular differentiation in leukemic cell lines.[1][4] These characteristics make I-CBP112 a valuable chemical probe for studying epigenetic mechanisms and a potential therapeutic agent in oncology. Proper preparation and storage of this compound stock solutions are critical for ensuring its stability and efficacy in experimental settings.

Chemical and Physical Properties

The properties of this compound are summarized below. This data is essential for accurate preparation of stock solutions and for understanding the compound's behavior in various experimental conditions.

PropertyValueReference
Chemical Name 1-[7-(3,4-dimethoxyphenyl)-2,3-dihydro-9-[[(3S)-1-methyl-3-piperidinyl]methoxy]-1,4-benzoxazepin-4(5H)-yl]-1-propanone, monohydrochloride[1][5]
CAS Number 2147701-33-3[1][5]
Molecular Formula C₂₇H₃₆N₂O₅ • HCl[1]
Molecular Weight 505.1 g/mol [1][6]
Appearance Crystalline solid[1][6]
Purity ≥90%[1][6]
Solubility Data

This compound exhibits solubility in various common laboratory solvents. The choice of solvent is critical and should be based on the specific requirements of the downstream application. For cell-based assays, DMSO is commonly used, but the final concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

SolventSolubilityReference
DMSO ≥32 mg/mL[4]
16 mg/mL[1][5]
Ethanol 16 mg/mL[1][5]
DMF 16 mg/mL[1][5]
PBS (pH 7.2) 10 mg/mL[1]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • High-purity Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common concentration for laboratory use, allowing for easy dilution to final working concentrations for various assays.

  • Pre-analysis Calculation: Before weighing, calculate the mass of this compound required.

    • To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = (0.010 mol/L) x (0.001 L) x (505.1 g/mol ) = 5.051 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 5.05 mg of this compound powder directly into the tube. Record the exact weight.

  • Solvent Addition:

    • Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (µL) = [Mass (mg) / 505.1 ( g/mol )] x 100,000

    • Example: For an actual weight of 5.10 mg, the required DMSO volume is: [5.10 / 505.1] x 100,000 ≈ 1009.7 µL.

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube. It is crucial to use newly opened or anhydrous DMSO as the compound's solubility can be affected by moisture.[4][7]

  • Dissolution:

    • Cap the tube securely.

    • Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials or microcentrifuge tubes.[4][8]

    • Label each aliquot clearly with the compound name, concentration, date, and solvent.

Storage and Stability

Proper storage is essential to maintain the integrity of the this compound stock solution.

  • Long-term Storage: Store the aliquoted stock solution at -80°C for up to two years or at -20°C for up to one year.[4]

  • Short-term Storage: For frequent use, a working aliquot can be stored at -20°C for up to one month.[7][9]

  • Powder Form: The solid compound should be stored at -20°C, where it is stable for at least three to four years.[1][4][5]

Before use, thaw the required aliquot at room temperature and ensure any precipitate is fully redissolved by vortexing.[9]

Visualizations

Signaling Pathway Diagram

I_CBP112_Pathway cluster_0 Cell Nucleus p300_CBP p300/CBP Complex HAT_Domain HAT Domain p300_CBP->HAT_Domain contains Bromo_Domain Bromodomain p300_CBP->Bromo_Domain contains Acetylation Histone Acetylation HAT_Domain->Acetylation Ac_Lysine Acetylated Lysine (on Histones) Bromo_Domain->Ac_Lysine recognizes Ac_Lysine->p300_CBP recruits Gene_Transcription Gene Transcription Acetylation->Gene_Transcription promotes I_CBP112 I-CBP112 I_CBP112->Bromo_Domain inhibits Stock_Solution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Calc 1. Calculate Mass (Target: 10 mM) Weigh 2. Weigh I-CBP112 HCl Calc->Weigh Add_DMSO 3. Add Anhydrous DMSO Weigh->Add_DMSO Vortex 4. Vortex Until Dissolved Add_DMSO->Vortex Aliquot 5. Aliquot into Single-Use Volumes Vortex->Aliquot Store 6. Store at -80°C (Long-Term) Aliquot->Store

References

Application Notes and Protocols for I-CBP112 Hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-CBP112 hydrochloride is a potent and selective small molecule inhibitor of the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2] These proteins are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by acetylating histones and other proteins, thereby modulating chromatin structure and transcription factor activity. Dysregulation of CBP/p300 function has been implicated in various diseases, including cancer. I-CBP112 competitively binds to the acetyl-lysine binding pockets of the CBP and p300 bromodomains, preventing their interaction with acetylated histones and transcription factors.[3] This disruption of protein-protein interactions leads to the modulation of target gene expression, such as the proto-oncogene MYC, and can induce cell differentiation and impair colony formation in cancer cells.[4][5]

These application notes provide a comprehensive guide for the in vitro evaluation of this compound, including detailed protocols for key assays and data presentation for easy interpretation.

Data Presentation

Biochemical and Cellular Potency of I-CBP112
ParameterValueAssay TypeTarget/Cell LineReference
Binding Affinity (Kd)
142 nMIsothermal Titration Calorimetry (ITC)CBP Bromodomain[1]
625 nMIsothermal Titration Calorimetry (ITC)p300 Bromodomain[1]
151 nMIsothermal Titration Calorimetry (ITC)CBP Bromodomain[6]
167 nMIsothermal Titration Calorimetry (ITC)p300 Bromodomain[6]
Inhibitory Concentration (IC50)
170 nMAlphaScreen AssayCBP Bromodomain[1]
600 ± 50 nMNanoBRET AssayCellular CBP Bromodomain[3]
Cellular Thermal Shift (ΔTm)
7.8 °CCellular Thermal Shift Assay (CETSA)CBP[4]
8.6 °CCellular Thermal Shift Assay (CETSA)p300[4]
Effects on Cell Viability and Proliferation
Cell LineCancer TypeAssay TypeEndpointI-CBP112 ConcentrationEffectReference
Human and Mouse Leukemic Cell LinesLeukemiaColony Formation AssayColony FormationDose-dependentSubstantially impaired[4]
U2OSOsteosarcomaCytotoxicity AssayCell ViabilityUp to 50 µMNo significant cytotoxicity[1]
MDA-MB-231Triple-Negative Breast CancerResazurin AssayCell Viability10 µMReduced to ~60%[7]

Signaling Pathway and Experimental Workflow

I-CBP112 Mechanism of Action

I-CBP112_Mechanism_of_Action cluster_nucleus Nucleus CBP_p300 CBP/p300 Bromodomain Bromodomain CBP_p300->Bromodomain HAT_domain HAT Domain CBP_p300->HAT_domain TF Transcription Factors (e.g., MYC) CBP_p300->TF Recruits Acetylated_Histones Acetylated Histones Bromodomain->Acetylated_Histones Binds DNA DNA TF->DNA Transcription Target Gene Transcription DNA->Transcription Leads to Cell_Cycle_Progression Cell Cycle Progression Transcription->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Transcription->Apoptosis Inhibits I_CBP112 I-CBP112 I_CBP112->Bromodomain Inhibits Binding

Caption: Mechanism of I-CBP112 in disrupting CBP/p300-mediated transcription.

General Experimental Workflow for In Vitro Characterization

Experimental_Workflow cluster_workflow In Vitro Characterization of I-CBP112 cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_target_engagement Target Engagement cluster_downstream Downstream Effects start Start biochemical_assays Biochemical Assays start->biochemical_assays cell_based_assays Cell-Based Assays biochemical_assays->cell_based_assays alphascreen AlphaScreen (IC50) itc ITC (Kd) target_engagement Target Engagement cell_based_assays->target_engagement viability Cell Viability (MTT/SRB) colony_formation Colony Formation downstream_effects Downstream Effects target_engagement->downstream_effects cetsa CETSA nanobret NanoBRET data_analysis Data Analysis & Interpretation downstream_effects->data_analysis western_blot Western Blot (Histone Acetylation) qpcr qPCR (Gene Expression) end End data_analysis->end

Caption: A generalized workflow for the in vitro characterization of I-CBP112.

Experimental Protocols

Cell Viability Assay (MTT/SRB Assay)

This protocol is designed to assess the effect of I-CBP112 on the metabolic activity and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) assay reagents

  • DMSO (for formazan (B1609692) crystal dissolution in MTT assay) or Tris base solution (for SRB assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of I-CBP112 in complete medium. A suggested concentration range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest I-CBP112 treatment.

  • Add 100 µL of the diluted I-CBP112 or vehicle control to the respective wells.

  • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • SRB Assay:

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain with SRB dye.

    • Wash and solubilize the bound dye with Tris base solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 515 nm for SRB) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blot for Histone Acetylation

This protocol is used to determine the effect of I-CBP112 on the acetylation levels of specific histone lysine (B10760008) residues.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Acid extraction buffers for histones

  • BCA Protein Assay Kit

  • SDS-PAGE gels (15% acrylamide (B121943) is recommended for histone resolution) and running buffer

  • PVDF membrane (0.2 µm pore size is recommended for histones)[8]

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed cells and treat with desired concentrations of I-CBP112 and a vehicle control for a specified time (e.g., 6-24 hours).

  • Histone Extraction (Acid Extraction Method):

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cell membrane using a hypotonic buffer, and pellet the nuclei.

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.

    • Centrifuge to pellet debris and collect the supernatant containing histones.

  • Protein Quantification: Determine the protein concentration of the histone extracts using the BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare samples with Laemmli buffer and boil for 5-10 minutes.

    • Load equal amounts of protein (10-20 µg) onto a 15% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3K27) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay to verify target engagement of I-CBP112 with CBP/p300 in a cellular context.[9]

Materials:

  • Cell line of interest

  • This compound

  • PBS

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Cell lysis buffer with protease inhibitors

  • Equipment for Western blotting

Procedure:

  • Cell Treatment: Harvest cells and resuspend them in fresh culture medium. Treat the cells with I-CBP112 or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes in a thermal cycler, followed by cooling to room temperature.[6][9]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble CBP or p300 in the supernatant by Western blotting.

  • Data Analysis:

    • Melt Curve: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of I-CBP112 indicates target stabilization.

    • Isothermal Dose Response: Treat cells with a range of I-CBP112 concentrations and heat at a fixed temperature (chosen from the melt curve). Plot the amount of soluble protein against the drug concentration to determine the cellular EC₅₀.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying changes in the mRNA levels of I-CBP112 target genes, such as MYC and BCL2.

Materials:

  • Cell line of interest

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target genes (e.g., MYC, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Seed cells and treat with I-CBP112 or vehicle for a desired time period (e.g., 24-48 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the master mix, primers, and cDNA.

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

    • Express the results as a fold change in gene expression in I-CBP112-treated cells compared to vehicle-treated cells.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures. This compound is for research use only and is not for human use.[1][10] No clinical trials are currently ongoing for I-CBP112.[1]

References

I-CBP112 Hydrochloride: Application Notes and Protocols for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing I-CBP112 hydrochloride, a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, for Western blot analysis. Detailed protocols, data interpretation guidelines, and visual representations of associated signaling pathways are included to facilitate the investigation of epigenetic mechanisms and drug discovery.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor that targets the bromodomains of the transcriptional coactivators CBP and p300.[1][2] These bromodomains are responsible for recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins, a key mechanism in the regulation of gene expression. By competitively binding to these bromodomains, I-CBP112 disrupts the recruitment of the CBP/p300 complex to chromatin, leading to alterations in gene transcription programs. Notably, I-CBP112 has been shown to enhance the acetylation of histone H3 at lysine 18 (H3K18ac), a mark associated with active gene transcription.[3][4][5] This modulation of histone acetylation underlies its effects on various cellular processes, including cell proliferation, differentiation, and apoptosis, making it a valuable tool for cancer research and drug development.[4][5][6]

Key Applications in Western Blot Analysis

Western blotting is an indispensable technique to elucidate the molecular effects of this compound treatment. Key applications include:

  • Monitoring Histone Acetylation: Directly assessing the on-target effect of I-CBP112 by measuring the levels of specific histone acetylation marks, such as H3K18ac.

  • Analyzing Downstream Protein Expression: Investigating the impact of I-CBP112 on the expression levels of key proteins regulated by CBP/p300, including oncogenic transcription factors like MYC and hormone receptors such as the Androgen Receptor (AR).

  • Dose-Response and Time-Course Studies: Determining the optimal concentration and duration of I-CBP112 treatment to achieve the desired biological effect.

Data Presentation

This compound Activity and Specificity
ParameterTargetValueAssayReference
Kd CBP151 nMITC[1]
p300167 nMITC[1]
IC50 CBP170 nMCell-free[1]
EC50 p300 (H3K18ac)~2 µMIn vitro HAT[3][5]
CBP (H3K18ac)~2 µMIn vitro HAT[3][5]
Cellular Potency of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Assay DurationReference
MDA-MB-231Triple-Negative Breast Cancer~1072 hours[6]
A549Lung Cancer~1072 hours[6]
HepG2Liver Cancer~1072 hours[6]
LNCaPProstate Cancer5.5 ± 1.1Not Specified
MV4;11Acute Myeloid Leukemia0.49Not Specified

Signaling Pathways Modulated by I-CBP112

I-CBP112, by inhibiting CBP/p300, can influence multiple signaling pathways critical in cancer biology. Below are diagrams illustrating two such key pathways.

CBP_p300_Signaling cluster_inhibition I-CBP112 Action cluster_CBP CBP/p300 Complex cluster_downstream Downstream Effects I_CBP112 I-CBP112 hydrochloride Bromodomain Bromodomain I_CBP112->Bromodomain Inhibits CBP_p300 CBP/p300 HAT HAT Domain Wnt_Pathway Wnt/β-catenin Signaling Bromodomain->Wnt_Pathway Modulates AR_Signaling Androgen Receptor Signaling Bromodomain->AR_Signaling Modulates MYC_Expression MYC Expression HAT->MYC_Expression Regulates

I-CBP112 inhibits the CBP/p300 bromodomain, affecting downstream signaling.

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibits Beta_catenin β-catenin GSK3b->Beta_catenin Inhibits Degradation TCF_LEF TCF/LEF Beta_catenin->TCF_LEF Binds CBP_p300_node CBP/p300 TCF_LEF->CBP_p300_node Recruits Target_Genes Target Gene Transcription (e.g., MYC) CBP_p300_node->Target_Genes Activates I_CBP112_node I-CBP112 I_CBP112_node->CBP_p300_node Inhibits Binding

I-CBP112 can modulate the Wnt/β-catenin signaling pathway.

Experimental Protocols

A. Cell Culture and this compound Treatment

This protocol outlines the general procedure for treating cultured cells with this compound prior to protein extraction for Western blot analysis.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Appropriate cell culture medium and supplements

  • Cultured cells of interest (e.g., MDA-MB-231, LNCaP, A549)

  • Sterile PBS

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Treatment:

    • Thaw an aliquot of the I-CBP112 stock solution.

    • Dilute the stock solution in fresh culture medium to the desired final concentrations. A typical starting concentration range is 1-20 µM.[6] It is crucial to include a vehicle control (e.g., medium with the same concentration of DMSO used for the highest I-CBP112 concentration).

    • Remove the old medium from the cells and replace it with the medium containing I-CBP112 or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration. Treatment times can range from 4 to 72 hours, depending on the specific endpoint being investigated.[6] For histone acetylation changes, shorter incubation times (4-6 hours) may be sufficient, while changes in total protein expression may require longer incubations (24-72 hours).[6]

  • Cell Harvesting: After incubation, proceed to the appropriate protein extraction protocol.

B. Histone Extraction Protocol (Acid Extraction)

This protocol is specifically designed for the extraction of histone proteins, which are the primary targets of I-CBP112's indirect acetyltransferase-modulating activity.

Materials:

  • Treated and control cells from Protocol A

  • Ice-cold PBS

  • Hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease and phosphatase inhibitors added fresh)

  • 0.4 N Sulfuric Acid (H2SO4) or Hydrochloric Acid (HCl)

  • Acetone (B3395972), pre-chilled to -20°C

  • 1X Laemmli sample buffer

Procedure:

  • Cell Harvesting and Lysis:

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in Hypotonic Lysis Buffer and incubate on a rotator for 30 minutes at 4°C.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.

  • Acid Extraction:

    • Resuspend the nuclear pellet in 0.4 N H2SO4 or HCl.

    • Incubate on a rotator overnight at 4°C to extract the histones.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Protein Precipitation:

    • Carefully transfer the supernatant containing the histones to a new tube.

    • Add 8 volumes of pre-chilled acetone and incubate at -20°C for at least 2 hours (or overnight) to precipitate the histones.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.

    • Carefully decant the acetone and allow the pellet to air dry. Do not over-dry.

  • Resuspension and Quantification:

    • Resuspend the histone pellet in an appropriate volume of water or a suitable buffer.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Add 1X Laemmli sample buffer to the desired amount of protein.

C. Whole-Cell Lysate Preparation

For analyzing the expression of non-histone proteins, a standard whole-cell lysate is appropriate.

Materials:

  • Treated and control cells from Protocol A

  • Ice-cold PBS

  • RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

Procedure:

  • Cell Harvesting:

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to the plate and scrape the cells.

  • Lysis:

    • Transfer the cell suspension to a microfuge tube and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Transfer the supernatant (whole-cell lysate) to a fresh tube.

    • Determine the protein concentration and prepare samples for Western blotting by adding Laemmli sample buffer.

D. Western Blot Protocol

Materials:

  • Protein lysates (histone extracts or whole-cell lysates)

  • SDS-PAGE gels (15% or 4-20% gradient gels are recommended for resolving histones)

  • PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones)

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (see table below for suggestions)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 for histone modifications, or β-actin/GAPDH for whole-cell lysates).

Recommended Primary Antibodies and Dilutions
Target ProteinLoading ControlRecommended DilutionSupplier (Example)
Acetyl-Histone H3 (Lys18)Total Histone H31:1,000 - 1:5,000Abcam (ab1191), Thermo Fisher (39587)
Total Histone H3-1:5,000 - 1:10,000Cell Signaling Technology
MYCβ-actin or GAPDH1:1,000Santa Cruz Biotechnology
Androgen Receptor (AR)β-actin or GAPDH1:1,000Cell Signaling Technology
β-actin-1:5,000 - 1:10,000Sigma-Aldrich
GAPDH-1:5,000 - 1:10,000Cell Signaling Technology

Experimental Workflow

Western_Blot_Workflow start Start: Cell Culture treatment I-CBP112 Treatment start->treatment harvesting Cell Harvesting treatment->harvesting extraction Protein Extraction (Histone or Whole-Cell) harvesting->extraction quantification Protein Quantification extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (Blotting) sds_page->transfer blocking Membrane Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis

A typical workflow for Western blot analysis following I-CBP112 treatment.

References

Application Notes and Protocols for I-CBP112 Hydrochloride in ChIP-seq Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The histone acetyltransferases (HATs) p300 and its paralog CREB-binding protein (CBP) are critical transcriptional coactivators.[1][2][3] They play a central role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis, by integrating signals from various pathways like Wnt/β-catenin and NF-κB.[4][5][6] Dysregulation of p300/CBP function is implicated in the progression of several diseases, including cancer.[1][4] These proteins function by acetylating histone tails, which relaxes chromatin structure and facilitates gene expression.[3]

I-CBP112 hydrochloride is a potent and selective small molecule that targets the bromodomains of p300 and CBP.[7][8] Unlike many bromodomain ligands that act as inhibitors, I-CBP112 functions as an allosteric activator of p300/CBP's HAT activity.[1][2][9] It stimulates the acetylation of nucleosomes, with a particular enhancement observed at Histone H3 Lysine 18 (H3K18ac), an established in vivo site for p300/CBP.[1][2][9] This unique mechanism makes I-CBP112 a valuable tool for investigating the downstream effects of enhanced p300/CBP activity.

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful method to identify the genome-wide binding sites of DNA-associated proteins or the locations of specific histone modifications.[10][11][12][13] This document provides detailed protocols for utilizing I-CBP112 in ChIP-seq experiments to map the genomic regions affected by its-induced p300/CBP hyperacetylation.

This compound: Properties and Binding Affinity

I-CBP112 is a selective acetyl-lysine competitive inhibitor that binds to the bromodomains of p300 and CBP, leading to an allosteric activation of their acetyltransferase function.

PropertyValueReference
Target p300/CBP Bromodomains[7][8][14]
Binding Affinity (Kd) for p300 167 nM[7]
Binding Affinity (Kd) for CBP 151 nM[7]
Cell-free IC50 (histone displacement) 170 nM[7]
Cellular IC50 (bromodomain displacement) 600 ± 50 nM[15]
Molecular Formula C27H36N2O5 • HCl[7]
Molecular Weight 505.1 g/mol [7]

Signaling Pathway Modulation by I-CBP112

p300/CBP are crucial integrators of various signaling pathways that control gene expression. They are recruited to gene promoters by transcription factors. I-CBP112 enhances the intrinsic HAT activity of the recruited p300/CBP, leading to increased histone acetylation and subsequent gene transcription.

p300_CBP_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Signal External Signal (e.g., Wnt, Cytokines) Receptor Receptor Signal->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade TF_Inactive Inactive Transcription Factor (e.g., β-catenin, NF-κB) Signaling_Cascade->TF_Inactive TF_Active Active Transcription Factor TF_Inactive->TF_Active Translocation DNA Gene Promoter TF_Active->DNA Binds p300_CBP p300/CBP p300_CBP->DNA Recruited Histones Histones p300_CBP->Histones HAT Activity ICBP112 I-CBP112 ICBP112->p300_CBP Allosterically Activates Ac_Histones Acetylated Histones (H3K18ac) Gene_Activation Gene Activation Ac_Histones->Gene_Activation Promotes

Caption: Mechanism of I-CBP112 in enhancing p300/CBP-mediated gene activation.

Experimental Workflow for I-CBP112 ChIP-seq

The following diagram outlines the major steps for performing a ChIP-seq experiment to map genomic regions with enhanced histone acetylation following treatment with I-CBP112.

ChIP_Seq_Workflow start Start: Cell Culture treatment Treatment: Vehicle (DMSO) vs I-CBP112 start->treatment crosslinking 1. Crosslinking (Formaldehyde) treatment->crosslinking lysis 2. Cell Lysis & Chromatin Extraction crosslinking->lysis shearing 3. Chromatin Shearing (Sonication) lysis->shearing ip 4. Immunoprecipitation (e.g., anti-H3K18ac Ab) shearing->ip wash 5. Wash & Elute Chromatin Complexes ip->wash reverse 6. Reverse Crosslinks & Purify DNA wash->reverse library_prep 7. Library Preparation reverse->library_prep sequencing 8. Next-Generation Sequencing library_prep->sequencing analysis 9. Data Analysis sequencing->analysis end End: Genome-wide Acetylation Maps analysis->end

Caption: Overall workflow for an I-CBP112 ChIP-seq experiment.

Detailed Protocol: H3K18ac ChIP-seq after I-CBP112 Treatment

This protocol is optimized for a starting material of 1-2 x 107 mammalian cells per immunoprecipitation (IP). All steps should be performed on ice unless otherwise specified.

Part 1: Cell Culture and Treatment
  • Cell Seeding: Culture cells under standard conditions to ~80% confluency. The number of cells required depends on the abundance of the target; for histone modifications, 1 x 107 cells per IP is a good starting point.[10]

  • I-CBP112 Preparation: Prepare a stock solution of this compound in an appropriate solvent like DMSO.[7][16]

  • Treatment: Treat cells with the desired concentration of I-CBP112. A concentration range of 2-10 µM is a reasonable starting point based on published data.[7][14] A vehicle control (e.g., DMSO) must be run in parallel.

  • Incubation: Incubate cells for a predetermined time (e.g., 6-24 hours) to allow for changes in histone acetylation.

Part 2: Chromatin Immunoprecipitation
  • Crosslinking:

    • To the cell culture medium, add formaldehyde (B43269) to a final concentration of 1%.

    • Incubate at room temperature for 10 minutes with gentle shaking.

    • Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

    • Incubate at room temperature for 5 minutes.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Preparation:

    • Scrape cells into ice-cold PBS containing protease inhibitors. Pellet cells by centrifugation (e.g., 1500 x g for 5 min at 4°C).

    • Resuspend the cell pellet in a cell lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).[17]

    • Incubate on ice for 15-30 minutes to lyse cell membranes.

    • Pellet the nuclei by centrifugation and resuspend in a nuclear lysis buffer.[17]

  • Chromatin Shearing:

    • Shear the chromatin to an average size of 200-700 bp using a sonicator.[18]

    • Optimization is critical: Perform a time course to determine the optimal sonication conditions for your cell type and equipment.

    • After sonication, centrifuge to pellet cell debris. The supernatant contains the soluble chromatin.

    • Save a small aliquot (e.g., 20-50 µL) as "Input DNA" control.[10]

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C on a rotator.

    • Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared chromatin) to a new tube.

    • Add a high-quality ChIP-grade primary antibody against H3K18ac to the pre-cleared chromatin. Also, set up a negative control IP with a non-specific IgG antibody.

    • Incubate overnight at 4°C with rotation.

    • Add pre-blocked Protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C with rotation.

  • Washes:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins and DNA. This typically involves sequential washes with low salt, high salt, and LiCl wash buffers.

    • Finish with two washes in TE buffer.

  • Elution and Reverse Crosslinking:

    • Elute the chromatin from the beads by adding elution buffer (e.g., 1% SDS, 0.1 M NaHCO3) and incubating at 65°C.[17]

    • Reverse the formaldehyde crosslinks by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours (or overnight). The "Input" sample should be processed in parallel.

    • Add RNase A and incubate at 37°C for 30 minutes.[17]

    • Add Proteinase K and incubate at 45°C for 1-2 hours.[17]

  • DNA Purification:

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.[17]

    • Elute the final DNA in a small volume of nuclease-free water or elution buffer.

Part 3: Library Preparation and Sequencing
  • Quantify DNA: Determine the concentration of your ChIP and Input DNA using a high-sensitivity fluorometric method (e.g., Qubit).

  • Library Preparation: Prepare sequencing libraries from the purified ChIP and Input DNA using a commercial kit compatible with your sequencing platform (e.g., Illumina).[12] This involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Sequencing: Perform sequencing to generate sufficient read depth. For histone modifications, 20-30 million reads per sample is a common target.[12]

Part 4: Data Analysis
  • Quality Control: Assess the quality of the raw sequencing reads.

  • Alignment: Align the reads to the appropriate reference genome.

  • Peak Calling: Identify regions of the genome that are enriched in the I-CBP112-treated sample compared to the vehicle control and IgG control. Use a peak caller suitable for histone modifications (which often form broad peaks).

  • Differential Analysis: Compare the peak profiles between the I-CBP112 and vehicle-treated samples to identify regions of significantly increased acetylation.

  • Downstream Analysis: Perform gene ontology analysis, pathway analysis, and motif searches on the identified differential regions to understand the biological consequences of I-CBP112 treatment.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of I-CBP112 hydrochloride in cellular research, including its mechanism of action, effective concentrations, and detailed protocols for key experiments.

Introduction

This compound is a potent and selective small molecule inhibitor of the bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2][3] By binding to the bromodomains of CBP and p300, I-CBP112 displaces them from acetylated histones, leading to a modulation of gene expression.[2] This inhibitory activity has been shown to impair aberrant self-renewal in cancer cells, induce cellular differentiation, and sensitize cancer cells to various chemotherapeutic agents.[1][4][5]

Mechanism of Action

This compound functions as an acetyl-lysine competitive protein-protein interaction inhibitor.[1] It specifically targets the bromodomains of CBP and p300, which are "reader" domains that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins. By inhibiting this interaction, I-CBP112 can allosterically activate the histone acetyltransferase activity of p300/CBP, leading to an increase in histone acetylation at specific sites, such as H3K18 and H3K23.[1][6] This modulation of chromatin structure and gene expression underlies its anti-cancer effects. A key outcome of I-CBP112 treatment in cancer cells is the downregulation of ATP-binding cassette (ABC) transporters, which are responsible for drug efflux and contribute to multidrug resistance.[4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by I-CBP112.

I_CBP112_Pathway cluster_nucleus Nucleus cluster_cell Cell Membrane I-CBP112 I-CBP112 CBP/p300_Bromodomain CBP/p300 Bromodomain I-CBP112->CBP/p300_Bromodomain Inhibits Binding Gene_Transcription Target Gene Transcription (e.g., ABC Transporters) I-CBP112->Gene_Transcription Downregulates Acetylated_Histones Acetylated Histones CBP/p300_Bromodomain->Acetylated_Histones Binds to Acetylated_Histones->Gene_Transcription Promotes Cell_Cycle_Arrest Cell Cycle Arrest & Differentiation Gene_Transcription->Cell_Cycle_Arrest Suppression leads to Drug_Efflux Decreased Drug Efflux Gene_Transcription->Drug_Efflux Leads to ABC_Transporters ABC Transporters Drug_Efflux->ABC_Transporters Reduces Chemotherapy_Drug Chemotherapy Drug Chemotherapy_Drug->ABC_Transporters Efflux

Caption: I-CBP112 inhibits CBP/p300 bromodomain binding to acetylated histones.

Recommended Concentrations for Cellular Assays

The optimal concentration of this compound can vary depending on the cell line and the specific assay being performed. Based on published data, a general concentration range and specific examples are provided below. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

ParameterConcentration RangeNotesReference
General Cellular UseUp to 1 µMA general starting point for many cell-based assays.[7]
Sensitization Studies10 µMUsed to sensitize cancer cells to chemotherapeutics.[4]
Leukemia Cell Differentiation5 - 10 µMEffective in reducing colony formation and inducing differentiation.[2]
IC50 (LNCaP cells)5.5 ± 1.1 μMHalf-maximal inhibitory concentration for cell proliferation.[6]
Cellular IC50 (CBP bromodomain displacement)600 ± 50 nMConcentration to achieve 50% displacement of the CBP bromodomain from chromatin.[8]

Experimental Protocols

Here are detailed protocols for common experiments involving this compound.

Cell Viability and IC50 Determination (Resazurin Assay)

This protocol is used to assess the effect of I-CBP112 on cell viability and to determine its half-maximal inhibitory concentration (IC50).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest (e.g., A549, HepG2, MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader for fluorescence measurement

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO diluted to the same final concentration as the highest I-CBP112 concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well.

  • Incubation with Resazurin: Incubate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the I-CBP112 concentration and use a non-linear regression model to determine the IC50 value.[4]

Western Blotting for Histone Acetylation and Protein Expression

This protocol is used to analyze changes in histone acetylation (e.g., H3K18ac) and the expression of target proteins (e.g., ABC transporters, cell cycle proteins) following I-CBP112 treatment.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-H3K18ac, anti-total H3, anti-ABCC1, anti-PCNA, anti-CDK4, anti-CCNE, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of I-CBP112 or vehicle control for the specified duration (e.g., 6-72 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[4][6]

Chemosensitization Assay

This protocol determines the ability of I-CBP112 to sensitize cancer cells to a chemotherapeutic drug.

Materials:

  • This compound

  • Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin)

  • Cancer cell line

  • 96-well plates

  • Resazurin assay reagents

Protocol:

  • Pre-treatment with I-CBP112: Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with a fixed, non-toxic concentration of I-CBP112 (e.g., 10 µM) or vehicle control for 48-72 hours.[4]

  • Chemotherapy Treatment: Add serial dilutions of the chemotherapeutic agent to the wells (with and without I-CBP112 pre-treatment).

  • Incubation: Incubate for an additional 48 hours.

  • Viability Assessment: Perform a resazurin assay as described in Protocol 1.

  • Data Analysis: Calculate the IC50 of the chemotherapeutic agent in the presence and absence of I-CBP112. A significant decrease in the IC50 indicates chemosensitization.[4]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating I-CBP112 in a cancer cell line.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A549, HepG2) Dose_Response 3. Dose-Response Assay (Determine IC50) Cell_Culture->Dose_Response I-CBP112_Prep 2. Prepare I-CBP112 Stock (e.g., 10 mM in DMSO) I-CBP112_Prep->Dose_Response Western_Blot 4. Western Blot Analysis (Target protein expression) Dose_Response->Western_Blot Inform concentration Chemo_Sens 5. Chemosensitization Assay (Combination with other drugs) Dose_Response->Chemo_Sens Inform concentration Data_Acquisition 6. Data Acquisition (Plate reader, Imager) Western_Blot->Data_Acquisition Chemo_Sens->Data_Acquisition Statistical_Analysis 7. Statistical Analysis (IC50 calculation, p-values) Data_Acquisition->Statistical_Analysis Conclusion 8. Conclusion (Biological Interpretation) Statistical_Analysis->Conclusion

Caption: A typical workflow for characterizing the effects of I-CBP112.

Summary of Quantitative Data

The following tables summarize key quantitative data for this compound from various studies.

Table 1: Binding Affinity and In Vitro IC50

TargetAssayValueReference
p300 BromodomainKd167 nM[2]
CBP BromodomainKd151 nM[2]
CBP BromodomainKds142 nM[5]
p300 BromodomainKds625 nM[5]
CBP (displacement of acetylated histones)IC50170 nM[2]

Table 2: Effects on Cancer Cell Lines in Combination with Chemotherapeutics

Cell LineChemotherapeuticI-CBP112 Pre-incubationFold Decrease in IC50Reference
A549 (Lung Cancer)Cisplatin10 µM for 48h78.2[4]
A549 (Lung Cancer)Doxorubicin10 µM for 48h62.7[4]
A549 (Lung Cancer)Daunorubicin10 µM for 48h53.2[4]
A549 (Lung Cancer)Etoposide10 µM for 48h28.9[4]
HepG2 (Liver Cancer)Etoposide10 µM for 48h23.1[4]
HepG2 (Liver Cancer)Daunorubicin10 µM for 48h21.4[4]
HepG2 (Liver Cancer)Doxorubicin10 µM for 48h11.0[4]
MDA-MB-231 (Breast Cancer)Doxorubicin10 µM for 72hNot specified[4]
MDA-MB-231 (Breast Cancer)Daunorubicin10 µM for 72hNot specified[4]

References

Application Notes and Protocols for I-CBP112 Hydrochloride in Colony Formation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-CBP112 hydrochloride is a potent and selective small molecule inhibitor of the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300.[1] These co-activators play a crucial role in regulating gene expression by acetylating histone proteins, which leads to a more open chromatin structure accessible to transcription factors. The bromodomain of CBP/p300 recognizes acetylated lysine (B10760008) residues on histones and other proteins, facilitating the recruitment of the transcriptional machinery to target gene promoters. By competitively binding to the CBP/p300 bromodomains, I-CBP112 disrupts this interaction, leading to the modulation of gene expression. Dysregulation of CBP/p300 activity is implicated in various cancers, making them attractive therapeutic targets. I-CBP112 has been shown to impair the clonogenic growth of cancer cells, particularly in hematological malignancies, and can sensitize cancer cells to other chemotherapeutic agents.[2][3][4]

This document provides detailed protocols for assessing the effect of this compound on cancer cell proliferation and survival using a colony formation assay.

Mechanism of Action

CBP and p300 are histone acetyltransferases (HATs) that acetylate histones, primarily at H3K27, leading to transcriptional activation of target genes, including oncogenes.[5] this compound is a selective inhibitor that directly binds to the bromodomains of CBP and p300. This inhibition prevents the recognition of acetylated histones and the subsequent recruitment of the transcriptional machinery, ultimately leading to the repression of target gene transcription.[2][6] For example, I-CBP112 has been shown to repress the transcription of key ATP-binding cassette (ABC) transporters, which are often responsible for multidrug resistance in cancer cells.[2][3]

Data Presentation

The following table summarizes the dose-dependent effect of I-CBP112 on the clonogenic activity of various human leukemic cell lines. Data is presented as the mean percentage of colony formation normalized to a vehicle-treated control.

Cell LineI-CBP112 Concentration (µM)Mean Clonogenic Activity (%)
KASUMI-11~80
2.5~60
5~40
10~20
SEM1~90
2.5~75
5~50
10~30
MOLM131~95
2.5~85
5~60
10~40

Data is estimated from graphical representations in Picaud et al., 2015 and is intended for illustrative purposes.[4]

Experimental Protocols

Adherent Colony Formation Assay

This protocol is suitable for adherent cancer cell lines.

Materials:

  • This compound

  • Appropriate cancer cell line

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • 10% acetic acid

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well). The optimal seeding density should be determined empirically for each cell line.

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • I-CBP112 Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of I-CBP112 in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest I-CBP112 concentration).

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of I-CBP112 or the vehicle control.

  • Incubation:

    • Incubate the plates for 7-14 days, or until colonies are visible to the naked eye in the control wells.

    • Replace the medium with fresh I-CBP112-containing or vehicle control medium every 2-3 days.

  • Staining:

    • Aspirate the medium and gently wash the wells twice with PBS.

    • Fix the colonies by adding 1 ml of methanol (B129727) to each well and incubating for 20 minutes at room temperature.[7]

    • Aspirate the methanol and add 1 ml of crystal violet staining solution to each well.

    • Incubate for 40 minutes at room temperature.[7]

    • Gently wash the plates with deionized water until the background is clear.

    • Allow the plates to air dry.

  • Quantification:

    • Scan or photograph the plates.

    • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

    • To quantify, add 1 ml of 10% acetic acid to each well and incubate on a shaker for 1 hour to solubilize the crystal violet.[7]

    • Measure the absorbance of the solubilized dye at a wavelength of 540-612 nm.[8][9]

Soft Agar (B569324) Colony Formation Assay

This protocol is suitable for assessing anchorage-independent growth, a hallmark of malignant transformation.[10][11]

Materials:

  • This compound

  • Appropriate cancer cell line

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Noble Agar

  • Nitroblue tetrazolium chloride solution (for staining)

Procedure:

  • Preparation of Agar Layers:

    • Bottom Layer (0.5% - 0.8% Agar): Prepare a 1% to 1.6% agar solution in water and autoclave. Cool to 42°C in a water bath. Mix equal volumes of the agar solution and 2x complete culture medium (pre-warmed to 42°C). Dispense 1.5 ml of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.[12][13]

    • Top Layer (0.3% - 0.4% Agar): Prepare a 0.6% to 0.8% agar solution and cool to 42°C.

  • Cell Seeding and Treatment:

    • Harvest and count cells to obtain a single-cell suspension.

    • Resuspend the cells in complete culture medium at a concentration twice the desired final plating density.

    • Prepare the desired concentrations of this compound in complete culture medium.

    • Mix the cell suspension with the I-CBP112-containing medium and an equal volume of the warm top agar solution.

    • Immediately plate 1.5 ml of this cell-agar mixture on top of the solidified bottom agar layer.[13]

  • Incubation:

    • Allow the top layer to solidify at room temperature.

    • Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 14-28 days.

    • Feed the cells 1-2 times per week by adding 0.5 ml of complete medium containing the appropriate concentration of I-CBP112 to the top of the agar.[12]

  • Staining and Quantification:

    • Stain the colonies by adding 200 µl of nitroblue tetrazolium chloride solution per well and incubating overnight at 37°C.[13]

    • Count the colonies using a dissecting microscope.

Visualizations

Signaling Pathway of I-CBP112 Action

I_CBP112_Pathway I-CBP112 Mechanism of Action cluster_nucleus Nucleus Histone Histone Tail (with Lysine) Ac_Histone Acetylated Histone (Ac-Lysine) Histone->Ac_Histone HAT Activity Bromodomain Bromodomain Ac_Histone->Bromodomain Recognition CBP_p300 CBP/p300 CBP_p300->Bromodomain HAT_domain HAT Domain CBP_p300->HAT_domain Transcription_Machinery Transcriptional Machinery Bromodomain->Transcription_Machinery Recruitment Repression Transcriptional Repression Bromodomain->Repression I_CBP112 I-CBP112 Hydrochloride I_CBP112->Bromodomain Inhibition Target_Gene Target Gene (e.g., Oncogenes) Transcription_Machinery->Target_Gene Activation Transcription Transcription Target_Gene->Transcription

Caption: I-CBP112 inhibits the CBP/p300 bromodomain, preventing transcriptional activation.

Experimental Workflow for Colony Formation Assay

Colony_Formation_Workflow Colony Formation Assay Workflow start Start seed_cells Seed Cells in 6-well Plates start->seed_cells adherence Allow Adherence (Overnight) seed_cells->adherence treatment Treat with I-CBP112 (and Vehicle Control) adherence->treatment incubation Incubate for 7-14 Days (Change Medium every 2-3 days) treatment->incubation staining Fix and Stain Colonies (Crystal Violet) incubation->staining quantify Wash, Dry, and Quantify Colonies staining->quantify end End quantify->end

Caption: Workflow for the this compound colony formation assay.

References

Application Notes and Protocols: I-CBP112 Hydrochloride Treatment of Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects and utility of I-CBP112 hydrochloride, a selective inhibitor of the CBP/p300 bromodomains, in the context of leukemia cell line research. Detailed protocols for key experimental assays are included to facilitate the investigation of I-CBP112's anti-leukemic properties.

Introduction

This compound is a potent and specific small molecule inhibitor that targets the bromodomains of the closely related histone acetyltransferases CBP (CREB-binding protein) and p300.[1] These proteins are crucial transcriptional co-activators involved in cell growth, proliferation, and differentiation.[1][2] Dysregulation of CBP/p300 activity is implicated in the pathogenesis of various cancers, including leukemia.[1] I-CBP112 competitively binds to the acetyl-lysine binding pockets of the CBP/p300 bromodomains, thereby disrupting their interaction with acetylated histones and other proteins, leading to the modulation of gene expression.[1][3] In leukemia, this inhibition has been shown to impair the self-renewal of leukemic cells and induce differentiation.[1]

Data Presentation

This compound Properties
PropertyValueReference
Target CBP/p300 bromodomains[1][3]
Binding Affinity (Kd) CBP: 142 nM, p300: 625 nM[3]
Mechanism of Action Acetyl-lysine competitive inhibitor[1][3]
Effects of I-CBP112 on Leukemia Cell Lines

The following table summarizes the observed effects of I-CBP112 treatment on various leukemia cell lines based on published data.

Cell LineLeukemia TypeKey EffectsQuantitative Data Highlights
KASUMI-1 Acute Myeloid Leukemia (AML)Impaired clonogenic growth, signs of apoptosis at later time points, G1 cell cycle arrest.[4]Significant reduction in colony formation at concentrations >1µM.[5]
MOLM13 Acute Myeloid Leukemia (AML)Impaired clonogenic growth, less sensitive to apoptosis induction compared to KASUMI-1.[4]Dose-dependent decrease in colony formation.[5]
SEM B-cell Acute Lymphoblastic Leukemia (ALL)Impaired clonogenic growth, less sensitive to apoptosis induction compared to KASUMI-1.[4]Dose-dependent decrease in colony formation.[5]
MLL-AF9+ murine AML cells Acute Myeloid Leukemia (AML)Reduced leukemia-initiating potential in vitro and in vivo, impaired self-renewal, induced cellular differentiation.[1][4]Dose-dependent reduction in colony formation and induction of differentiation.[6]
Synergistic Effects with Other Anti-cancer Agents

I-CBP112 has demonstrated synergistic or additive effects when used in combination with other anti-cancer agents, suggesting potential for combination therapies.

Combination AgentLeukemia Cell LinesObserved EffectReference
JQ1 (BET bromodomain inhibitor) KASUMI-1, SEM, MOLM13Increased cytotoxic activity, synergistic induction of apoptosis.[1][4][7][1][4]
Doxorubicin KASUMI-1, SEM, MOLM13Increased cytotoxic activity.[1][4][1][4]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., KASUMI-1, MOLM13)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the diluted I-CBP112 solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in leukemia cells following treatment with this compound using flow cytometry.

Materials:

  • Leukemia cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed leukemia cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time. Include a vehicle control.

  • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of leukemia cells after this compound treatment.

Materials:

  • Leukemia cell lines

  • This compound

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed leukemia cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash once with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Protocol 4: Colony Formation Assay (Methylcellulose-based)

This protocol assesses the effect of this compound on the self-renewal capacity of leukemia cells.

Materials:

  • Leukemia cell lines

  • This compound

  • Methylcellulose-based medium (e.g., MethoCult™)

  • IMDM

  • 35 mm culture dishes

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Treat leukemia cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Harvest the cells and perform a viable cell count.

  • Resuspend the cells in IMDM.

  • Prepare the final cell suspension in the methylcellulose (B11928114) medium at a density of 500-1000 cells per 35 mm dish.

  • Dispense 1.1 mL of the cell-methylcellulose mixture into each dish.

  • Place the dishes in a larger petri dish with a small amount of sterile water to maintain humidity.

  • Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO2.

  • Count the number of colonies (defined as a cluster of >50 cells) in each dish.

  • Calculate the plating efficiency and the surviving fraction relative to the vehicle control.[4]

Mandatory Visualizations

I_CBP112_Mechanism_of_Action ICBP112 I-CBP112 hydrochloride CBP_p300 CBP/p300 Bromodomain ICBP112->CBP_p300 Inhibits GeneExpression Aberrant Gene Expression (e.g., MYC, BCL2) ICBP112->GeneExpression Downregulates Differentiation Cellular Differentiation ICBP112->Differentiation Induces Apoptosis Apoptosis ICBP112->Apoptosis Induces (in some contexts) AcetylatedHistones Acetylated Histones CBP_p300->AcetylatedHistones Binds to TranscriptionFactors Transcription Factors CBP_p300->TranscriptionFactors Recruits Chromatin Chromatin AcetylatedHistones->Chromatin Part of TranscriptionFactors->GeneExpression Promotes LeukemiaCell Leukemia Cell Self-Renewal & Proliferation GeneExpression->LeukemiaCell Drives LeukemiaCell->Differentiation Inhibits

Caption: Mechanism of action of I-CBP112 in leukemia cells.

Experimental_Workflow_ICBP112 cluster_0 Cell Culture & Treatment cluster_1 Phenotypic Assays cluster_2 Data Analysis & Interpretation start Leukemia Cell Lines (e.g., KASUMI-1, MOLM13) treatment Treat with I-CBP112 HCl (Dose-response & Time-course) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle colony Colony Formation (Methylcellulose) treatment->colony ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist colony_quant Quantify Clonogenic Potential colony->colony_quant conclusion Evaluate Anti-Leukemic Effects of I-CBP112 ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion colony_quant->conclusion

Caption: Experimental workflow for evaluating I-CBP112 effects.

References

Troubleshooting & Optimization

I-CBP112 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for I-CBP112 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this selective CBP/p300 bromodomain inhibitor. Here you will find troubleshooting guidance and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective and potent inhibitor of the bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2][3] It functions as an acetyl-lysine competitive inhibitor, displacing acetylated histones from the CBP bromodomain.[2][4] Interestingly, while it inhibits the bromodomain's interaction with acetylated lysine, I-CBP112 has been shown to allosterically activate the HAT activity of p300/CBP, leading to an enhancement of histone acetylation, particularly at sites like H3K18 and H3K23.[1][5][6] This modulation of histone acetylation can alter gene expression networks, leading to anti-proliferative effects in cancer cells.[5]

Q2: What are the primary research applications for this compound?

A2: this compound is primarily used in cancer research. Studies have shown that it can impair colony formation and induce cellular differentiation in leukemic cell lines.[1] It has also been shown to reduce the leukemia-initiating potential of acute myeloid leukemia (AML) cells both in vitro and in vivo.[3][7] Furthermore, it can sensitize cancer cells to other therapeutic agents like BET bromodomain inhibitors (e.g., JQ1) and conventional chemotherapy drugs such as doxorubicin.[3][7][8] Its ability to modulate gene expression through epigenetic mechanisms makes it a valuable tool for studying cancer biology and developing novel therapeutic strategies.[8]

Q3: How should this compound be stored?

A3: Proper storage is crucial to maintain the stability and activity of this compound.

  • Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[1] For shorter periods, storage at 4°C for up to 2 years is also acceptable.[1]

  • In Solvent: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 2 years) or -20°C (for up to 1 year).[1]

Solubility and Solution Preparation

Solubility Data Summary

The solubility of this compound can vary between its free base and hydrochloride salt forms, and is dependent on the solvent. Below is a summary of reported solubility data.

SolventI-CBP112 (Free Base) SolubilityThis compound SolubilityMolarity (HCl salt)Notes
DMSO≥ 32 mg/mL[1], 5 mg/mL[9], 94 mg/mL[4], Soluble[10]16 mg/mL[2][11]~31.68 mMUse freshly opened, anhydrous DMSO as it is hygroscopic, which can impact solubility.[1]
DMF5 mg/mL[9]16 mg/mL[2][11]~31.68 mM
Ethanol (B145695)10 mg/mL[9]16 mg/mL[2][11]~31.68 mM
PBS (pH 7.2)Not specified10 mg/mL[2]~19.80 mMEnsure the pH of the buffer is maintained.
1M HClNot specified100 mg/mL[1]~213.41 mMSonication may be required. The pH should be adjusted to 1.[1]
Experimental Protocol: Preparation of a Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/freshly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 505.1 g/mol .[2][11] To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 505.1 g/mol = 0.005051 g = 5.051 mg

  • Weigh the compound: Carefully weigh out 5.051 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution if necessary.

  • Aliquot and store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C or -20°C.

Troubleshooting Guide

This section addresses common issues that researchers may encounter when working with this compound.

Q: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous cell culture medium. What should I do?

A: This is a common issue known as "salting out," where a compound that is soluble in an organic solvent precipitates when diluted into an aqueous solution.

Solutions:

  • Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO. Try to keep the final DMSO concentration in your culture medium as high as is permissible for your specific cell type.

  • Use a different solvent for your stock solution: If your experimental conditions allow, consider preparing your stock solution in a solvent more miscible with water, such as ethanol. However, be mindful of the potential effects of ethanol on your cells.

  • Prepare a fresh dilution: Always prepare fresh dilutions of this compound in your cell culture medium immediately before use. Do not store the diluted compound in aqueous solutions for extended periods.

  • Check for pH changes: Ensure that the addition of your stock solution does not significantly alter the pH of your culture medium, as this can affect solubility.

  • Consider using a different formulation: For in vivo studies, different formulations may be necessary to improve solubility and bioavailability.

Q: I am not observing the expected biological activity with my this compound. What could be the reason?

A: Several factors could contribute to a lack of biological activity.

Troubleshooting Steps:

  • Verify the concentration: Double-check your calculations for the stock solution and final dilutions.

  • Assess compound integrity: Ensure that the compound has been stored correctly to prevent degradation. If in doubt, use a fresh vial of the compound.

  • Check for solubility issues: Make sure the compound is fully dissolved in your final working solution. Any precipitate will lead to a lower effective concentration.

  • Optimize treatment time and concentration: The effective concentration and duration of treatment can vary between different cell lines and experimental setups. Perform a dose-response and time-course experiment to determine the optimal conditions for your system.

  • Consider the cell line: The sensitivity to I-CBP112 can differ between cell types.

Visualizing Pathways and Workflows

I-CBP112 Mechanism of Action

I-CBP112_Mechanism cluster_nucleus Cell Nucleus ICBP112 I-CBP112 CBP_p300 CBP/p300 ICBP112->CBP_p300 Allosterically Activates HAT Bromodomain Bromodomain ICBP112->Bromodomain Inhibits Binding CBP_p300->Bromodomain HAT_Domain HAT Domain CBP_p300->HAT_Domain Gene_Expression Altered Gene Expression CBP_p300->Gene_Expression Co-activates Ac_Lysine Acetylated Lysine Bromodomain->Ac_Lysine Binds to Histone Histone Tail HAT_Domain->Histone Acetylation

Caption: I-CBP112 inhibits the bromodomain of CBP/p300 while activating its HAT domain.

Experimental Workflow: Cell-Based Assay

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare 10 mM Stock of I-CBP112 in DMSO C Prepare Fresh Serial Dilutions in Culture Medium A->C B Culture Cells to Desired Confluency D Treat Cells with I-CBP112 (and controls) B->D C->D E Incubate for Specified Duration D->E F Perform Downstream Analysis (e.g., Western Blot, qPCR, etc.) E->F

Caption: Workflow for treating cultured cells with this compound.

Troubleshooting Logic for Solubility Issues

Troubleshooting_Solubility Start Precipitate observed in culture medium? Q1 Is final DMSO concentration <0.1%? Start->Q1 A1 Increase DMSO to a tolerable level (e.g., 0.5%) Q1->A1 Yes Q2 Was the dilution prepared fresh? Q1->Q2 No End Problem Resolved A1->End A2 Always prepare fresh dilutions before use Q2->A2 No Q3 Is the compound fully dissolved in the stock? Q2->Q3 Yes A2->End A3 Ensure complete dissolution of stock (sonicate/warm) Q3->A3 No Q3->End Yes A3->End

Caption: Decision tree for troubleshooting I-CBP112 precipitation in aqueous media.

References

optimizing I-CBP112 hydrochloride concentration for different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for I-CBP112 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this selective CBP/p300 bromodomain inhibitor in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the bromodomains of the homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1][2] By binding to the bromodomain, I-CBP112 competitively inhibits the interaction of CBP/p300 with acetylated lysine (B10760008) residues on histones and other proteins.[2] This disrupts the "reading" function of these co-activators, leading to the modulation of gene expression. Interestingly, I-CBP112 can also allosterically enhance the HAT activity of p300/CBP, particularly increasing acetylation at histone H3 lysine 18 (H3K18).[3]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. Based on available data, a good starting point for a dose-response experiment is a range from 1 µM to 20 µM. For example, a concentration of 10 µM has been shown to be effective in sensitizing various cancer cell lines to chemotherapeutic agents.[4][5] A standalone IC50 for proliferation in LNCaP prostate cancer cells was determined to be 5.5 ± 1.1 μM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q3: What are the known downstream effects of this compound treatment?

A3: Treatment with this compound can lead to several downstream cellular effects, including:

  • Modulation of Gene Expression: By inhibiting CBP/p300, I-CBP112 can alter the expression of genes involved in cell growth, differentiation, and apoptosis.[6]

  • Repression of ABC Transporters: It has been shown to decrease the expression of key ATP-binding cassette (ABC) transporters, such as ABCC1 and ABCC10, which are involved in multidrug resistance.[4][7]

  • Chromatin Remodeling: I-CBP112 can induce changes in histone modifications, notably an increase in H3K18 acetylation.[3] It has also been shown to promote the recruitment of Lysine-specific demethylase 1 (LSD1) to gene promoters.[4][7]

  • Synergistic Effects with Other Drugs: I-CBP112 can sensitize cancer cells to other therapeutic agents, such as the BET bromodomain inhibitor JQ1 and the chemotherapeutic drug doxorubicin.[6]

Q4: What is the selectivity profile of this compound?

A4: this compound is highly selective for the bromodomains of CBP and p300.[1] It shows significantly weaker binding to other bromodomain-containing proteins, such as BRD4.[6] However, at higher concentrations, some off-target effects on BRD4 may be observed.[6] It has also been reported to have weak interactions with the alpha1A and 5HT1 G-protein coupled receptors.[8]

Data Presentation

This compound In Vitro Activity
ParameterValueTarget/Cell LineReference
Kd 151 nMCBP Bromodomain[1]
Kd 167 nMp300 Bromodomain[1]
IC50 (in vitro) 170 nMHistone Displacement Assay[1]
IC50 (cellular) 5.5 ± 1.1 µMLNCaP cell proliferation[3]
EC50 (activation) ~2 µMp300/CBP-mediated H3K18 acetylation[2]
Effective Conc. 5 - 10 µMMurine leukemic blasts[1]
Effective Conc. 10 µMMDA-MB-231, A549, HepG2 (synergy studies)[4]
This compound IC50 Values in Cancer Cell Lines (GDSC)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for I-CBP112 across a panel of cancer cell lines from the Genomics of Drug Sensitivity in Cancer (GDSC) database.

Cell LineCancer TypeIC50 (µM)
A549Lung Adenocarcinoma> 30
HT29Colorectal Adenocarcinoma> 30
HCT116Colorectal Carcinoma> 30
MCF7Breast Adenocarcinoma> 30
PC-3Prostate Adenocarcinoma> 30
K562Chronic Myelogenous Leukemia> 30
JurkatAcute T-cell Leukemia> 30
U-2 OSOsteosarcoma> 30
SF-268Glioblastoma> 30
NCI-H460Large Cell Lung Cancer> 30
(Data sourced from the Genomics of Drug Sensitivity in Cancer database. Note that in this screen, I-CBP112 did not show significant single-agent cytotoxicity at the tested concentrations in many cell lines, which aligns with its known role in sensitizing cells to other agents.)[9]

Experimental Protocols

Protocol for Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol provides a general framework for determining the optimal concentration of this compound for a given cell line using a standard cell viability assay such as MTT or CellTiter-Glo®.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear or opaque-walled microplates (depending on the assay)

  • MTT or CellTiter-Glo® reagent

  • DMSO (for stock solution)

  • Multichannel pipette

  • Plate reader (absorbance or luminescence)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density for your cell line (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 50 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • Cell Viability Assay:

    • For MTT assay:

      • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

      • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

      • Measure the absorbance at 570 nm.

    • For CellTiter-Glo® assay:

      • Equilibrate the plate and reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis software (e.g., GraphPad Prism).

Troubleshooting Guide

Problem 1: No significant effect on cell viability is observed even at high concentrations.

  • Possible Cause: this compound may have low single-agent cytotoxicity in your cell line of interest. Its primary effect may be cytostatic or synergistic with other compounds.

  • Solution:

    • Consider performing a cell proliferation assay (e.g., Ki-67 staining or BrdU incorporation) to assess cytostatic effects.

    • Test I-CBP112 in combination with other drugs, such as chemotherapeutics or other epigenetic modulators, to look for synergistic effects.[6]

    • Confirm target engagement by measuring downstream markers, such as H3K18 acetylation, by Western blot.[3]

Problem 2: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.

  • Solution:

    • Ensure a homogenous cell suspension before seeding.

    • Use a multichannel pipette for adding reagents and ensure proper calibration.

    • To minimize edge effects, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile PBS or medium.

Problem 3: Precipitate formation in the culture medium upon adding this compound.

  • Possible Cause: The solubility of this compound may be limited in your culture medium, especially at higher concentrations. The final DMSO concentration might be too low to maintain solubility.

  • Solution:

    • Ensure the final DMSO concentration in the culture medium is consistent across all conditions and is at a level that maintains the solubility of the compound without causing cellular toxicity (typically ≤ 0.5%).

    • Prepare intermediate dilutions of the stock solution in culture medium before adding to the wells to avoid shocking the cells with a high concentration of DMSO.

    • If solubility issues persist, consult the manufacturer's guidelines for alternative solvent systems.[2]

Problem 4: Inconsistent results in downstream assays (e.g., Western blot for histone modifications).

  • Possible Cause: The timing of sample collection may not be optimal to observe the desired effect. The antibody used for detection may not be specific or of high quality.

  • Solution:

    • Perform a time-course experiment to determine the optimal treatment duration for observing changes in your target of interest. For example, changes in histone acetylation can be observed as early as 4-6 hours post-treatment.[3]

    • Ensure the specificity and optimal dilution of your primary antibodies through proper validation experiments (e.g., using positive and negative controls).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I_CBP112 I-CBP112 hydrochloride Drug_Efflux Drug Efflux I_CBP112->Drug_Efflux Inhibits CBP_p300 CBP/p300 I_CBP112->CBP_p300 Inhibits Bromodomain LSD1 LSD1 I_CBP112->LSD1 Promotes Recruitment to Promoters ABC_transporter ABC Transporters (e.g., ABCC1, ABCC10) ABC_transporter->Drug_Efflux Promotes CBP_p300->ABC_transporter Regulates Transcription Acetylated_Histones Acetylated Histones CBP_p300->Acetylated_Histones HAT Activity Gene_Expression Oncogenic Gene Expression CBP_p300->Gene_Expression Co-activates Acetylated_Histones->Gene_Expression Activates LSD1->Gene_Expression Represses

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare 10 mM Stock of I-CBP112 in DMSO Serial_Dilution Prepare Serial Dilutions (e.g., 0.1-50 µM) Stock_Solution->Serial_Dilution Cell_Seeding Seed Cells in 96-well Plate Add_Treatment Add Diluted Compound to Cells Cell_Seeding->Add_Treatment Serial_Dilution->Add_Treatment Incubation Incubate for 48-72 hours Add_Treatment->Incubation Viability_Reagent Add Cell Viability Reagent (MTT/CTG) Incubation->Viability_Reagent Measure_Signal Measure Absorbance or Luminescence Viability_Reagent->Measure_Signal Calculate_Viability Calculate % Viability vs. Vehicle Control Measure_Signal->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for determining the optimal concentration.

Caption: Troubleshooting logic for I-CBP112 experiments.

References

potential off-target effects of I-CBP112 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using I-CBP112 hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the bromodomains of the CREB-binding protein (CBP) and p300.[1][2] It acts as an acetyl-lysine competitive inhibitor, preventing these bromodomains from recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins.[1] This disrupts the recruitment of CBP/p300 to specific chromatin regions, thereby modulating gene expression. Interestingly, under certain conditions, I-CBP112 has been observed to allosterically enhance the histone acetyltransferase (HAT) activity of p300/CBP on nucleosomal substrates.[2][3][4]

Q2: What are the known on-target and off-target effects of this compound?

A2: The primary on-target effect of I-CBP112 is the inhibition of the CBP and p300 bromodomains.[1][5] It has shown high selectivity for CBP/p300 over other bromodomain families.[1] However, some weak off-target activity has been reported for the bromodomains of the BET (Bromodomain and Extra-Terminal domain) family members, specifically BRD4.[1][6] Additionally, screening against a larger panel of proteins revealed weak interactions with two G-protein coupled receptors (GPCRs): alpha1A and 5HT1A.[6]

Q3: What is the recommended concentration range for I-CBP112 in cell-based assays?

A3: The optimal concentration of this compound is cell-line and assay-dependent. A recommended starting point is to perform a dose-response experiment ranging from low nanomolar to high micromolar concentrations (e.g., 0.1 µM to 50 µM).[2][7] For many cancer cell lines, effects on colony formation and differentiation have been observed in the low micromolar range (e.g., 1-10 µM).[5][7] The recommended concentration for general cellular use is up to 1 µM.[6]

Q4: How should I prepare and store this compound solutions?

A4: this compound is soluble in DMSO, ethanol, and DMF at concentrations of approximately 16 mg/mL, and in PBS (pH 7.2) at 10 mg/mL.[5] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO (e.g., 10-100 mM).[8][9] It is recommended to prepare and use solutions on the same day.[8] If storage is necessary, stock solutions can be stored at -20°C for up to one month.[8] Before use, it is important to equilibrate the solution to room temperature and ensure no precipitation has occurred.[8]

Troubleshooting Guides

Issue 1: Unexpected Cell Viability or Cytotoxicity
Question Possible Cause Troubleshooting Steps
Why am I observing high levels of cell death even at low concentrations of I-CBP112? The inhibitor may have inherent cytotoxicity in your specific cell line.Perform a dose-response curve to determine the GI50 (concentration for 50% growth inhibition). Consider using a lower concentration range or a shorter treatment duration.
The solvent (e.g., DMSO) concentration may be too high and causing toxicity.Ensure the final DMSO concentration in your culture medium is below a toxic level (typically ≤ 0.5%). Run a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity.
Why am I not observing the expected anti-proliferative or differentiation effects? The cell line may be insensitive to CBP/p300 bromodomain inhibition.Confirm that your cell line of interest is dependent on CBP/p300 activity for proliferation or survival. Consider using a positive control cell line known to be sensitive to I-CBP112 (e.g., certain leukemia cell lines).[1]
The concentration of I-CBP112 may be too low.Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and assay.
The incubation time may be too short.Increase the duration of treatment with I-CBP112. Effects on cell differentiation and colony formation may require several days of exposure.[1]
Issue 2: Inconsistent or Irreproducible Results in Cell-Based Assays
Question Possible Cause Troubleshooting Steps
My results from cell viability or functional assays are highly variable between experiments. Inconsistent cell health and passage number.Use cells that are in the exponential growth phase and within a consistent, low passage number range. Regularly test for mycoplasma contamination.[10]
"Edge effects" in multi-well plates.To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS.[10]
Inaccurate pipetting.Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions.
I am observing a high background signal in my assay. The compound may be interfering with the assay reagents.Run a control with I-CBP112 in cell-free media to check for direct interaction with the assay components (e.g., MTT, resazurin).[10]
Media components are interfering with the readout.Phenol (B47542) red in culture media can interfere with colorimetric assays. Consider using phenol red-free media for the assay.[10]
Issue 3: Problems with Western Blotting for Histone Acetylation
Question Possible Cause Troubleshooting Steps
I don't see a change in global histone acetylation after I-CBP112 treatment. I-CBP112 may have a more pronounced effect on specific histone marks rather than global acetylation.Use antibodies specific for histone marks known to be modulated by CBP/p300, such as H3K18ac and H3K27ac.[3][11]
The treatment time or concentration is not optimal.Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in histone acetylation in your cell line.
The bands for histone proteins are weak or smeared. Poor histone extraction.Use an acid extraction protocol specifically designed for histones to ensure high purity and integrity.[12]
Inefficient transfer of small histone proteins.Use a smaller pore size membrane (e.g., 0.2 µm PVDF) and optimize transfer conditions (time and voltage) for low molecular weight proteins.

Data Presentation

Table 1: In Vitro Potency and Selectivity of I-CBP112

TargetAssay MethodKd (nM)IC50 (µM)Reference
CBP Bromodomain Isothermal Titration Calorimetry (ITC)151 ± 6[1][5]
AlphaScreen0.17[7]
p300 Bromodomain Isothermal Titration Calorimetry (ITC)167 ± 8[1][5]
Isothermal Titration Calorimetry (ITC)625[8][13]
BRD4 (BD1) Isothermal Titration Calorimetry (ITC)5600[6]
BRD4 (BD2) Isothermal Titration Calorimetry (ITC)20000[6]

Table 2: Cellular Activity of I-CBP112

Cell LineAssayEffectConcentrationReference
Human and Mouse Leukemic CellsColony FormationSubstantially impairedNot specified[1]
Human and Mouse Leukemic CellsDifferentiationInducedNot specified[1]
MLL-AF9+ AML CellsLeukemia-Initiating PotentialSignificantly reducedDose-dependent[1]
KASUMI-1, MOLM13, SEMCell Proliferation/SurvivalSynergistic cytotoxicity with JQ1 and doxorubicin0.1875 - 24 µM[1]
MDA-MB-231, A549, HepG2Sensitization to ChemotherapyIncreased10 µM[14]

Experimental Protocols

Protocol 1: Western Blot Analysis of Histone H3K18 Acetylation

1. Cell Treatment and Histone Extraction:

  • Seed cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 6 hours).[3]

  • Harvest cells and perform histone extraction using an acid extraction method.[12] Briefly, lyse cells, pellet the nuclei, and extract histones with 0.2 M H2SO4. Precipitate histones with trichloroacetic acid.

  • Resuspend the histone pellet in water and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Western Blotting:

  • Prepare protein samples by mixing equal amounts of histone extracts with Laemmli sample buffer.

  • Separate the proteins on a 15% SDS-polyacrylamide gel.

  • Transfer the proteins to a 0.2 µm PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against acetyl-H3K18 (e.g., Millipore 07-354) and a loading control (e.g., total Histone H3) overnight at 4°C.[3]

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

3. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the acetyl-H3K18 signal to the total Histone H3 signal.

  • Express the results as a fold change relative to the vehicle-treated control.

Protocol 2: Cell Viability Assay (Resazurin-based)

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Allow cells to adhere and recover overnight.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of I-CBP112 or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).[14]

3. Resazurin (B115843) Assay:

  • Add resazurin solution (e.g., alamarBlue™) to each well at a final concentration of 10% (v/v).

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.

4. Data Analysis:

  • Subtract the background fluorescence/absorbance from a cell-free control.

  • Normalize the values to the vehicle-treated control wells.

  • Plot the percentage of cell viability against the log of the I-CBP112 concentration and calculate the GI50 value using a non-linear regression curve fit.

Mandatory Visualizations

I-CBP112_Mechanism_of_Action cluster_CBP_p300 CBP/p300 Protein ICBP112 I-CBP112 Bromodomain Bromodomain ICBP112->Bromodomain Inhibits CBP_p300 CBP/p300 Gene_Expression Modulated Gene Expression CBP_p300->Gene_Expression Regulates Acetylated_Histones Acetylated Histones Bromodomain->Acetylated_Histones Binds to HAT_Domain HAT Domain HAT_Domain->Acetylated_Histones Writes Mark Chromatin Chromatin Acetylated_Histones->Chromatin Opens

Caption: Mechanism of action of I-CBP112.

Western_Blot_Workflow start Start: Cell Culture treatment I-CBP112 or Vehicle Treatment start->treatment harvest Cell Harvest treatment->harvest extraction Histone Extraction harvest->extraction sds_page SDS-PAGE extraction->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (e.g., anti-AcH3K18) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western blot workflow for histone acetylation.

Troubleshooting_Logic start Unexpected Result viability Cell Viability Issue? start->viability reproducibility Reproducibility Issue? start->reproducibility western Western Blot Issue? start->western high_cytotoxicity High Cytotoxicity viability->high_cytotoxicity Yes no_effect No Effect viability->no_effect No inconsistent_results Inconsistent Results reproducibility->inconsistent_results Yes no_change No Acetylation Change western->no_change Yes bad_blot Weak/Smeared Bands western->bad_blot No check_solvent Check Solvent Control & Dose-Response high_cytotoxicity->check_solvent check_sensitivity Confirm Cell Line Sensitivity & Dose no_effect->check_sensitivity check_cells Standardize Cell Passage & Health inconsistent_results->check_cells check_plate Address Edge Effects inconsistent_results->check_plate check_ab Use Specific Antibodies & Titrate no_change->check_ab optimize_protocol Optimize Extraction & Transfer bad_blot->optimize_protocol

Caption: Troubleshooting decision tree.

References

minimizing cytotoxicity of I-CBP112 hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of I-CBP112 hydrochloride in their experiments.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed at desired effective concentrations.

Possible Cause 1: Suboptimal concentration or exposure time.

  • Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line. Some studies have shown that I-CBP112 can induce cellular differentiation without significant cytotoxicity.[1][2] It is crucial to establish a therapeutic window where the desired biological effect is achieved with minimal cell death.

Possible Cause 2: Cell line sensitivity.

  • Recommendation: Different cell lines exhibit varying sensitivities to I-CBP112. For instance, in U2OS cells, no significant cytotoxicity was found at concentrations up to 50 µM.[3] If your cell line is particularly sensitive, consider using a lower concentration range or exploring alternative, less sensitive cell models if appropriate for your research question.

Possible Cause 3: Solvent-related toxicity.

  • Recommendation: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. It is advisable to run a vehicle control (medium with the same concentration of solvent used to dissolve I-CBP112) to assess any solvent-induced cytotoxicity. Freshly opened, high-purity DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[2]

Possible Cause 4: Synergistic cytotoxic effects with other media components.

  • Recommendation: Review the composition of your cell culture medium. Some components may interact with I-CBP112 to enhance its cytotoxic effects. If possible, test the compound in a simpler, serum-free medium for a short duration to see if cytotoxicity is reduced.

Issue 2: Inconsistent results or loss of compound activity.

Possible Cause 1: Improper storage and handling.

  • Recommendation: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in solvent can be stored at -80°C for up to a year.[2] Avoid repeated freeze-thaw cycles.[4] It is recommended to prepare fresh working solutions from a stock solution on the day of the experiment.[1][5]

Possible Cause 2: Compound precipitation.

  • Recommendation: this compound has varying solubility in different solvents. Ensure the compound is fully dissolved before adding it to your cell culture medium. If precipitation is observed in the stock solution or after dilution in media, gentle warming and/or sonication can be used to aid dissolution.[1] Always visually inspect your solutions for any precipitates before use.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: I-CBP112 is a selective and potent inhibitor of the bromodomains of two closely related histone acetyltransferases, CREB-binding protein (CBP) and p300.[6][7] It acts as an acetyl-lysine competitive inhibitor, displacing acetylated histones from the CBP/p300 bromodomains.[2][7] This inhibition can lead to impaired colony formation and induced cellular differentiation in leukemic cell lines.[1][2] Interestingly, it can also enhance the acetylation of certain histone sites by p300.[1][8]

Q2: What are the recommended starting concentrations for in vitro experiments?

A2: The effective concentration of I-CBP112 can vary depending on the cell line and experimental goals. Published studies have used concentrations ranging from the low micromolar (e.g., 5 and 10 µM) to higher concentrations.[7] For example, in some leukemic cell lines, I-CBP112 has been shown to reduce colony formation at 5 and 10 µM.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare this compound stock solutions?

A3: this compound is soluble in several organic solvents. Here are some reported solubilities:

  • DMSO: ≥ 32 mg/mL[1], ~16 mg/ml[4], and up to 94 mg/mL[2]

  • Ethanol: ~16 mg/ml[4]

  • DMF: ~16 mg/ml[4]

  • 1M HCl: 100 mg/mL[1]

  • PBS (pH 7.2): 10 mg/ml[7]

It is recommended to prepare a concentrated stock solution in a high-purity solvent like DMSO and then dilute it to the final working concentration in your cell culture medium.

Q4: Can I-CBP112 be used in combination with other drugs?

A4: Yes, I-CBP112 has been shown to have synergistic effects with other anti-cancer agents. For example, it can increase the cytotoxic activity of the BET bromodomain inhibitor JQ1 and the chemotherapy drug doxorubicin.[6][9] When designing combination experiments, it is important to perform dose-matrix studies to identify synergistic, additive, or antagonistic interactions.

Quantitative Data Summary

Table 1: IC50 and Kd Values of I-CBP112

ParameterValueTarget/Cell LineReference
IC50 170 nMCBP (cell-free assay)[2][3][5][7]
IC50 625 nMp300 (cell-free assay)[5]
IC50 5.5 ± 1.1 μMLNCaP cells (proliferation)[8]
Kd 142 nMCBP bromodomain[6]
Kd 625 nMp300 bromodomain[6]
Kd 151 nMCBP bromodomain[7]
Kd 167 nMp300 bromodomain[7]
Kd 0.5 µMCREBBP bromodomain[4]
Kd 0.625 µMEP300 bromodomain[4]

Experimental Protocols

Protocol 1: General Cell Viability Assay (Resazurin-based)

This protocol is adapted from a study investigating the effect of I-CBP112 on sensitizing cancer cells to chemotherapeutics.[10]

  • Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment.

  • I-CBP112 Pre-treatment: After allowing cells to adhere overnight, treat them with varying concentrations of I-CBP112 (e.g., 0.1, 1, 5, 10, 25, 50 µM) or a vehicle control. Incubate for 72 hours.

  • Chemotherapeutic Treatment: Following the pre-treatment, add the chemotherapeutic agent of choice at various concentrations and incubate for an additional 48 hours.

  • Resazurin (B115843) Assay:

    • Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS).

    • Remove the culture medium from the wells and add the resazurin solution.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation/emission wavelength of approximately 560/590 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 values using appropriate software.

Protocol 2: Western Blot for Histone Acetylation

This protocol is based on a study that measured changes in histone acetylation upon I-CBP112 treatment.[8]

  • Cell Treatment: Seed cells and treat with I-CBP112 at the desired concentrations and for the desired time points (e.g., 4-6 hours).

  • Histone Extraction:

    • Harvest the cells and wash with PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Isolate the nuclear fraction and extract histones using an acid extraction method (e.g., with 0.2 M HCl).

  • Protein Quantification: Quantify the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of histone extracts on a 15% Tris-glycine gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody against the specific histone acetylation mark of interest (e.g., H3K18ac) and a primary antibody against a total histone (e.g., H3) as a loading control, typically overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.

  • Data Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Visualizations

I_CBP112_Signaling_Pathway cluster_nucleus Nucleus CBP_p300 CBP/p300 Acetylated_Histone Acetylated Histone CBP_p300->Acetylated_Histone HAT Activity Histone Histone Tails Histone->CBP_p300 Gene_Expression Target Gene Expression Acetylated_Histone->Gene_Expression Promotes I_CBP112 I-CBP112 I_CBP112->CBP_p300 Inhibits Bromodomain

Caption: Mechanism of I-CBP112 action.

Experimental_Workflow_Cytotoxicity start Start: Seed Cells pretreatment Pre-treat with I-CBP112 (e.g., 72h) start->pretreatment treatment Add Chemotherapeutic Agent (e.g., 48h) pretreatment->treatment assay Perform Cell Viability Assay (e.g., Resazurin) treatment->assay analysis Data Analysis (Calculate IC50) assay->analysis end End analysis->end

Caption: Workflow for assessing I-CBP112's effect on chemosensitivity.

References

I-CBP112 hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of I-CBP112 hydrochloride. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound powder?

A: For long-term storage, the solid powder should be stored at -20°C, where it can be stable for up to three years.[1][2] For short-term storage, such as days to weeks, it can be kept at 0-4°C.[3] One supplier suggests stability for at least four years when stored at -20°C.[4]

Q2: What is the recommended way to prepare and store stock solutions?

A: It is recommended to prepare and use solutions on the same day if possible.[5] If storage is necessary, aliquot the stock solutions to avoid repeated freeze-thaw cycles and store them at -20°C for up to one month or at -80°C for up to one year.[1][5] Before use, equilibrate the solution to room temperature and ensure any precipitate is fully dissolved.[5]

Q3: In which solvents is this compound soluble?

A: this compound is soluble in several common laboratory solvents. Solubility data from various suppliers is summarized in the table below. Note that using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1]

Q4: Is this compound stable at room temperature?

A: this compound is considered stable for shipping at ambient temperatures.[5] However, for storage, the recommended conditions should be followed to ensure long-term stability.

Troubleshooting Guide

Issue Possible Cause Solution
Precipitate observed in the stock solution after thawing. The compound may have come out of solution at low temperatures.Warm the vial to room temperature and vortex or sonicate to ensure the precipitate is fully redissolved before use.[2]
Inconsistent experimental results. 1. Improper storage leading to degradation. 2. Repeated freeze-thaw cycles of the stock solution. 3. Inaccurate concentration due to incomplete dissolution.1. Ensure the compound and its solutions are stored at the recommended temperatures. 2. Aliquot stock solutions after preparation to minimize freeze-thaw cycles.[1][6] 3. Confirm complete dissolution of the compound when preparing solutions. Gentle warming or sonication may aid dissolution.[2]
Difficulty dissolving the compound. The solvent may be saturated or inappropriate. Moisture may have been absorbed by the solvent (especially DMSO).1. Refer to the solubility data table to ensure you are using an appropriate solvent and concentration. 2. Use fresh, anhydrous DMSO for optimal solubility.[1] 3. Ultrasonic treatment and adjusting the pH to 1 with HCl can aid dissolution in 1M HCl.[2]

Data Presentation

Storage and Stability Summary
Form Storage Temperature Reported Stability Source
Solid Powder-20°C≥ 4 years[4]
Solid Powder-20°C3 years[1][2]
Solid Powder4°C2 years (short term)[2]
In Solvent-80°C1 year[1]
In Solvent-20°C1 month[1][5]
Solubility Data
Solvent Concentration Source
DMSO100 mM[5]
DMSO94 mg/mL (~200.6 mM)[1]
DMSO16 mg/mL[4]
DMSO≥ 32 mg/mL (~68.29 mM)[2]
DMF16 mg/mL[4]
Ethanol16 mg/mL[4]
PBS (pH 7.2)10 mg/mL[4]
1M HCl100 mg/mL (~213.41 mM)[2]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of the hydrochloride form is 505.1 g/mol .[4] To prepare 1 mL of a 10 mM stock solution, you would need 5.051 mg.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C as recommended.

Visualizations

I_CBP112_Mechanism cluster_0 Cell Nucleus Histone Histone Proteins Ac_Lysine Acetylated Lysine (e.g., H3K56ac) Histone->Ac_Lysine HAT Activity Bromodomain Bromodomain Ac_Lysine->Bromodomain Binds to CBP_p300 CBP/p300 (Histone Acetyltransferase) CBP_p300->Bromodomain Gene_Transcription Target Gene Transcription Bromodomain->Gene_Transcription Promotes I_CBP112 I-CBP112 I_CBP112->Bromodomain Competitively Inhibits Binding to Acetyl-Lysine

Caption: Mechanism of action of I-CBP112 as a CBP/p300 bromodomain inhibitor.

Troubleshooting_Workflow Start Start: Inconsistent Experimental Results Check_Storage Check Storage Conditions (Compound & Solution) Start->Check_Storage Correct_Storage Store at Recommended Temperature (-20°C or -80°C) Check_Storage->Correct_Storage Incorrect Check_Aliquots Were Solutions Aliquoted? Check_Storage->Check_Aliquots Correct Correct_Storage->Check_Aliquots Aliquot Aliquot Stock Solutions to Avoid Freeze-Thaw Check_Aliquots->Aliquot No Check_Dissolution Check for Precipitate in Thawed Solution Check_Aliquots->Check_Dissolution Yes Aliquot->Check_Dissolution Redissolve Warm and Vortex/Sonicate to Redissolve Check_Dissolution->Redissolve Yes End Proceed with Experiment Check_Dissolution->End No Redissolve->End

References

Navigating I-CBP112 Hydrochloride: A Technical Guide for Consistent Results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving I-CBP112 hydrochloride, a selective inhibitor of the CBP/p300 bromodomains. By addressing common challenges and providing clear protocols, this resource aims to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

I-CBP112 is a potent and selective acetyl-lysine competitive inhibitor that targets the bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2][3][4][5] By binding to these bromodomains, I-CBP112 prevents the "reading" of acetylated lysine (B10760008) residues on histones and other proteins, thereby disrupting the recruitment of the CBP/p300 co-activator complex to chromatin. This leads to the modulation of gene expression, impairing aberrant self-renewal in cancer cells and inducing cellular differentiation.[1][4] Interestingly, some studies have shown that I-CBP112 can enhance acetylation at specific histone sites, such as H3K18 and H3K23, by p300.[1]

Q2: I am observing inconsistent results between experiments. What are the common causes?

Inconsistent results with this compound can stem from several factors:

  • Solubility and Stability: The compound's solubility can be challenging. Ensure complete dissolution and avoid repeated freeze-thaw cycles of stock solutions.[6][7] It is recommended to prepare fresh working solutions for each experiment.[1][8]

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can influence cellular response to the inhibitor. Standardize these parameters across all experiments.

  • Assay Execution: Minor differences in incubation times, reagent concentrations, and detection methods can lead to variability. Adherence to a strict, detailed protocol is crucial.

  • Compound Purity and Storage: Verify the purity of your this compound batch. The compound should be stored as a powder at -20°C for long-term stability.[1]

Q3: I am not seeing the expected downstream effect of I-CBP112 on my target gene expression. What should I do?

  • Confirm Target Engagement: First, ensure that I-CBP112 is entering the cells and binding to its target. This can be assessed indirectly by measuring changes in histone acetylation at known CBP/p300 target sites (e.g., H3K18ac, H3K27ac) via Western blot or chromatin immunoprecipitation (ChIP).

  • Optimize Concentration and Treatment Time: Perform a dose-response experiment to determine the optimal concentration for your cell line. The effective concentration can vary between cell types. A time-course experiment (e.g., 24, 48, 72 hours) is also recommended as some downstream effects may be time-dependent.[9]

  • Verify the Signaling Pathway: Confirm that your gene of interest is indeed regulated by CBP/p300 in your specific cellular context through literature review or preliminary experiments, such as siRNA-mediated knockdown of CBP and p300.

Q4: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibitory effects. How can I mitigate this?

While I-CBP112 has been reported to induce cellular differentiation without significant cytotoxicity in some leukemic cell lines, off-target effects or high sensitivity in certain cell types can lead to cell death.[1][4]

  • Perform a Viability Assay: Conduct a dose-response curve to determine the cytotoxic concentration range for your specific cell line.

  • Use a Lower Concentration Range: Select a concentration for your experiments that is below the cytotoxic threshold but still shows target engagement.

  • Include Control Compounds: Use a structurally similar but inactive compound as a negative control to ensure the observed effects are due to specific inhibition of CBP/p300.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Inconsistent IC50 values - Incomplete dissolution of I-CBP112.- Variability in cell seeding density.- Degradation of the compound due to improper storage or handling.- Ensure complete solubilization using recommended solvents (e.g., fresh DMSO, 1M HCl).[1][6] Sonication may aid dissolution.[1]- Maintain consistent cell numbers and confluency at the start of each experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles and store at -80°C for long-term use.[6] Prepare fresh dilutions for each experiment.[1][8]
No effect on histone acetylation - Insufficient concentration of I-CBP112.- Inadequate treatment duration.- The specific histone mark is not regulated by CBP/p300 in the cell line.- Perform a dose-response experiment to determine the optimal concentration.- Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours).- Validate the link between CBP/p300 and the histone mark of interest using alternative methods like siRNA.
Variability in gene expression data - Cell state variability.- Technical variability in RNA extraction or qPCR.- Use cells at a consistent passage number and confluency.- Ensure high-quality RNA extraction and use appropriate reference genes for normalization.
Compound precipitation in media - Poor solubility of the hydrochloride salt in neutral pH culture media.- Prepare a high-concentration stock in an appropriate solvent (e.g., DMSO) and dilute it to the final working concentration in pre-warmed media just before use. The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced artifacts.
Unexpected off-target effects - I-CBP112 may have weak interactions with other proteins at high concentrations.[10]- Use the lowest effective concentration determined from your dose-response studies.- Compare results with those obtained using other selective CBP/p300 inhibitors or with genetic knockdown of CBP/p300.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
Binding Affinity (Kd) CBP: 142 - 151 nMp300: 167 - 625 nMCell-free assays[2][3][6]
IC50 (Displacement of H3K56ac) 170 nMCell-free assay[6]
EC50 (Activation of H3K18 acetylation) ~2 µMCell-free assay[1]
Recommended Cellular Concentration Up to 1 µMGeneral guidance[10]
Solubility in DMSO ≥ 32 mg/mL (68.29 mM) to 94 mg/mL (200.6 mM)-[1][6]
Solubility in 1M HCl 100 mg/mL (213.41 mM)-[1]
Solubility in Ethanol 16 mg/mL-[3][7]
Solubility in DMF 16 mg/mL-[3]
Solubility in PBS (pH 7.2) 10 mg/mL-[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reconstitution: For a 10 mM stock solution, reconstitute the vial of this compound (MW: 505.06 g/mol ) in high-quality, anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, add 198 µL of DMSO to 1 mg of the compound.

  • Solubilization: Gently vortex or sonicate the solution to ensure complete dissolution. Visually inspect the solution to confirm the absence of precipitates.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C. For short-term storage (up to one month), -20°C is acceptable.[6][8]

Protocol 2: Cell-Based Assay for Gene Expression Analysis

  • Cell Seeding: Plate cells at a predetermined density in a multi-well plate to ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: On the day of the experiment, thaw an aliquot of the I-CBP112 stock solution at room temperature. Prepare serial dilutions in pre-warmed, complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of I-CBP112. Include a vehicle control (e.g., DMSO at the same final concentration as the highest I-CBP112 treatment).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • RNA Extraction: Following incubation, harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol or a column-based kit).

  • Gene Expression Analysis: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to analyze the expression levels of target genes. Normalize the data to appropriate housekeeping genes.

Visualizations

I_CBP112_Signaling_Pathway I-CBP112 Mechanism of Action ICBP112 I-CBP112 CBP_p300 CBP/p300 Bromodomain ICBP112->CBP_p300 Inhibits Chromatin Chromatin CBP_p300->Chromatin Binds to AcetylatedHistones Acetylated Histones (e.g., H3K27ac) AcetylatedHistones->CBP_p300 Recruits GeneExpression Target Gene Expression Chromatin->GeneExpression Leads to TranscriptionFactors Transcription Factors TranscriptionFactors->Chromatin Binds to CellDifferentiation Cell Differentiation GeneExpression->CellDifferentiation Promotes ImpairedSelfRenewal Impaired Self-Renewal GeneExpression->ImpairedSelfRenewal Results in

Caption: Mechanism of I-CBP112 in modulating gene expression.

Troubleshooting_Workflow Troubleshooting Inconsistent Results with I-CBP112 Start Inconsistent Results Observed CheckSolubility Verify Compound Solubility & Stability Start->CheckSolubility Step 1 StandardizeProtocol Standardize Experimental Protocol CheckSolubility->StandardizeProtocol Step 2 OptimizeConcentration Optimize Concentration (Dose-Response) StandardizeProtocol->OptimizeConcentration Step 3 OptimizeTime Optimize Treatment Time (Time-Course) OptimizeConcentration->OptimizeTime Step 4 ConfirmTarget Confirm Target Engagement (e.g., ChIP) OptimizeTime->ConfirmTarget Step 5 ConsistentResults Consistent Results Achieved ConfirmTarget->ConsistentResults Successful ReassessHypothesis Re-evaluate Hypothesis/ Cell Model ConfirmTarget->ReassessHypothesis Still Inconsistent

Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.

References

I-CBP112 hydrochloride batch to batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues, including batch-to-batch variability, encountered when working with I-CBP112 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of the bromodomains of two closely related histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2] By binding to these bromodomains, I-CBP112 competitively inhibits the protein-protein interactions that are dependent on acetyl-lysine recognition.[3] This inhibition can lead to the modulation of gene expression. Interestingly, I-CBP112 has also been shown to allosterically enhance the acetylation of nucleosomes by p300/CBP, particularly at histone H3 lysine (B10760008) 18 (H3K18).[3][4] This dual action makes it a valuable tool for studying the roles of CBP/p300 in health and disease, including cancer.[4][5]

Q2: I am observing inconsistent results between experiments using different lots of this compound. Could this be due to batch-to-batch variability?

A2: While specific data on this compound batch-to-batch variability is not extensively published, it is a potential source of inconsistency for any small molecule compound. Differences in purity, isomeric composition, or the presence of residual solvents between batches can affect experimental outcomes. If you suspect batch-to-batch variability, it is crucial to perform qualification experiments for each new lot. Please refer to the troubleshooting guide below for a systematic approach to addressing this issue.

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound exhibits solubility in a variety of solvents. For in vitro experiments, DMSO is a common choice for creating concentrated stock solutions.[2][3] It is also soluble in 1M HCl, DMF, and ethanol.[2][3] For in vivo studies, specific formulations using vehicles like a combination of DMSO, PEG300, Tween-80, and saline have been described.[3] It is important to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[3]

Q4: I am having trouble dissolving this compound. What can I do?

A4: If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Use Fresh Solvents: Ensure you are using high-quality, anhydrous solvents, especially DMSO.[3]

  • Sonication and Gentle Warming: Sonication or gentle warming of the solution can aid in dissolution.[3]

  • pH Adjustment: For aqueous solutions, adjusting the pH might be necessary. As a hydrochloride salt, its solubility is generally better in acidic conditions.

  • Prepare Fresh Solutions: It is recommended to prepare solutions fresh for each experiment to avoid potential degradation or precipitation over time.

Q5: What are the recommended storage conditions for this compound?

A5: Proper storage is critical to maintain the stability and activity of this compound.

  • Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[3] It can be stored at 4°C for shorter periods (up to 2 years).[3]

  • In Solvent: Stock solutions should be stored at -80°C (up to 2 years) or -20°C (up to 1 year).[3] Avoid repeated freeze-thaw cycles.[6]

Troubleshooting Guide: Investigating Inconsistent Results

If you are experiencing variability in your experimental results, the following guide provides a structured approach to troubleshoot the issue, considering potential batch-to-batch variability of this compound.

Problem: Inconsistent biological activity or potency of this compound across different experiments.

Troubleshooting workflow for inconsistent results.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationObservationsReference
1M HCl100 mg/mL (213.41 mM)Ultrasonic and adjust pH to 1 with HCl[3]
DMSO≥ 32 mg/mL (68.29 mM)Use newly opened DMSO[3]
DMF16 mg/mL-[2]
Ethanol16 mg/mL-[2]
PBS (pH 7.2)10 mg/mL-[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.34 mM)Clear solution[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.34 mM)Clear solution[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.34 mM)Clear solution[3]

Table 2: Binding Affinity and Potency of I-CBP112

TargetAssayValueReference
CBP BromodomainKd142 nM, 151 nM, 625 nM[1][2]
p300 BromodomainKd167 nM[2]
p300-mediated H3K18 acetylationEC50~2 µM[3]
CBP-mediated H3K18 acetylationEC50~2 µM[3]
Displacement of acetylated histones from CBPIC50170 nM[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Procedure: a. Equilibrate the vial of this compound to room temperature before opening. b. Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM). c. Vortex or sonicate briefly until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: In Vitro Cell-Based Assay to Assess I-CBP112 Activity

This protocol provides a general framework for assessing the effect of I-CBP112 on cell proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. b. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest I-CBP112 concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Cell Viability/Proliferation Assay: a. Assess cell viability or proliferation using a suitable method, such as a resazurin-based assay or a commercially available cell proliferation kit. b. Read the plate according to the manufacturer's instructions.

  • Data Analysis: a. Normalize the data to the vehicle control. b. Plot the dose-response curve and calculate the IC50 value using appropriate software.

G A Seed Cells in 96-well Plate B Prepare Serial Dilutions of I-CBP112 A->B C Treat Cells with I-CBP112 and Vehicle Control B->C D Incubate for 72 hours C->D E Add Cell Viability Reagent D->E F Read Plate E->F G Analyze Data and Calculate IC50 F->G

Experimental workflow for a cell-based assay.

Signaling Pathway

G

Mechanism of action of I-CBP112.

References

Technical Support Center: Improving I-CBP112 Hydrochloride Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for I-CBP112 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective in vivo application of this potent and selective CBP/p300 bromodomain inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: I-CBP112 is a selective inhibitor of the bromodomains of the histone acetyltransferases CBP and p300.[1] It functions as an acetyl-lysine competitive protein-protein interaction inhibitor, displacing acetylated histones from the CBP/p300 binding sites.[2] This disruption of protein-protein interactions leads to the modulation of gene expression, which can impair aberrant self-renewal in cancer cells and induce cellular differentiation.[1][3]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound should be stored as a crystalline solid at -20°C. Under these conditions, it is stable for at least four years.[4]

Q3: What are the in vitro effects of this compound on cancer cells?

A3: In vitro, this compound has been shown to impair colony formation and induce cellular differentiation in human and mouse leukemic cell lines without significant cytotoxicity.[2][3] It has also been demonstrated to reduce the expression of ATP-binding cassette (ABC) transporters, which are responsible for multidrug resistance, thereby sensitizing cancer cells to various chemotherapy drugs.[5]

Q4: Has the in vivo efficacy of this compound been demonstrated?

A4: Yes, in vivo studies have shown that I-CBP112 significantly reduces the leukemia-initiating potential of MLL-AF9(+) acute myeloid leukemia (AML) cells.[1][6] Pre-clinical evaluations have demonstrated its potential in impairing aberrant self-renewal of leukemic cells.[1]

Troubleshooting Guides

Issue 1: Poor Solubility and Formulation for In Vivo Studies

Symptoms:

  • Difficulty dissolving this compound for administration.

  • Precipitation of the compound in the formulation upon standing.

  • Inconsistent or lower-than-expected efficacy in animal models.

Possible Causes:

  • This compound has limited solubility in aqueous solutions.

  • Use of an inappropriate vehicle for the chosen route of administration.

Troubleshooting Steps:

  • Select an Appropriate Vehicle: For in vivo administration, a multi-component solvent system is often necessary to achieve a stable and injectable formulation. A recommended formulation for I-CBP112 is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline[7]

  • Proper Dissolution Technique:

    • First, dissolve the this compound in DMSO.

    • Sequentially add the other co-solvents (PEG300, Tween-80, and Saline) while mixing thoroughly.

    • If precipitation occurs, gentle warming and/or sonication can aid in dissolution.[7]

    • It is recommended to prepare the working solution for in vivo experiments fresh on the same day of use.[8]

  • Alternative Formulations: If the above formulation is not suitable for your experimental needs, consider these alternatives which have also been suggested for I-CBP112:

    • 10% DMSO, 90% (20% SBE-β-CD in Saline)

    • 10% DMSO, 90% Corn Oil[7]

Issue 2: Suboptimal In Vivo Efficacy or High Variability

Symptoms:

  • Lack of significant tumor growth inhibition or desired biological effect.

  • High variability in response between individual animals.

Possible Causes:

  • Inadequate dosage or treatment schedule.

  • Poor bioavailability with the chosen administration route.

  • Rapid metabolism or clearance of the compound.

Troubleshooting Steps:

  • Dose Escalation Study: If you are not observing the expected efficacy, a dose-escalation study may be necessary. Since specific dosage for systemic administration of this compound is not widely published, you can refer to dosages of other CBP/p300 bromodomain inhibitors as a starting point. For example, the inhibitor CCS1477 has been used at doses of 10-30 mg/kg administered daily by oral gavage in xenograft models.[1][8]

  • Optimize Administration Route: The choice of administration route can significantly impact bioavailability. While oral gavage is common for many small molecule inhibitors, other routes like intraperitoneal (IP) or subcutaneous (SC) injection may provide more consistent exposure.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the exposure and target engagement in your model, consider conducting pilot PK and PD studies.

    • PK Study: Measure the concentration of this compound in plasma at different time points after administration to determine key parameters like Cmax, Tmax, and AUC.

    • PD Study: Assess the modulation of downstream biomarkers in tumor tissue or surrogate tissues. For CBP/p300 inhibitors, this could include measuring changes in the acetylation of histone H3 at lysine (B10760008) 27 (H3K27ac) or the expression of target genes like MYC.[9][10]

  • Combination Therapy: I-CBP112 has been shown to have synergistic effects with other anti-cancer agents. Consider combining I-CBP112 with standard-of-care chemotherapies (e.g., doxorubicin) or other targeted therapies (e.g., BET bromodomain inhibitors like JQ1).[3]

Data Summary

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/AssayReference
IC50 170 nMDisplacing H3K56ac from CBP[11]
Kd (CBP) 151 nMIsothermal Titration Calorimetry[11]
Kd (p300) 167 nMIsothermal Titration Calorimetry[11]

Table 2: Representative In Vivo Efficacy Data for CBP/p300 Bromodomain Inhibitors (for reference)

CompoundAnimal ModelDosage and ScheduleKey FindingsReference
CCS1477 22Rv1 Prostate Cancer Xenograft10-30 mg/kg, daily, oral gavageComplete tumor growth inhibition.[10]
CCS1477 MOLM-16 AML Xenograft5-20 mg/kg, daily, oral gavageSignificant, dose-dependent reduction in tumor growth.[8]
GNE-049 TM00298 Prostate Cancer PDXTwice daily, oral gavageSignificant suppression of AR target genes.[9]

Experimental Protocols

Protocol 1: In Vivo Formulation of this compound

Objective: To prepare a stable formulation of this compound for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO to a final concentration of 10% of the total desired volume and vortex until the powder is completely dissolved.

  • Add PEG300 to a final concentration of 40% of the total volume and mix thoroughly.

  • Add Tween-80 to a final concentration of 5% of the total volume and mix until the solution is homogeneous.

  • Add sterile saline to bring the solution to the final desired volume (45% of the total volume) and mix well.

  • Visually inspect the solution for any precipitation. If necessary, warm the solution slightly or sonicate to ensure complete dissolution.

  • This formulation is intended for fresh preparation on the day of use.

Protocol 2: Ex Vivo Treatment and In Vivo Leukemia Model (Adapted from Picaud et al., 2015)

Objective: To assess the effect of this compound on the leukemia-initiating potential of AML cells in a murine model.

Materials:

  • Murine MLL-AF9+ leukemic blasts

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Syngeneic recipient mice (sub-lethally irradiated)

Procedure:

  • Isolate primary murine MLL-AF9+ leukemic blasts from a diseased mouse.

  • Treat the leukemic blasts ex vivo with 5 µM this compound or an equivalent volume of DMSO (vehicle control) in complete culture medium for 3 days.

  • After the 3-day treatment, harvest and wash the cells to remove any remaining compound.

  • Transplant the treated cells into sub-lethally irradiated syngeneic recipient mice via tail vein injection.

  • Monitor the mice for signs of leukemia development and record survival data.

Visualizations

Signaling_Pathway cluster_nucleus Nucleus Histone_Tails Histone Tails Acetylated_Lysine Acetylated Lysine Residues Histone_Tails->Acetylated_Lysine CBP_p300 CBP/p300 CBP_p300->Histone_Tails Acetylation Gene_Transcription Oncogenic Gene Transcription CBP_p300->Gene_Transcription Activation Acetylated_Lysine->CBP_p300 Bromodomain Binding I_CBP112 I-CBP112 Hydrochloride I_CBP112->CBP_p300 Inhibits Bromodomain Binding

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Formulation Prepare I-CBP112 Formulation Administration Administer to Animal Model Formulation->Administration Efficacy Measure Tumor Volume and Survival Administration->Efficacy PK_PD Pharmacokinetic and Pharmacodynamic Analysis Administration->PK_PD

Caption: General experimental workflow for in vivo studies.

Troubleshooting_Logic Start Suboptimal In Vivo Efficacy Check_Formulation Is the formulation stable and soluble? Start->Check_Formulation Optimize_Formulation Optimize Vehicle and Dissolution Check_Formulation->Optimize_Formulation No Check_Dose Is the dose and schedule adequate? Check_Formulation->Check_Dose Yes Optimize_Formulation->Check_Dose Dose_Escalation Perform Dose Escalation Study Check_Dose->Dose_Escalation No Consider_PKPD Conduct PK/PD Studies Check_Dose->Consider_PKPD Yes Dose_Escalation->Consider_PKPD Combination_Therapy Consider Combination Therapy Consider_PKPD->Combination_Therapy End Improved Efficacy Combination_Therapy->End

Caption: Troubleshooting logic for suboptimal in vivo efficacy.

References

dealing with I-CBP112 hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for I-CBP112 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning precipitation in cell culture media.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in your experimental setup can lead to inaccurate results and loss of compound activity. This guide provides a systematic approach to diagnose and resolve this issue.

Visual Troubleshooting Workflow

The following workflow provides a step-by-step guide to identifying and resolving precipitation issues.

G cluster_0 cluster_1 Initial Checks cluster_2 Troubleshooting Steps cluster_3 A Precipitation Observed in Media B Verify Stock Solution Preparation A->B Start Here C Check Final Concentration & DMSO % B->C D Prepare Fresh Stock in Anhydrous DMSO C->D If stock is old or improperly prepared E Optimize Dilution Method (e.g., serial dilution, drop-wise addition) C->E If dilution method is suspect I Issue Resolved D->I F Reduce Final Concentration of I-CBP112 E->F J Issue Persists E->J G Pre-warm Media to 37°C F->G F->J H Use Sonication or Gentle Warming (up to 37°C) to Aid Dissolution G->H G->J H->I H->J If all steps fail, consider media compatibility testing

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Preparation and Handling

Q1: How should I prepare a stock solution of this compound?

A1: It is recommended to prepare a high-concentration stock solution in a suitable organic solvent like anhydrous Dimethyl Sulfoxide (DMSO).[1][2] Ensure the vial is at room temperature before opening to prevent moisture condensation.[3] For detailed steps, refer to the experimental protocols section.

Q2: What is the recommended storage condition for the stock solution?

A2: Stock solutions should be aliquoted into tightly sealed, single-use vials and stored at -20°C or -80°C to maintain stability.[2] It is advisable to use the prepared stock solution on the same day or within one month.[2][4] Avoid repeated freeze-thaw cycles.[5]

Solubility and Precipitation

Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture media. Why is this happening?

A3: This is a common issue with hydrophobic compounds.[6] When a concentrated DMSO stock is diluted into an aqueous environment like cell culture media, the compound's concentration may exceed its solubility limit in the final mixture, causing it to precipitate.[6][7] The final concentration of DMSO may be too low to keep the compound dissolved.[8]

Q4: What are the known solubility properties of this compound?

A4: The solubility of this compound has been reported in several common laboratory solvents. This data is summarized in the table below.

SolventSolubilityMolar Concentration (approx.)
DMSO~16 mg/mL[5][9]~31.7 mM
DMF~16 mg/mL[9]~31.7 mM
Ethanol~16 mg/mL[9]~31.7 mM
PBS (pH 7.2)~10 mg/mL[9]~19.8 mM

Q5: How can I prevent my this compound from precipitating in the cell culture medium?

A5: Here are several strategies to prevent precipitation:

  • Optimize DMSO Concentration: While high concentrations of DMSO are toxic to cells, ensuring the final concentration is sufficient to maintain solubility is crucial. Most cell lines can tolerate up to 0.5% DMSO, but it is essential to determine the tolerance of your specific cell line.[6]

  • Modify Dilution Method: Instead of adding the stock solution directly to the full volume of media, try serial dilutions in the media.[7] Alternatively, add the stock solution drop-wise to the vortexing media to facilitate rapid mixing.[10]

  • Pre-warm the Media: Pre-warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.[11]

  • Use Sonication or Gentle Warming: Brief sonication or gentle warming of the final solution (not exceeding 37°C) can help dissolve any precipitate.[10][12] However, the long-term stability of the compound under these conditions should be considered.

  • Consider Alternative Solvents: For in vivo studies, co-solvents like PEG300 and Tween-80 can be used.[12]

Q6: Can the pH of the media affect the solubility of this compound?

A6: Yes, the pH of the solution can significantly impact the solubility of compounds, especially those with ionizable groups.[13][14] I-CBP112 is a hydrochloride salt, suggesting it has a basic functional group. Changes in the pH of the cell culture medium, which is typically buffered around 7.2-7.4, could potentially affect its solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for cell-based assays.

Materials:

  • This compound (MW: 505.05 g/mol )[15]

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3]

  • Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.05 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. To continue the example, add 1 mL of DMSO to the 5.05 mg of the compound.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved.[16] Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.[10]

  • Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[16] Store the aliquots at -20°C or -80°C.[2]

Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol outlines the dilution of the stock solution to prepare working concentrations for treating cells in culture.

Procedure:

  • Thawing the Stock Solution: Remove a single aliquot of the 10 mM this compound stock solution from the freezer. Thaw it quickly at room temperature or in a 37°C water bath.[3] Once thawed, briefly centrifuge the tube to collect the entire volume at the bottom.

  • Serial Dilution (Recommended): To minimize precipitation, perform serial dilutions of the stock solution in the cell culture medium.[3][7] For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution (e.g., 1:100 to get 100 µM) and then a final dilution (1:10 to get 10 µM).

  • Direct Dilution (with caution): If performing a direct dilution, add the stock solution to pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium.[11]

  • Final Check: After preparing the working solution, visually inspect for any signs of precipitation. If a precipitate is observed, try brief sonication or gentle warming (up to 37°C).[10][12]

Signaling Pathway and Potential Interactions

The following diagram illustrates the role of CBP/p300, the target of I-CBP112, in histone acetylation and gene transcription, and highlights potential factors in cell culture media that could contribute to compound precipitation.

G cluster_pathway CBP/p300 Signaling Pathway cluster_precipitation Factors Influencing I-CBP112 Precipitation TF Transcription Factors CBP_p300 CBP/p300 TF->CBP_p300 Recruits HAT Histone Acetyltransferase (HAT) Domain CBP_p300->HAT Bromo Bromodomain CBP_p300->Bromo Histones Histones HAT->Histones Acetylation Ac_Histones Acetylated Histones Bromo->Ac_Histones Binds to Histones->Ac_Histones Gene_Transcription Gene Transcription Ac_Histones->Gene_Transcription Promotes I_CBP112 I-CBP112 (Hydrophobic) Media_Components Media Components (Salts, Buffers, pH) I_CBP112->Media_Components Interaction Serum_Proteins Serum Proteins (e.g., Albumin) I_CBP112->Serum_Proteins Binding Plasticware Plasticware Adsorption I_CBP112->Plasticware Adsorption Precipitation Precipitation Media_Components->Precipitation Serum_Proteins->Precipitation I_CBP112_Inhibitor I-CBP112 I_CBP112_Inhibitor->Bromo Inhibits Binding

Caption: I-CBP112 mechanism and factors contributing to precipitation.

References

interpreting unexpected phenotypes with I-CBP112 hydrochloride treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for I-CBP112 hydrochloride. This center is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting unexpected phenotypes associated with the use of this potent and selective CBP/p300 bromodomain inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of the bromodomains of the CREB-binding protein (CBP) and p300.[1][2] It acts as an acetyl-lysine competitive inhibitor, meaning it binds to the bromodomain pocket that normally recognizes acetylated lysine (B10760008) residues on histones and other proteins.[3] This prevents CBP/p300 from "reading" these epigenetic marks and localizing to specific chromatin regions, thereby modulating gene transcription.[4]

Q2: What is the expected cellular phenotype after I-CBP112 treatment?

A2: The expected phenotypes are context-dependent, varying with cell type and genetic background. Commonly observed effects in cancer cell lines include impaired colony formation, induction of cellular differentiation, and cell proliferation inhibition.[3][5] In some cancer models, I-CBP112 can also sensitize cells to other therapeutic agents like chemotherapy drugs or BET bromodomain inhibitors.[6][7] A key molecular effect is the alteration of histone acetylation patterns; interestingly, I-CBP112 has been shown to specifically enhance p300/CBP-mediated acetylation of histone H3 at lysine 18 (H3K18ac).[3][8]

Q3: Is this compound cytotoxic?

A3: I-CBP112 generally induces cellular differentiation and impairs colony formation without significant cytotoxicity at effective concentrations.[3] However, high concentrations or prolonged exposure may lead to off-target effects or general cytotoxicity, as is common with small molecule inhibitors.[4] It is crucial to determine the optimal concentration for your specific cell line using a dose-response curve.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in aqueous solutions like PBS (pH 7.2) at up to 10 mg/ml and in organic solvents like DMSO and ethanol (B145695) at up to 16 mg/ml.[9] For cellular experiments, a concentrated stock solution is typically prepared in DMSO. It is critical to use anhydrous, high-purity DMSO, as the compound's solubility can be significantly impacted by absorbed water.[3][10] Stock solutions should be stored at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[3] The powder form is stable for years when stored at -20°C.[3][9]

Q5: Are there known off-target effects for I-CBP112?

A5: I-CBP112 is highly selective for CBP/p300 bromodomains over other bromodomain families, including the BET family (e.g., BRD4).[9] However, selectivity screens have shown weak interactions with a limited number of other proteins, such as the alpha1A and 5HT1 G-protein coupled receptors, at higher concentrations.[11] As with any small molecule inhibitor, the potential for off-target effects increases with concentration.[12]

Troubleshooting Unexpected Phenotypes

This guide addresses unexpected experimental outcomes in a question-and-answer format.

Issue 1: No observable phenotype or weaker-than-expected effect.

  • Question: I've treated my cells with I-CBP112, but I'm not observing the expected anti-proliferative or differentiation effects. What could be wrong?

  • Answer: There are several potential causes for a lack of response:

    • Compound Insolubility: The compound may have precipitated out of your culture medium. This is a common issue when diluting a DMSO stock into an aqueous buffer.[10] Ensure the final DMSO concentration is low (typically <0.5%) and visually inspect the medium for any precipitate after adding the inhibitor.

    • Suboptimal Concentration: The effective concentration of I-CBP112 is highly cell-line dependent. Perform a dose-response experiment (e.g., from 0.1 µM to 20 µM) to determine the IC50 for your specific model.[8]

    • Cell Line Resistance: Your cell line may not be dependent on CBP/p300 bromodomain activity for the phenotype you are measuring. CBP and p300 are large scaffold proteins with multiple domains; targeting the bromodomain may not impact all of their functions.[11] Consider using a positive control cell line known to be sensitive to I-CBP112 (e.g., certain leukemia or prostate cancer cell lines).[5][8]

    • Incorrect Target Engagement Verification: Confirm that the inhibitor is engaging its target in your cells. A Western blot showing an increase in H3K18 acetylation can serve as a pharmacodynamic marker of target engagement.[8]

Issue 2: Unexpected increase in cell proliferation or survival.

  • Question: My cells seem to be growing faster or are more resistant to apoptosis after I-CBP112 treatment. Why would an inhibitor cause this?

  • Answer: This paradoxical effect, while rare, could be explained by the complex roles of CBP/p300:

    • Bimodal Regulation of Signaling Pathways: CBP/p300 can act as both co-activators and co-repressors of transcription depending on the cellular context and interacting partners. For example, in certain contexts, CBP/p300 can inhibit Wnt signaling.[13] Inhibiting a repressive function of CBP/p300 could paradoxically lead to the activation of pro-proliferative genes.

    • Cell Cycle Checkpoint Abrogation: CBP/p300 are involved in the DNA damage response and cell cycle regulation. Perturbing their function could potentially disrupt cell cycle checkpoints, leading to uncontrolled proliferation in specific genetic backgrounds.

    • Off-Target Effects: At higher concentrations, I-CBP112 might engage off-target proteins that promote proliferation. Ensure you are using the lowest effective concentration.

Issue 3: Significant changes in gene expression unrelated to the expected targets.

  • Question: RNA-seq analysis shows widespread changes in gene expression that don't seem to be connected to the known targets of CBP/p300. How do I interpret this?

  • Answer: CBP/p300 interact with a vast number of transcription factors and are involved in regulating thousands of genes. Therefore, widespread transcriptional changes are not entirely unexpected.

    • Indirect Effects: The primary targets of I-CBP112 (i.e., genes directly regulated by CBP/p300 bromodomain activity) may themselves be transcription factors or signaling molecules. Changes in these primary targets will lead to secondary and tertiary waves of gene expression changes.

    • Chromatin Accessibility: By altering histone acetylation, I-CBP112 can change the global chromatin landscape. This can make new regions of the genome accessible (or inaccessible) to other transcription factors, leading to broad, indirect effects on gene expression.

    • Troubleshooting Steps: To distinguish direct from indirect effects, perform a time-course experiment. Direct targets should show changes in expression at earlier time points. Chromatin Immunoprecipitation (ChIP) can be used to confirm whether CBP/p300 occupancy is lost at the promoters of unexpectedly regulated genes following treatment.

Issue 4: Inconsistent results between experimental replicates.

  • Question: I'm getting high variability in my cell viability or Western blot results. What are the common sources of inconsistency?

  • Answer: Inconsistent results often stem from technical variability:

    • Compound Stability and Solubility: As mentioned, ensuring the compound is fully dissolved and stable is critical. Prepare fresh dilutions from a frozen stock for each experiment.[10] Avoid repeated freeze-thaw cycles of the stock solution.[3]

    • Cell Culture Conditions: Factors like cell passage number, seeding density, and confluency can significantly impact cellular response to inhibitors. Maintain consistent cell culture practices.[14]

    • Assay Performance: Ensure your assays are optimized. For Western blots, confirm equal protein loading using a loading control (e.g., total Histone H3 for histone modification analysis). For viability assays like MTT, ensure cells are in the logarithmic growth phase and optimize incubation times.[15]

Data Presentation

Table 1: this compound Efficacy and Properties

ParameterValueCell Line / ConditionReference
Binding Affinity (Kd) 142 nM (CBP), 625 nM (p300)In Vitro[1]
Cellular IC50 (Proliferation) 5.5 ± 1.1 µMLNCaP (Prostate Cancer)[8]
9.1 ± 1.2 µMKG1a (Leukemia)[8]
EC50 (H3K18 Acetylation) ~2 µMIn Vitro (p300/CBP mediated)[3]
Solubility (DMSO) ≥ 32 mg/mL (68.29 mM)N/A[3]
Solubility (PBS, pH 7.2) 10 mg/mLN/A[9]

Table 2: Effect of I-CBP112 on Chemotherapy IC50 in MDA-MB-231 Cells

Chemotherapeutic AgentIC50 (Control)IC50 (with 10 µM I-CBP112)Fold Decrease in IC50Reference
Doxorubicin~0.18 µM< 0.01 µM> 18[6][16]
Daunorubicin~0.21 µM< 0.01 µM> 21[6][16]
Cisplatin~120 µM~1.4 µM~85[6]
Paclitaxel~45 µM~0.2 µM~222[6]
Methotrexate~119 µM~11.9 µM~10[6]

Experimental Protocols

Protocol 1: Western Blot for Histone Acetylation

This protocol is for assessing the on-target effect of I-CBP112 by measuring changes in histone H3 lysine 18 acetylation (H3K18ac).

  • Cell Treatment: Seed cells (e.g., LNCaP or KG1a) and allow them to adhere or stabilize. Treat with a range of I-CBP112 concentrations (e.g., 0, 1, 5, 10, 20 µM) for a defined period (e.g., 6 hours).[8]

  • Histone Extraction:

    • Harvest cells and wash with ice-cold PBS containing an HDAC inhibitor (e.g., 5 mM Sodium Butyrate) to preserve acetylation marks.[17]

    • Lyse cells in a hypotonic buffer to isolate nuclei.

    • Perform an acid extraction of histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.[17]

    • Neutralize the extract and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 5-15 µg of histone extract per lane on a 15% SDS-PAGE gel.[17]

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody against H3K18ac.

    • On a separate membrane or after stripping, probe for Total Histone H3 as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection:

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[17]

    • Quantify band intensity and normalize the H3K18ac signal to the Total H3 signal.

Protocol 2: Cell Viability (MTT) Assay

This protocol determines the effect of I-CBP112 on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[2]

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the existing medium with medium containing the desired concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO at the same final concentration).[18]

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][19]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[2][19]

    • Mix gently on an orbital shaker to ensure complete dissolution.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[1][15]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Visualizations

G cluster_0 Upstream Signaling cluster_1 CBP/p300 Action cluster_2 Chromatin Level cluster_3 Downstream Effect Signal Signal Transcription_Factors Transcription Factors (e.g., p53, NF-kB, etc.) Signal->Transcription_Factors activates CBP_p300 CBP/p300 Transcription_Factors->CBP_p300 recruits Bromodomain Bromodomain CBP_p300->Bromodomain HAT_Domain HAT Domain CBP_p300->HAT_Domain Gene_Promoter Gene Promoter CBP_p300->Gene_Promoter localizes to Acetylated_Histones Acetylated Histones Bromodomain->Acetylated_Histones binds to HAT_Domain->Acetylated_Histones writes marks I_CBP112 I-CBP112 I_CBP112->Bromodomain inhibits binding Acetylated_Histones->Gene_Promoter Gene_Transcription Gene Transcription Gene_Promoter->Gene_Transcription enables

Caption: Mechanism of action of this compound.

G Start Unexpected Phenotype Observed Check_Solubility 1. Verify Compound Solubility - Final DMSO <0.5%? - No precipitate in media? Start->Check_Solubility Check_Concentration 2. Confirm Effective Concentration - Perform dose-response curve - Is concentration near IC50? Check_Solubility->Check_Concentration Soluble Solubility_Issue Potential Cause: Compound Precipitation Check_Solubility->Solubility_Issue Not Soluble Check_Target 3. Confirm On-Target Engagement - Western blot for H3K18ac? - Increase observed? Check_Concentration->Check_Target Yes Concentration_Issue Potential Cause: Suboptimal Dosing Check_Concentration->Concentration_Issue No Consider_Off_Target 4. Investigate Off-Target or Indirect Effects Check_Target->Consider_Off_Target Yes Target_Issue Potential Cause: Cell Line Resistance or Lack of Target Engagement Check_Target->Target_Issue No Complex_Biology Potential Cause: Complex Biological Role of CBP/p300 or Off-Target Activity Consider_Off_Target->Complex_Biology

Caption: Troubleshooting workflow for unexpected phenotypes.

G cluster_workflow Experimental Workflow: Cell Viability Assay A 1. Seed Cells (96-well plate) B 2. Treat with I-CBP112 (Dose-response) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4 hours) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Standard experimental workflow for an MTT assay.

References

Validation & Comparative

A Head-to-Head Battle in Leukemia Treatment: I-CBP112 Hydrochloride vs. JQ1

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of leukemia therapeutics, two small molecule inhibitors, I-CBP112 hydrochloride and JQ1, have emerged as promising agents targeting epigenetic regulators. This guide provides a comprehensive comparison of their performance in preclinical leukemia models, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

This comparative analysis delves into the mechanisms of action, anti-leukemic efficacy, and potential for combination therapy of I-CBP112, a selective inhibitor of the CBP/p300 bromodomains, and JQ1, a potent BET (Bromodomain and Extra-Terminal) family inhibitor. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways, this guide aims to offer a clear and objective overview to inform future research and therapeutic strategies.

At a Glance: Key Performance Indicators

FeatureThis compoundJQ1
Target Bromodomains of CBP/p300 histone acetyltransferases[1][2][3]Bromodomains of BET family proteins (BRD2, BRD3, BRD4, BRDT)[4]
Mechanism of Action Competitively binds to the acetyl-lysine binding pocket of CBP/p300 bromodomains, impairing the self-renewal of leukemic cells and inducing differentiation.[1][5][6]Competitively binds to the acetyl-lysine binding pockets of BET proteins, primarily BRD4, displacing them from chromatin and leading to the downregulation of key oncogenes like c-MYC.[4]
Primary Effect in Leukemia Impairs clonogenic growth and induces differentiation with limited cytotoxicity as a single agent.[5][6]Induces cell cycle arrest, apoptosis, and suppresses proliferation, often linked to c-MYC downregulation.[4][7][8]
Synergistic Potential Demonstrates synergistic effects with BET inhibitors (JQ1) and conventional chemotherapy (doxorubicin) in inducing leukemia cell death.[2][5][6][9]Shows synergistic or additive effects with other targeted therapies and chemotherapy agents.[10][11][12]

In Vitro Efficacy: A Quantitative Comparison

The anti-proliferative activity of I-CBP112 and JQ1 has been evaluated across a panel of leukemia cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

This compound IC50 Values in Leukemia Cell Lines
Cell LineLeukemia TypeIC50 (µM)Reference
KASUMI-1 Acute Myeloid Leukemia (AML)Impairs clonogenic growth at doses >1µM[5]
MOLM13 Acute Myeloid Leukemia (AML)Impairs clonogenic growth at doses >1µM[5]
MV4-11 Acute Myeloid Leukemia (AML)Impairs clonogenic growth at doses >1µM[5]
KG1a Acute Myeloid Leukemia (AML)~5.5[13]

Note: I-CBP112 is often reported to impair self-renewal and clonogenic potential at concentrations that do not cause significant immediate cytotoxicity, hence traditional IC50 values for proliferation may be high or not the primary metric of its activity.

JQ1 IC50 Values in Leukemia Cell Lines
Cell LineLeukemia TypeIC50 (nM)Reference
OCI-AML2 Acute Myeloid Leukemia (AML)< 1000[7]
OCI-AML3 Acute Myeloid Leukemia (AML)< 1000[7]
MOLM-14 Acute Myeloid Leukemia (AML)< 1000[7]
KG-1 Acute Myeloid Leukemia (AML)< 1000[7]
TF-1a Myeloid Leukemia125-250[14]
K562 Chronic Myeloid Leukemia (CML)> 500[14]
OCI-AML3 Acute Myeloid Leukemia (AML)Submicromolar[8]
K562 (p53-mutated) Chronic Myeloid Leukemia (CML)> 2000[8]

Unraveling the Mechanisms: Signaling Pathways

The distinct therapeutic effects of I-CBP112 and JQ1 stem from their specific molecular targets and the downstream signaling pathways they modulate.

I-CBP112: Targeting CBP/p300 Bromodomains

I-CBP112 functions by inhibiting the acetyl-lysine reader function of the CBP and p300 proteins. This disrupts the recruitment of these crucial co-activators to chromatin, thereby altering the expression of genes critical for leukemic cell self-renewal and differentiation.

I_CBP112_Pathway cluster_nucleus Nucleus I_CBP112 I-CBP112 CBP_p300_BRD CBP/p300 Bromodomain I_CBP112->CBP_p300_BRD Inhibits Acetylated_Histones Acetylated Histones CBP_p300_BRD->Acetylated_Histones Binds to Gene_Expression Target Gene Expression CBP_p300_BRD->Gene_Expression Regulates CBP_p300_HAT CBP/p300 HAT Domain CBP_p300_HAT->Acetylated_Histones Acetylates Transcription_Factors Leukemia-associated Transcription Factors Transcription_Factors->CBP_p300_HAT Differentiation Cellular Differentiation Gene_Expression->Differentiation Self_Renewal Self-Renewal (Impaired) Gene_Expression->Self_Renewal

Caption: I-CBP112 inhibits the CBP/p300 bromodomain, disrupting gene expression programs that control leukemia cell self-renewal and differentiation.

JQ1: Disrupting the BET-c-MYC Axis

JQ1 exerts its anti-leukemic effects primarily by displacing the BET protein BRD4 from chromatin. This leads to the transcriptional repression of key oncogenes, most notably c-MYC, which is a critical driver of proliferation and survival in many leukemias.[4]

JQ1_Pathway cluster_nucleus Nucleus JQ1 JQ1 BRD4 BRD4 JQ1->BRD4 Inhibits Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to P_TEFb P-TEFb BRD4->P_TEFb Recruits RNA_Pol_II RNA Pol II P_TEFb->RNA_Pol_II Activates c_MYC_Gene c-MYC Gene RNA_Pol_II->c_MYC_Gene Transcribes c_MYC_Protein c-MYC Protein c_MYC_Gene->c_MYC_Protein Translates to Cell_Cycle_Progression Cell Cycle Progression c_MYC_Protein->Cell_Cycle_Progression Apoptosis Apoptosis c_MYC_Protein->Apoptosis Inhibits

Caption: JQ1 displaces BRD4 from chromatin, leading to the downregulation of c-MYC and subsequent cell cycle arrest and apoptosis in leukemia cells.

Experimental Corner: Detailed Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the comparison of I-CBP112 and JQ1.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow start Start: Seed Leukemia Cells in 96-well plate treat Treat cells with varying concentrations of I-CBP112 or JQ1 start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours (Formazan crystal formation) add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm using a plate reader solubilize->read analyze Analyze data to determine IC50 values read->analyze Clonogenic_Assay_Workflow start Start: Treat Leukemia Cells with I-CBP112 or JQ1 plate Plate treated cells in semi-solid medium (e.g., methylcellulose) start->plate incubate Incubate for 1-3 weeks for colony formation plate->incubate stain Stain colonies with crystal violet incubate->stain count Count colonies (>50 cells) stain->count analyze Calculate surviving fraction and assess clonogenic potential count->analyze

References

A Comparative Guide to I-CBP112 Hydrochloride and Other CBP/p300 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The homologous proteins CREB-binding protein (CBP) and p300 are critical transcriptional co-activators that play a pivotal role in regulating gene expression. Their dysregulation is implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets. A key mechanism for their function is the recognition of acetylated lysine (B10760008) residues on histones and other proteins by their bromodomains. This guide provides an objective comparison of I-CBP112 hydrochloride with other prominent CBP/p300 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action: Targeting CBP/p300

CBP/p300 inhibitors can be broadly categorized based on their mechanism of action. Some, like I-CBP112, GNE-272, and Inobrodib (CCS1477), are bromodomain inhibitors that competitively bind to the acetyl-lysine binding pocket, preventing the recruitment of CBP/p300 to chromatin. Others, such as A-485, are catalytic inhibitors that target the histone acetyltransferase (HAT) domain, directly inhibiting the enzymatic activity of CBP/p300.

Comparative Performance Data

The following tables summarize the in vitro potency and cellular activity of this compound and other selected CBP/p300 inhibitors.

Table 1: In Vitro Potency of CBP/p300 Inhibitors
CompoundTargetIC50KdAssay Type
This compound CBP Bromodomain170 nM[1][2]142-167 nM[1][3][4]AlphaScreen, ITC
p300 BromodomainNot Reported625 nM[3][5]ITC
A-485 CBP HAT Domain2.6 nM[6][7]Not ReportedTR-FRET
p300 HAT Domain9.8 nM[6][7]Not ReportedTR-FRET
Inobrodib (CCS1477) CBP BromodomainNot Reported1.7 nM[8][9]SPR
p300 BromodomainNot Reported1.3 nM[8][9]SPR
GNE-272 CBP Bromodomain20 nM[10][11][12]Not ReportedTR-FRET
p300 Bromodomain30 nM[10]Not ReportedTR-FRET

Note: Direct comparison of IC50 and Kd values should be made with caution due to variations in assay formats and conditions across different studies.

Table 2: Cellular Activity of CBP/p300 Inhibitors
CompoundCell LineEffect
This compound MLL-AF9+ AML cellsReduces leukemia-initiating potential[3]
Human and mouse leukemic cell linesImpairs colony formation and induces differentiation[13]
MDA-MB-231 (Breast Cancer)Represses ABC transporter genes, sensitizing cells to chemotherapy[14]
A-485 Hematological and prostate cancer cellsSelectively inhibits proliferation[7][15]
Mouse pituitary adenoma cellsReduces cell growth and growth hormone secretion[16]
Inobrodib (CCS1477) Prostate cancer cell linesInhibits cell proliferation and decreases AR- and c-MYC-regulated gene expression[8][17]
B-cell lymphoma (xenograft model)In combination with venetoclax, causes complete tumor stasis[18]
GNE-272 Hematologic cancer cell linesMarked antiproliferative effect[10][11]
AML tumor model (in vivo)Modulates MYC expression and demonstrates antitumor activity[10][11]

Signaling Pathways and Experimental Workflows

The inhibition of CBP/p300 can have profound effects on various signaling pathways, primarily through the downregulation of key oncogenes like MYC.

CBP_p300_Signaling_Pathway cluster_0 CBP/p300 Inhibitor CBP/p300 Inhibitor CBP/p300 CBP/p300 CBP/p300 Inhibitor->CBP/p300 Inhibits Acetylated Histones Acetylated Histones CBP/p300->Acetylated Histones Binds to Chromatin Remodeling Chromatin Remodeling Acetylated Histones->Chromatin Remodeling Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription MYC, IRF4, AR MYC, IRF4, AR Gene Transcription->MYC, IRF4, AR Expression of

Caption: Mechanism of CBP/p300 bromodomain inhibition.

A typical workflow for characterizing a CBP/p300 inhibitor involves a series of in vitro and in-cell assays.

Experimental_Workflow Biochemical Assay Biochemical Assay Determine IC50/Kd Determine IC50/Kd Biochemical Assay->Determine IC50/Kd Cellular Assay Cellular Assay Assess Anti-proliferative Effects Assess Anti-proliferative Effects Cellular Assay->Assess Anti-proliferative Effects In Vivo Model In Vivo Model Evaluate Antitumor Efficacy Evaluate Antitumor Efficacy In Vivo Model->Evaluate Antitumor Efficacy

Caption: General experimental workflow for inhibitor characterization.

Experimental Protocols

In Vitro Potency Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is commonly used to determine the in vitro potency (IC50) of inhibitors by measuring their ability to disrupt the interaction between the CBP/p300 bromodomain and an acetylated histone peptide.

Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) conjugated to the bromodomain and an acceptor fluorophore (e.g., XL665) conjugated to the histone peptide. When in close proximity, excitation of the donor results in emission from the acceptor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

  • Recombinant CBP or p300 bromodomain protein (tagged, e.g., with GST)

  • Biotinylated histone H3 or H4 peptide (acetylated at a specific lysine residue)

  • Europium cryptate-labeled anti-GST antibody (donor)

  • Streptavidin-XL665 (acceptor)

  • Test compounds (e.g., this compound)

  • Assay buffer

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the recombinant bromodomain protein, biotinylated histone peptide, and test compound to the wells of the microplate.

  • Incubate to allow for binding to reach equilibrium.

  • Add the Europium cryptate-labeled antibody and Streptavidin-XL665.

  • Incubate to allow for the detection reagents to bind.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the ratio of the acceptor to donor signals and plot against the inhibitor concentration to determine the IC50 value.

Cellular Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

Principle: Cell viability is assessed using a reagent such as resazurin (B115843) or a luciferin-based system (e.g., CellTiter-Glo®). Viable cells metabolize the substrate, producing a fluorescent or luminescent signal that is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • Resazurin or CellTiter-Glo® reagent

  • 96-well or 384-well cell culture plates

Procedure:

  • Seed cells into the microplates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound.

  • Incubate for a specified period (e.g., 72 hours).

  • Add the viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the fluorescence or luminescence using a plate reader.

  • Normalize the data to vehicle-treated control cells and plot the results to determine the concentration that inhibits cell growth by 50% (GI50).

Conclusion

This compound is a selective CBP/p300 bromodomain inhibitor with demonstrated activity in preclinical models of leukemia.[3] When compared to other inhibitors, it exhibits moderate potency. In contrast, inhibitors like Inobrodib (CCS1477) and GNE-272 show higher potency for the bromodomain, while A-485 offers a different mechanism of action by targeting the catalytic HAT domain.[6][7][8][9][10][11][12] The choice of inhibitor will ultimately depend on the specific research question, the biological system being studied, and the desired mechanism of action. For studies requiring a well-characterized, orally bioavailable compound in late-stage clinical development, Inobrodib (CCS1477) is a strong candidate.[19][20][21][22] For investigations focused on the direct enzymatic activity of CBP/p300, A-485 is a more appropriate tool.[6][7] this compound remains a valuable research tool for exploring the therapeutic potential of CBP/p300 bromodomain inhibition, particularly in the context of hematological malignancies.[23]

References

Validating On-Target Effects of I-CBP112 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of I-CBP112 hydrochloride with other alternative CBP/p300 inhibitors, supported by experimental data and detailed protocols. The aim is to offer an objective resource for validating the on-target effects of this potent and selective chemical probe.

Introduction to this compound and its Target

This compound is a potent and selective inhibitor of the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300.[1][2] These proteins are crucial epigenetic regulators that play a pivotal role in controlling gene expression through their histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery. The bromodomain of CBP/p300 specifically recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, a key step in transcriptional activation. By competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomain, I-CBP112 disrupts this interaction, leading to the modulation of gene expression.[2][3] Dysregulation of CBP/p300 activity has been implicated in various diseases, including cancer, making their bromodomains attractive therapeutic targets.[4]

Comparative Analysis of CBP/p300 Inhibitors

The on-target effects and potency of this compound are best understood in the context of other available CBP/p300 inhibitors. This section provides a comparative overview of I-CBP112 and other notable compounds targeting either the bromodomain or the HAT domain of CBP/p300.

Quantitative Data Summary

The following table summarizes the key biochemical and cellular potencies of this compound and selected alternative inhibitors.

CompoundTarget DomainAssay TypeCBP Potencyp300 PotencySelectivity NotesReference(s)
This compound BromodomainITC (Kd)151 nM167 nMSelective over BET bromodomains.[1][2][5]
AlphaScreen (IC50)170 nM (CBP)-[2]
SGC-CBP30 BromodomainITC (Kd)21 nM38 nMHighly selective over BET bromodomains (40-fold over BRD4(1)).[1]
PF-CBP1 BromodomainBiochemical (IC50)125 nM363 nMHighly selective over BRD4 (>139-fold).[1]
GNE-272 BromodomainBiochemical (IC50)1 nM3.8 nMHighly potent and selective.[6]
CCS1477 BromodomainBiochemical (Kd)1.7 nM1.3 nMOver 200-fold more potent for p300/CBP than BRD4.[4][5]
A-485 HAT DomainBiochemical (IC50)2.6 nM9.8 nMSelective over bromodomains and other HATs.[1]

Signaling Pathway and Mechanism of Action

CBP/p300 are critical co-activators in multiple signaling pathways that regulate gene transcription. They are recruited to chromatin by DNA-binding transcription factors. Once recruited, their intrinsic HAT activity acetylates histones, leading to a more relaxed chromatin structure that is accessible to the transcriptional machinery. The bromodomain of CBP/p300 recognizes these acetylated lysines, further stabilizing the transcriptional complex and promoting gene expression. I-CBP112 acts by competitively binding to the bromodomain's acetyl-lysine binding pocket, thereby preventing the "reading" of these epigenetic marks and disrupting the downstream transcriptional activation.

cluster_0 Cell Nucleus cluster_1 Inhibition by I-CBP112 TF Transcription Factor CBP_p300 CBP/p300 TF->CBP_p300 recruits DNA DNA TF->DNA HAT HAT Domain CBP_p300->HAT BRD Bromodomain CBP_p300->BRD RNAPII RNA Polymerase II Complex CBP_p300->RNAPII recruits Histone Histone Tail HAT->Histone acetylates Ac Acetylated Lysine (Ac) BRD->Ac binds to Histone->Ac Gene Target Gene Transcription RNAPII->Gene I_CBP112 I-CBP112 I_CBP112->BRD blocks binding start Start prep_compounds Prepare serial dilutions of I-CBP112 and controls start->prep_compounds add_compounds Add compounds to 384-well plate prep_compounds->add_compounds prep_mix Prepare protein-peptide master mix add_compounds->prep_mix add_mix Dispense master mix into wells prep_mix->add_mix incubate1 Incubate at RT (30-60 min) add_mix->incubate1 prep_detect Prepare detection mix with Tb-Ab and SA-acceptor incubate1->prep_detect add_detect Add detection mix to wells prep_detect->add_detect incubate2 Incubate at RT (60-120 min, dark) add_detect->incubate2 read_plate Read plate on TR-FRET reader incubate2->read_plate analyze Calculate TR-FRET ratio and determine IC50 read_plate->analyze end End analyze->end start Start culture_cells Culture and treat cells with I-CBP112 or DMSO start->culture_cells harvest_cells Harvest and lyse cells culture_cells->harvest_cells clarify_lysate Clarify lysate by centrifugation harvest_cells->clarify_lysate aliquot_lysate Aliquot lysate into PCR tubes clarify_lysate->aliquot_lysate heat_lysate Heat aliquots to a range of temperatures aliquot_lysate->heat_lysate pellet_aggregates Centrifuge to pellet aggregated proteins heat_lysate->pellet_aggregates collect_supernatant Collect supernatant (soluble proteins) pellet_aggregates->collect_supernatant run_wb Analyze by SDS-PAGE and Western blot for CBP/p300 collect_supernatant->run_wb quantify Quantify band intensities and plot melting curves run_wb->quantify end End quantify->end

References

Comparative Guide to Control Experiments for I-CBP112 Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential control experiments for studies involving I-CBP112 hydrochloride, a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. Rigorous and well-designed control experiments are paramount for the accurate interpretation of experimental data and for validating the on-target effects of I-CBP112. This document outlines various control strategies, alternative compounds for comparison, and detailed protocols for key cellular and molecular assays.

Understanding this compound

I-CBP112 is a potent and selective small molecule that competitively binds to the bromodomains of the transcriptional coactivators CBP and p300.[1][2] This interaction can allosterically enhance the histone acetyltransferase (HAT) activity of p300/CBP, leading to increased acetylation of histone and non-histone proteins.[1] A primary target of this increased acetylation is Histone H3 at lysine (B10760008) 18 (H3K18ac).[1] By modulating the epigenetic landscape, I-CBP112 can alter gene expression programs, leading to cellular differentiation and anti-proliferative effects in various cancer models.[1][3]

Key Control Strategies

To ensure the specificity of the observed effects of I-CBP112, a multi-pronged approach to controls is recommended. This includes the use of vehicle controls, negative controls (inactive compounds), and positive controls (alternative inhibitors), as well as genetic knockdown/knockout experiments.

Vehicle Control

The most fundamental control is the vehicle in which this compound is dissolved, typically dimethyl sulfoxide (B87167) (DMSO). All experiments should include a vehicle-treated group to account for any effects of the solvent on the cells.

Negative Controls

An ideal negative control is a structurally similar but biologically inactive analog of I-CBP112. While a specific inactive enantiomer for I-CBP112 is not commercially available, researchers can consider synthesizing one or using a compound from the same chemical series that has been shown to lack activity against the CBP/p300 bromodomains. In the absence of such a compound, a less ideal but acceptable alternative is to use a known inactive compound for a related target.

Another approach is the use of an inactive control compound for an alternative inhibitor. For example, A-486 is an inactive control for the p300/CBP catalytic inhibitor A-485.

Positive Controls and Alternative Compounds

Comparing the effects of I-CBP112 with other well-characterized inhibitors targeting the same or related pathways is crucial for contextualizing its activity.

  • Alternative CBP/p300 Bromodomain Inhibitors: SGC-CBP30 is another potent and selective inhibitor of the CBP/p300 bromodomains and serves as an excellent positive control for on-target engagement.[4]

  • BET Bromodomain Inhibitors: JQ1 is a widely used inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (e.g., BRD4).[5][6] While not a direct inhibitor of CBP/p300, it targets a different class of bromodomains and can be used to dissect the specificity of the observed phenotype.

  • CBP/p300 HAT Inhibitors: Compounds like A-485 and C646 inhibit the histone acetyltransferase (HAT) catalytic domain of CBP/p300.[7] Comparing the effects of I-CBP112 (a bromodomain inhibitor) with a HAT inhibitor can help to delineate the functional consequences of targeting different domains of the CBP/p300 protein.

Quantitative Data Summary

The following tables summarize key quantitative data for I-CBP112 and relevant alternative compounds.

Table 1: In Vitro Potency of I-CBP112 and Alternative Bromodomain Inhibitors

CompoundTargetAssay TypeIC50 / KdReference
I-CBP112 CBP BromodomainIsothermal Titration Calorimetry (ITC)151 nM (Kd)[2]
p300 BromodomainIsothermal Titration Calorimetry (ITC)167 nM (Kd)[2]
SGC-CBP30 CBP BromodomainDissociation Constant (Kd)21 nM[4]
p300 BromodomainDissociation Constant (Kd)32 nM[4]
JQ1 BRD4(1) BromodomainIsothermal Titration Calorimetry (ITC)50 nM (Kd)
BRD4(2) BromodomainIsothermal Titration Calorimetry (ITC)90 nM (Kd)

Table 2: Cellular Activity of I-CBP112 and Comparator Compounds

CompoundCell LineAssay TypeEffectConcentrationReference
I-CBP112 Human and mouse leukemic cell linesColony Formation AssayImpaired colony formation5 µM[1]
MDA-MB-231Western BlotDecreased expression of ABC transporters10 µM[3]
SGC-CBP30 Multiple Myeloma Cell LinesGrowth Inhibition AssayGI50 < 3 µM[8]
A-485 Hematological and Prostate Cancer Cell LinesProliferation AssayPotent inhibitionNot specified[7]
JQ1 BxPC3 (Pancreatic Cancer)Cell Viability AssayIC50 of 3.5 µM[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay

This protocol is used to assess the effect of I-CBP112 and control compounds on cell proliferation.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • This compound

  • Control compounds (e.g., DMSO, SGC-CBP30, JQ1)

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of I-CBP112 and control compounds in complete culture medium. A typical concentration range for I-CBP112 is 0.1 to 20 µM.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) only as a control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well.

  • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[10][11][12]

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

Protocol 2: Western Blotting for Histone Acetylation

This protocol is used to measure changes in histone acetylation levels following treatment with I-CBP112.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound and control compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-H3K18ac, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with I-CBP112 (e.g., 1-10 µM) and controls for 6-24 hours.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.[13]

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[14][15][16]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[14]

  • Incubate the membrane with the primary antibody (e.g., anti-H3K18ac, 1:1000 dilution) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate.[14]

  • Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.

Protocol 3: Chromatin Immunoprecipitation (ChIP)

This protocol is used to identify the genomic regions where CBP/p300 binding and associated histone acetylation are altered by I-CBP112.

Materials:

  • Cells of interest

  • This compound and control compounds

  • Formaldehyde (B43269) for crosslinking

  • ChIP lysis buffer

  • Antibodies for ChIP (e.g., anti-p300, anti-CBP, anti-H3K27ac)

  • Protein A/G magnetic beads

  • Reagents for reverse crosslinking and DNA purification

  • qPCR reagents or library preparation kit for sequencing

Procedure:

  • Treat cells with I-CBP112 and controls for the desired time.

  • Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the crosslinking reaction with glycine.

  • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin overnight at 4°C with the ChIP-grade antibody.

  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the complexes from the beads and reverse the crosslinks by heating at 65°C.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a PCR purification kit.[17]

  • Analyze the enriched DNA by qPCR or prepare libraries for ChIP-seq.[7][18]

Mandatory Visualizations

dot

I_CBP112_Signaling_Pathway cluster_CBP_p300 CBP/p300 Protein Complex ICBP112 I-CBP112 Hydrochloride Bromodomain Bromodomain ICBP112->Bromodomain Binds to CBP_p300 CBP/p300 Histones Histones CBP_p300->Histones Acetylation Acetylation Increased Histone Acetylation (e.g., H3K18ac) CBP_p300->Acetylation Bromodomain->CBP_p300 HAT_Domain HAT Domain Bromodomain->HAT_Domain Allosterically Activates HAT_Domain->CBP_p300 Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cellular_Effects Anti-proliferative Effects, Differentiation Gene_Expression->Cellular_Effects

Caption: Signaling pathway of this compound.

dot

Experimental_Workflow start Start: Cell Culture treatment Treatment with I-CBP112 and Controls start->treatment assays Downstream Assays treatment->assays controls Controls: - Vehicle (DMSO) - Negative Control - Positive Controls  (SGC-CBP30, JQ1, A-485) controls->treatment viability Cell Viability Assay (CCK-8 / MTT) assays->viability western Western Blot (e.g., for H3K18ac) assays->western chip ChIP-qPCR / ChIP-seq (for target engagement) assays->chip coip Co-Immunoprecipitation (Protein Interactions) assays->coip analysis Data Analysis and Interpretation viability->analysis western->analysis chip->analysis coip->analysis

Caption: General experimental workflow for I-CBP112 studies.

dot

Logical_Relationships ICBP112 I-CBP112 Treatment ObservedEffect Observed Cellular Effect (e.g., decreased proliferation) ICBP112->ObservedEffect Causes OnTarget On-Target Effect: Inhibition of CBP/p300 Bromodomain OnTarget->ObservedEffect Hypothesized Mechanism OffTarget Potential Off-Target Effects OffTarget->ObservedEffect Alternative Explanation Vehicle Vehicle Control (DMSO) Vehicle->ObservedEffect No Effect Expected NegativeControl Negative Control (Inactive Analog) NegativeControl->ObservedEffect No Effect Expected PositiveControl Positive Control (e.g., SGC-CBP30) PositiveControl->ObservedEffect Similar Effect Expected DifferentMechanism Control with Different Mechanism (e.g., JQ1 - BETi) DifferentMechanism->ObservedEffect Different/No Effect Expected

Caption: Logical relationships of controls in I-CBP112 experiments.

References

I-CBP112 Hydrochloride: A Comparative Guide to its Bromodomain Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of I-CBP112 hydrochloride, a potent and specific inhibitor of the bromodomains of the closely related transcriptional coactivators CREB-binding protein (CREBBP) and E1A binding protein p300 (EP300). By objectively comparing its binding affinity against a panel of other bromodomains and detailing the experimental methodologies used for these assessments, this document serves as a critical resource for researchers utilizing I-CBP112 in their studies.

Quantitative Selectivity Profile of I-CBP112

This compound demonstrates high affinity for the bromodomains of CREBBP and EP300, with significantly lower activity against other bromodomain families, most notably the Bromodomain and Extra-Terminal Domain (BET) family. The following table summarizes the quantitative data on the inhibitory activity of I-CBP112 against a panel of bromodomains, expressed in terms of half-maximal inhibitory concentration (IC50) and dissociation constant (Kd).

Bromodomain TargetAssay TypeIC50 (nM)Kd (nM)Selectivity vs. CREBBPReference
CREBBP AlphaScreen170-1x[1]
Isothermal Titration Calorimetry (ITC)-1511x[2]
EP300 Isothermal Titration Calorimetry (ITC)-167~1.1x[2]
BRD2 (BD2)Biolayer Interferometry (BLI)No interaction detected->100x[2]
BRD4 (BD1)Isothermal Titration Calorimetry (ITC)-5600~37x[3]
Biolayer Interferometry (BLI)No interaction detected->100x[2]
ATAD2AlphaScreen>100,000->588x[1]
BAZ2BAlphaScreen>100,000->588x[1]
PCAFAlphaScreen>100,000->588x[1]
TRIM24/TIF-1aAlphaScreen>100,000->588x[1]

Note: "No interaction detected" indicates that no significant binding was observed at the tested concentrations.

Experimental Protocols

The determination of the selectivity profile of this compound relies on a suite of robust biophysical and biochemical assays. Below are detailed methodologies for the key experiments cited.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the ability of a test compound to disrupt the interaction between a bromodomain and an acetylated histone peptide.

Experimental Workflow for AlphaScreen Assay

reagents Prepare Reagents: - His-tagged Bromodomain - Biotinylated Acetylated Histone Peptide - Streptavidin-Donor Beads - Ni-NTA-Acceptor Beads - I-CBP112 (Test Compound) - Assay Buffer plate Dispense reagents into 384-well plate reagents->plate incubation1 Incubate at room temperature (e.g., 30 minutes) plate->incubation1 add_beads Add Donor and Acceptor beads incubation1->add_beads incubation2 Incubate in the dark (e.g., 60 minutes) add_beads->incubation2 read Read plate on an AlphaScreen-compatible reader incubation2->read analyze Analyze data and calculate IC50 values read->analyze

Caption: Workflow of the AlphaScreen assay for bromodomain inhibitor screening.

Detailed Protocol:

  • Reagent Preparation:

    • Recombinant His-tagged bromodomain protein is diluted in assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA).

    • Biotinylated acetylated histone peptide (e.g., H4K16ac) is diluted in the same assay buffer.

    • This compound is serially diluted in DMSO and then further diluted in assay buffer.

    • Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads are reconstituted in the dark according to the manufacturer's instructions.

  • Assay Procedure:

    • To a 384-well microplate, add the His-tagged bromodomain protein.

    • Add the serially diluted I-CBP112 or vehicle control (DMSO).

    • Add the biotinylated acetylated histone peptide.

    • Incubate the plate at room temperature for 30 minutes.

    • Add a mixture of Streptavidin-Donor and Ni-NTA-Acceptor beads.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • The plate is read on an AlphaScreen-compatible microplate reader.

    • The resulting signal is plotted against the inhibitor concentration, and the IC50 value is determined using a suitable curve-fitting model.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Detailed Protocol:

  • Sample Preparation:

    • The bromodomain protein is extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • This compound is dissolved in the final dialysis buffer to ensure a precise buffer match. All solutions are degassed prior to use.

  • ITC Experiment:

    • The sample cell of the ITC instrument is filled with the bromodomain protein solution (typically at a concentration of 10-50 µM).

    • The injection syringe is filled with the I-CBP112 solution (typically 10-20 fold higher concentration than the protein).

    • A series of injections (e.g., 20-30 injections of 1-2 µL) of the I-CBP112 solution into the sample cell are performed at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • The heat change per injection is measured and plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Biolayer Interferometry (BLI)

BLI is an optical biosensing technique that measures the interference pattern of white light reflected from the surface of a biosensor tip to monitor biomolecular interactions in real-time.

Detailed Protocol:

  • Biosensor Preparation and Ligand Immobilization:

    • Streptavidin (SA) biosensors are hydrated in the assay buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA).

    • Biotinylated bromodomain protein is immobilized onto the surface of the SA biosensors.

  • Binding Assay:

    • A baseline is established by dipping the biosensors into assay buffer.

    • The biosensors are then dipped into wells containing various concentrations of this compound to measure the association phase.

    • Finally, the biosensors are moved back to wells containing only assay buffer to measure the dissociation phase.

  • Data Analysis:

    • The binding and dissociation curves are analyzed to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon). For compounds with no detectable binding, this indicates very weak or no interaction.

CREBBP/EP300 Bromodomain Signaling in Transcriptional Regulation

The bromodomains of CREBBP and EP300 play a crucial role in transcriptional activation by recognizing acetylated lysine (B10760008) residues on histones and other transcription factors. This interaction is critical for the recruitment of the transcriptional machinery to specific gene promoters and enhancers. One of the key pathways regulated by CREBBP/EP300 involves the transcription factors GATA1 and MYC, which are master regulators of cell proliferation and differentiation, particularly in hematopoietic cells.[4][5][6]

cluster_nucleus Nucleus GATA1 GATA1 DNA DNA (Promoters/Enhancers) GATA1->DNA MYC MYC MYC->DNA CREBBP_EP300 CREBBP/EP300 Histone Acetylated Histones CREBBP_EP300->Histone Binds to CREBBP_EP300->DNA Recruited to Histone->DNA Recruits to Transcription Target Gene Transcription DNA->Transcription Activates I_CBP112 I-CBP112 I_CBP112->CREBBP_EP300 Inhibits Binding

Caption: Role of CREBBP/EP300 bromodomains in GATA1/MYC-mediated transcription.

In this pathway, GATA1 and MYC bind to specific DNA sequences at promoter and enhancer regions of their target genes. The bromodomains of CREBBP/EP300 then recognize and bind to acetylated histones in the vicinity of these regions. This interaction stabilizes the binding of the entire CREBBP/EP300 coactivator complex, which then promotes the acetylation of other histones and recruits the basal transcriptional machinery, leading to the activation of gene expression. I-CBP112, by competitively binding to the acetyl-lysine binding pocket of the CREBBP/EP300 bromodomains, prevents their interaction with acetylated histones, thereby disrupting this transcriptional activation cascade.[4][5][6] This leads to the downregulation of GATA1 and MYC target genes, which can result in anti-proliferative and pro-differentiative effects in cancer cells.

References

Confirming Cellular Target Engagement of I-CBP112 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of I-CBP112 hydrochloride, a potent and selective inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300. We present a comparative analysis of I-CBP112 with alternative compounds, supported by experimental data and detailed protocols for key assays.

Introduction to this compound

This compound is a small molecule inhibitor that competitively binds to the acetyl-lysine binding pockets of the CBP and p300 bromodomains.[1] By doing so, it disrupts the interaction between CBP/p300 and acetylated histone proteins, as well as other acetylated non-histone proteins, thereby modulating the expression of genes critical for various cellular processes, including cell growth and differentiation. Its efficacy has been demonstrated in various cancer models, particularly in leukemia, where it has been shown to impair colony formation and induce cellular differentiation.[1]

Comparison with Alternative Probes

To rigorously assess the on-target effects of I-CBP112, it is essential to compare its performance with other well-characterized chemical probes. Here, we compare I-CBP112 with SGC-CBP30, another selective CBP/p300 bromodomain inhibitor, and JQ1, a widely used inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (e.g., BRD4), to which CBP/p300 inhibitors should demonstrate selectivity.

Table 1: Comparative Inhibitory Activity of I-CBP112 and Alternative Compounds

CompoundPrimary Target(s)I-CBP112SGC-CBP30(+)-JQ1
Biochemical Potency
CBP Bromodomain (Kd)151 nM[1]21 nM[2][3]>12,000 nM (IC50)
p300 Bromodomain (Kd)167 nM[1]32 nM[2][3]Not Reported
BRD4(1) Bromodomain (Kd)>40-fold selectivity over BRD4850 nM[4]77 nM (IC50)[5][6][7]
Cellular Potency
CBP Bromodomain (IC50)142-170 nM[8][9]Not Reported>10,000 nM[10]
p300 Bromodomain (IC50)625 nM[8][9]Not ReportedNot Reported
NanoBRET CBP (IC50)~600 nMNot ReportedNot Reported

Experimental Confirmation of Target Engagement

Confirming that I-CBP112 engages its intended targets, CBP and p300, within a cellular context is critical for interpreting experimental results. Several orthogonal methods can be employed to demonstrate target engagement directly and to measure the downstream consequences of this engagement.

Direct Target Engagement Assays

These assays directly measure the binding of the inhibitor to its target protein inside living cells.

1. NanoBRET™ Target Engagement Assay

The NanoBioluminescence Resonance Energy Transfer (NanoBRET™) assay is a proximity-based method that measures compound binding to a target protein in live cells. The assay relies on energy transfer from a NanoLuc® luciferase-tagged target protein (the donor) to a fluorescently labeled tracer that binds to the same protein (the acceptor). An inhibitor competing with the tracer for the binding site will disrupt BRET.

cluster_0 No Inhibitor cluster_1 With I-CBP112 CBP_NanoLuc CBP-NanoLuc Tracer Fluorescent Tracer CBP_NanoLuc->Tracer Binding BRET BRET Signal Tracer->BRET Energy Transfer I_CBP112 I-CBP112 CBP_NanoLuc_2 CBP-NanoLuc I_CBP112->CBP_NanoLuc_2 Binding No_BRET No BRET Signal CBP_NanoLuc_2->No_BRET Tracer_2 Fluorescent Tracer

NanoBRET Target Engagement Workflow

2. Fluorescence Recovery After Photobleaching (FRAP)

FRAP measures the mobility of a GFP-tagged protein of interest in a specific cellular compartment (e.g., the nucleus). When bound to large chromatin complexes, the protein's mobility is low. An inhibitor that displaces the protein from chromatin will increase its mobility, leading to a faster recovery of fluorescence after photobleaching.

Start GFP-CBP Expressing Cell Bleach Photobleach Nuclear Region Start->Bleach Measure Measure Fluorescence Recovery Bleach->Measure No_Inhibitor No Inhibitor: Slow Recovery (CBP bound to chromatin) Measure->No_Inhibitor With_Inhibitor With I-CBP112: Fast Recovery (CBP displaced) Measure->With_Inhibitor

FRAP Experimental Logic
Downstream Cellular Assays

These assays measure the functional consequences of CBP/p300 inhibition, providing indirect but crucial evidence of target engagement.

1. Western Blot for Histone Modifications

I-CBP112 has been reported to cause a reduction in H3K4me3, a histone mark associated with active transcription, at the promoters of certain genes.[11] Western blotting can be used to assess global changes in histone modifications following treatment with I-CBP112.

2. Gene Expression Analysis (RT-qPCR)

Inhibition of CBP/p300 by I-CBP112 has been shown to downregulate the expression of certain genes, such as ATP-binding cassette (ABC) transporters, which are involved in multidrug resistance.[11] Quantitative real-time PCR (RT-qPCR) is a sensitive method to measure these changes in gene expression.

I_CBP112 I-CBP112 CBP_p300 CBP/p300 Bromodomain I_CBP112->CBP_p300 Inhibits Gene_Expression Target Gene Expression (e.g., ABC Transporters) CBP_p300->Gene_Expression Regulates Acetyl_Histone Acetylated Histones Acetyl_Histone->CBP_p300 Binds to Downregulation Downregulation Gene_Expression->Downregulation

I-CBP112 Signaling Pathway

Experimental Protocols

NanoBRET™ Target Engagement Protocol

Materials:

  • HEK293 cells

  • Expression vectors: CBP-NanoLuc® fusion and HaloTag®-Histone H3.3 fusion

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • NanoBRET™ 618 Ligand (Tracer)

  • I-CBP112, SGC-CBP30, and JQ1 compounds

  • White, 96-well assay plates

  • BRET-capable plate reader

Procedure:

  • Co-transfect HEK293 cells with the CBP-NanoLuc® and HaloTag®-Histone H3.3 expression vectors.

  • Plate the transfected cells in 96-well plates and incubate for 24 hours.

  • Prepare serial dilutions of I-CBP112 and control compounds.

  • Add the compounds to the cells and incubate for 2 hours.

  • Add the NanoBRET™ 618 Ligand (tracer) to all wells.

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Read the plate on a BRET-capable reader, measuring both donor (460 nm) and acceptor (618 nm) emission.

  • Calculate the corrected BRET ratio and plot against compound concentration to determine the IC50.

Fluorescence Recovery After Photobleaching (FRAP) Protocol

Materials:

  • U2OS cells

  • Expression vector: GFP-CBP fusion

  • Glass-bottom imaging dishes

  • Confocal microscope with a high-power laser for bleaching

  • I-CBP112 and control compounds

Procedure:

  • Transfect U2OS cells with the GFP-CBP expression vector.

  • Plate the transfected cells on glass-bottom dishes and allow them to adhere.

  • Treat the cells with I-CBP112 or control compounds for 1-2 hours.

  • Mount the dish on the confocal microscope.

  • Acquire pre-bleach images of a selected nucleus.

  • Use a high-power laser to bleach a defined region of interest (ROI) within the nucleus.

  • Immediately begin acquiring a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

  • Quantify the fluorescence intensity in the ROI over time and normalize the data.

  • Fit the recovery curve to a single exponential function to determine the half-maximal recovery time (t1/2). A faster t1/2 in the presence of the inhibitor indicates displacement of GFP-CBP from chromatin.

Western Blot Protocol for Histone Modifications

Materials:

  • Leukemia cell line (e.g., MV4-11)

  • I-CBP112

  • Cell lysis buffer and histone extraction buffer

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies (e.g., anti-H3K4me3, anti-total H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture MV4-11 cells and treat with a dose-response of I-CBP112 for 24-48 hours.

  • Harvest the cells and perform histone extraction.

  • Quantify protein concentration.

  • Separate histone extracts by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the bands.

  • Quantify band intensity and normalize the modified histone signal to the total histone signal.

RT-qPCR Protocol for Gene Expression

Materials:

  • Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • I-CBP112

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., ABCC1, ABCC10) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Culture MDA-MB-231 cells and treat with I-CBP112 for 48-72 hours.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA.

  • Perform qPCR using primers for the target and housekeeping genes.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in I-CBP112-treated cells compared to untreated controls.

References

A Comparative Guide to CBP/p300 Bromodomain Inhibitors: I-CBP112 hydrochloride, GNE-272, and Xdm-cbp

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of epigenetic drug discovery, the paralogous transcriptional coactivators, CREB-binding protein (CBP) and p300, have emerged as critical therapeutic targets, particularly in oncology. Their bromodomains, which recognize acetylated lysine (B10760008) residues on histones and other proteins, are crucial for their function in regulating gene expression.[1][2] This guide provides a detailed comparison of three potent and selective CBP/p300 bromodomain inhibitors: I-CBP112 hydrochloride, GNE-272, and Xdm-cbp, presenting key experimental data, detailed protocols, and visualizations of the relevant biological pathways and experimental workflows to aid researchers in their selection and application.

Mechanism of Action

All three compounds—this compound, GNE-272, and Xdm-cbp—function as competitive inhibitors at the acetyl-lysine (KAc) binding pocket within the bromodomain of CBP and p300.[1][2][3] By occupying this pocket, they prevent the interaction of CBP/p300 with acetylated histones and other proteins.[1][3] This disruption of the "reader" function of the bromodomain effectively uncouples these coactivators from chromatin, leading to the downregulation of target genes involved in cell proliferation and survival, such as the oncogene MYC.[3][4]

Interestingly, I-CBP112 has also been observed to allosterically enhance the histone acetyltransferase (HAT) activity of p300/CBP, particularly stimulating the acetylation of histone H3 at lysine 18 (H3K18ac).[2][5][6]

Data Presentation: Quantitative Comparison

The following tables summarize the biochemical and cellular potencies of this compound, GNE-272, and Xdm-cbp against the CBP/p300 bromodomains. It is important to note that direct comparison of absolute potency can be challenging due to variations in assay formats and conditions across different studies.[7]

Table 1: Biochemical Potency

InhibitorTargetAssayIC50 (nM)Kd (nM)Reference(s)
This compound CBP-142 - 170151[8][9][10][11]
p300-625167[8][9][10][11]
GNE-272 CBPTR-FRET20Not Reported[12][13][14]
EP300TR-FRET30Not Reported[12][14]
Xdm-cbp CBP-Not Reported25[1]
p300-Not Reported50[1]

Table 2: Cellular Potency and Selectivity

InhibitorCell LineAssayParameterValue (µM)Selectivity (BRD4(1) IC50)Reference(s)
This compound HL-60ProliferationGI50>10Selective over BRD4[2]
MCF-7ProliferationGI50>10Selective over BRD4[2]
GNE-272 Hematologic Cancer CellsProliferation-Marked antiproliferative effect13 µM[12][13][14]
MV4-11MYC ExpressionEC500.9113 µM[14]
-BRETIC500.4113 µM[13]
Xdm-cbp HL-60ProliferationGI501.3Highly selective over BET family[2]
MCF-7ProliferationGI504.2Highly selective over BET family[2]
NCI-60 PanelProliferation% Growth Inhibition77% at 10 µMHighly selective over BET family[15]

Signaling Pathways and Experimental Workflows

The inhibition of CBP/p300 bromodomains by these compounds impacts key signaling pathways implicated in cancer, such as the Wnt/β-catenin and p53 pathways.[2]

G cluster_pathway CBP/p300 in Signaling Pathways Signaling Inputs Signaling Inputs Transcription Factors Transcription Factors Signaling Inputs->Transcription Factors Activate CBP/p300 CBP/p300 Transcription Factors->CBP/p300 Recruit Bromodomain Bromodomain CBP/p300->Bromodomain HAT Domain HAT Domain CBP/p300->HAT Domain Gene Transcription Gene Transcription CBP/p300->Gene Transcription Co-activates Acetylated Lysines Acetylated Lysines Bromodomain->Acetylated Lysines Binds Histones Histones HAT Domain->Histones Acetylates Inhibitors I-CBP112 GNE-272 Xdm-cbp Inhibitors->Bromodomain Inhibit

Caption: Mechanism of CBP/p300 Bromodomain Inhibition.

The characterization of these inhibitors relies on a variety of biochemical and cellular assays.

G cluster_workflow Inhibitor Characterization Workflow Biochemical Assays Biochemical Assays TR_FRET TR-FRET Biochemical Assays->TR_FRET Potency (IC50) BROMOscan BROMOscan® Biochemical Assays->BROMOscan Selectivity ITC Isothermal Titration Calorimetry (ITC) Biochemical Assays->ITC Binding Affinity (Kd) Cellular Assays Cellular Assays Proliferation Proliferation Assay (e.g., SRB, CellTiter-Glo) Cellular Assays->Proliferation Efficacy (GI50) BRET Cellular BRET Assay Cellular Assays->BRET Target Engagement Gene_Expression Gene Expression Analysis (e.g., qRT-PCR) Cellular Assays->Gene_Expression Functional Outcome In_Vivo In_Vivo Xenograft Xenograft Models In_Vivo->Xenograft Anti-tumor Activity

Caption: A typical workflow for characterizing a CBP/p300 inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to measure the binding affinity of an inhibitor to its target protein.[7][16]

  • Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain.[16] Binding of the bromodomain to the peptide brings a Europium-labeled antibody (donor) and an APC-labeled streptavidin (acceptor) into close proximity, resulting in a FRET signal.[7][16]

  • Methodology:

    • Incubate the CBP or p300 bromodomain with a biotinylated histone peptide (e.g., H4K8ac) in the presence of varying concentrations of the test inhibitor.[16][17]

    • Add a Europium-labeled anti-GST antibody and an APC-labeled streptavidin acceptor.[16]

    • Allow the binding to reach equilibrium.[16]

    • Measure the TR-FRET signal using a plate reader.[7]

  • Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.[7][16]

Cellular Proliferation Assay (e.g., Sulforhodamine B - SRB)

This assay assesses the effect of the inhibitors on the growth of cancer cell lines.[2][18]

  • Principle: The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.[18]

  • Methodology:

    • Seed cancer cell lines in 96-well plates and allow them to adhere.[15]

    • Treat the cells with a range of concentrations of the inhibitor for 48-72 hours.[15]

    • Fix the cells with trichloroacetic acid (TCA).[18]

    • Stain the fixed cells with SRB dye.[18]

    • Wash away unbound dye and solubilize the protein-bound dye.[18]

    • Measure the absorbance at 515 nm.[18]

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated controls, and the GI50 value is determined from the dose-response curve.[2]

BROMOscan® Assay

This is a competitive binding assay used to determine the selectivity of bromodomain inhibitors against a large panel of human bromodomains.[18][19]

  • Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain protein.[18][19]

  • Methodology:

    • A DNA-tagged bromodomain protein is incubated with the test compound and an immobilized ligand.[18]

    • The amount of bromodomain bound to the immobilized ligand is quantified using qPCR.[19]

  • Data Analysis: A reduction in the amount of bound bromodomain in the presence of the test compound indicates binding and is used to determine selectivity.

Conclusion

This compound, GNE-272, and Xdm-cbp are all potent and selective inhibitors of the CBP/p300 bromodomains, representing valuable tools for cancer research and potential therapeutic development.[2] GNE-272 generally exhibits higher potency in biochemical assays.[7] Xdm-cbp has demonstrated superior antiproliferative activity in the tested leukemia and breast cancer cell lines.[2] I-CBP112, in addition to its inhibitory action, shows a unique ability to enhance the HAT activity of p300/CBP.[5][6] The choice of inhibitor will depend on the specific research question, the biological system under investigation, and the desired pharmacological profile. The data and protocols presented in this guide provide a foundation for making informed decisions in the study of CBP/p300-mediated gene regulation.

References

Assessing the Synergistic Potential of I-CBP112 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic potential of I-CBP112 hydrochloride with other therapeutic agents. I-CBP112 is a selective inhibitor of the bromodomains of the highly homologous histone acetyltransferases (HATs), CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300).[1][2] By competitively binding to the acetyl-lysine binding pockets of these bromodomains, I-CBP112 disrupts protein-protein interactions crucial for the recruitment of transcriptional machinery to chromatin.[2] This interference with transcriptional coactivation forms the basis of its anticancer activity and its potential for synergistic combinations.

Quantitative Synergy Analysis

The synergistic effects of this compound in combination with other anticancer agents have been demonstrated in various preclinical models. The tables below summarize the key quantitative data from these studies, providing a comparative overview of its efficacy in different cancer contexts.

Table 1: Synergistic Effects of I-CBP112 with Doxorubicin in Leukemia
Cell LineI-CBP112 Concentration (µM)Doxorubicin Concentration (nM)Combination Index (CI)Fold Reduction in Doxorubicin IC50Reference
KASUMI-1512.5< 1Not Reported[3]
SEM51.56< 1Not Reported[3]
MOLM1356.25< 1Not Reported[3]

A Combination Index (CI) of less than 1 indicates a synergistic interaction.

Table 2: Synergistic Effects of I-CBP112 with BET Bromodomain Inhibitor (JQ1) in Leukemia
Cell LineI-CBP112 Concentration (µM)JQ1 Concentration (nM)Combination Index (CI)Fold Reduction in JQ1 IC50Reference
KASUMI-15125< 1Not Reported[3]
SEM531.25< 1Not Reported[3]
MOLM13562.5< 1Not Reported[3]

A Combination Index (CI) of less than 1 indicates a synergistic interaction.

Table 3: Sensitization of Cancer Cells to Chemotherapeutics by I-CBP112
Cell LineChemotherapeutic AgentFold Decline in IC50 with I-CBP112Reference
A549 (Lung Cancer)Cisplatin78.2[4]
A549 (Lung Cancer)Doxorubicin62.7[4]
A549 (Lung Cancer)Daunorubicin53.2[4]
A549 (Lung Cancer)Etoposide28.9[4]
A549 (Lung Cancer)Bleomycin14.0[4]
A549 (Lung Cancer)Paclitaxel11.3[4]
HepG2 (Liver Cancer)Various2.3 - 23.1[4]
Table 4: Synergistic Effects of I-CBP112 with HAT Inhibitor (A-485) in Prostate Cancer
Cell LineCombinationEffectReference
Prostate Cancer CellsI-CBP112 + A-485Synergistic inhibition of cell proliferation[5][6]
Prostate Cancer CellsI-CBP112 + A-485Dramatic reduction in p300 chromatin occupancy[5][6]
Prostate Cancer CellsI-CBP112 + A-485Reduction in androgen-dependent and pro-oncogenic gene expression (e.g., KLK3, c-Myc)[5][6]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound are rooted in its ability to modulate key cellular signaling pathways, particularly those involved in oncogene expression and drug resistance.

Synergy_Mechanism I-CBP112 I-CBP112 CBP_p300 CBP/p300 Bromodomain I-CBP112->CBP_p300 Inhibits ABC_Transporters ABC Transporters I-CBP112->ABC_Transporters Downregulates Oncogene_Transcription Oncogene Transcription (e.g., MYC) I-CBP112->Oncogene_Transcription Suppresses BET_Inhibitor BET Inhibitor (e.g., JQ1) BET_Proteins BET Proteins (e.g., BRD4) BET_Inhibitor->BET_Proteins Inhibits BET_Inhibitor->Oncogene_Transcription Suppresses Chemotherapy Chemotherapy (e.g., Doxorubicin) DNA DNA Chemotherapy->DNA Damages CBP_p300->Oncogene_Transcription Co-activates BET_Proteins->Oncogene_Transcription Co-activates Apoptosis Apoptosis DNA->Apoptosis Damage induces Drug_Efflux Drug Efflux ABC_Transporters->Drug_Efflux Mediates Oncogene_Transcription->ABC_Transporters Regulates Expression Cell_Proliferation Cell Proliferation Oncogene_Transcription->Cell_Proliferation Promotes Cell_Proliferation->Apoptosis Inhibition leads to Drug_Efflux->Chemotherapy Reduces intracellular concentration of

Figure 1: Mechanism of I-CBP112 Synergy.

Experimental Workflows and Protocols

To facilitate the replication and further investigation of the synergistic potential of this compound, detailed experimental protocols for key assays are provided below.

Experimental Workflow for Synergy Assessment

Experimental_Workflow cluster_workflow Synergy Assessment Workflow start Start cell_culture 1. Cell Culture (e.g., Leukemia cell lines) start->cell_culture drug_treatment 2. Drug Treatment (I-CBP112, Combination Drug, and Combination) cell_culture->drug_treatment viability_assay 3. Cell Viability Assay (e.g., MTT Assay) drug_treatment->viability_assay data_analysis 4. Data Analysis (IC50 determination, Combination Index calculation) viability_assay->data_analysis molecular_assays 5. Mechanistic Studies (e.g., ChIP-seq for H3K27ac, Western Blot for apoptosis markers) data_analysis->molecular_assays end End molecular_assays->end

Figure 2: Workflow for Synergy Assessment.
Protocol 1: Cell Viability (MTT) Assay for Synergy Determination

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the synergistic cytotoxic effects of I-CBP112 in combination with other drugs.[7][8][9]

Materials:

  • Cancer cell lines (e.g., KASUMI-1, MOLM13, SEM for leukemia)

  • Complete cell culture medium

  • This compound

  • Combination drug (e.g., Doxorubicin, JQ1)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of I-CBP112 and the combination drug. Treat cells with each drug alone and in combination at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software.

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Chromatin Immunoprecipitation (ChIP) for Histone Acetylation Analysis

This protocol outlines the general steps for performing ChIP to assess changes in histone H3 lysine (B10760008) 27 acetylation (H3K27ac), a key epigenetic mark regulated by CBP/p300.[10][11]

Materials:

  • Treated and untreated cancer cells

  • Formaldehyde (B43269)

  • Glycine

  • Lysis buffer

  • Sonication equipment

  • Anti-H3K27ac antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR machine and reagents or library preparation kit for sequencing

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27ac antibody overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.

  • Analysis: Quantify the enrichment of specific genomic regions by qPCR or perform genome-wide analysis by ChIP-sequencing.

Conclusion

This compound demonstrates significant synergistic potential with a range of anticancer agents, including conventional chemotherapy and other targeted therapies. The underlying mechanisms involve the disruption of oncogenic transcription programs and the sensitization of cancer cells to other drugs by downregulating drug efflux pumps. The data and protocols presented in this guide provide a solid foundation for further research and development of I-CBP112-based combination therapies in oncology.

References

Cross-Validation of I-CBP112 Hydrochloride Findings with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the CBP/p300 bromodomain inhibitor, I-CBP112 hydrochloride, with other relevant alternative compounds. The data presented herein is intended to facilitate the cross-validation of findings and guide future research in the context of specific genetic models of cancer, particularly hematological malignancies.

Data Presentation

The following tables summarize the quantitative data for this compound and its comparators, focusing on their potency, selectivity, and efficacy in relevant cancer models.

Table 1: In Vitro Potency and Selectivity of CBP/p300 Bromodomain Inhibitors

CompoundTarget(s)CBP Kd (nM)p300 Kd (nM)CBP IC50 (nM)p300 IC50 (nM)BRD4(1) IC50 (µM)Reference(s)
This compound CBP/p300 BRD151167170 (AlphaScreen)625 (ITC)>20[1][2]
GNE-272CBP/p300 BRDNot ReportedNot Reported20 (TR-FRET)30 (TR-FRET)13[3][4]
CCS1477 (Inobrodib)CBP/p300 BRD1.71.3Not ReportedNot ReportedNot Reported[5]
A-485p300/CBP HATNot ApplicableNot Applicable2.69.8Not Applicable[6]
C646p300 HATNot ApplicableNot ApplicableNot Reported400 (Ki)Not Applicable[2]

BRD: Bromodomain; HAT: Histone Acetyltransferase; Kd: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration; ITC: Isothermal Titration Calorimetry; TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.

Table 2: In Vitro and In Vivo Efficacy of CBP/p300 Inhibitors in Hematological Malignancy Models

CompoundGenetic ModelAssayKey FindingsReference(s)
This compound MLL-AF9 AMLColony FormationDose-dependent inhibition of colony formation.[7]
Kasumi-1, SEM, MOLM13Colony FormationImpaired clonogenic growth.[8]
MLL-AF9 AML (murine)In vivo survivalDelayed disease initiation.[1]
GNE-272MV4-11 AMLIn vivo xenograftAntitumor activity, MYC modulation.[3][9]
CCS1477 (Inobrodib)MOLM-16 AMLIn vivo xenograftDose-dependent tumor growth reduction.[10]
MLL-AF9/AF10 AML (murine)In vivo survivalSignificant prolongation of survival.[10]
A-485Hematological MalignanciesCell ProliferationSelective inhibition of proliferation.[7]
C646AML1-ETO AMLApoptosis, Cell CycleInduced apoptosis and G1 arrest.[11]
AE9a leukemia miceIn vivo proliferationInhibited in vivo proliferation of primary AML blasts.[11]

AML: Acute Myeloid Leukemia.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Colony Formation Assay

This assay assesses the ability of single cancer cells to proliferate and form colonies in a semi-solid medium, a measure of their self-renewal capacity.

  • Cell Lines: MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11), Kasumi-1, HL-60.

  • Reagents:

    • Methylcellulose-based medium (e.g., MethoCult™ H4434 Classic).

    • This compound and comparator compounds (dissolved in DMSO).

    • IMDM or RPMI-1640 medium.

    • Fetal Bovine Serum (FBS).

  • Protocol:

    • Prepare a single-cell suspension of the desired leukemia cell line.

    • Count viable cells using a hemocytometer or automated cell counter.

    • Prepare serial dilutions of the test compounds (I-CBP112, etc.) in the appropriate cell culture medium.

    • Mix the cell suspension with the methylcellulose (B11928114) medium and the test compounds at the desired final concentrations. A typical plating density is 500-1000 cells per 35 mm dish.[12]

    • Plate 1.1 mL of the cell/methylcellulose mixture into 35 mm culture dishes.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.[12]

    • After the incubation period, count the number of colonies (defined as a cluster of >40 cells) using an inverted microscope.

    • Calculate the plating efficiency and the percentage of colony formation inhibition relative to the vehicle control.

In Vitro Cell Differentiation Assay (CD11b Expression)

This assay measures the induction of myeloid differentiation by assessing the expression of the cell surface marker CD11b via flow cytometry.

  • Cell Lines: AML cell lines (e.g., HL-60, THP-1).

  • Reagents:

    • This compound and comparator compounds.

    • PE-conjugated anti-human CD11b antibody.

    • Isotype control antibody (PE-conjugated mouse IgG1, κ).

    • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).

  • Protocol:

    • Seed AML cells at a density of 2 x 10^5 cells/mL and treat with the desired concentrations of the test compounds for 48-72 hours.

    • Harvest approximately 1 x 10^6 cells per sample and wash with cold PBS.

    • Resuspend the cells in 100 µL of Flow Cytometry Staining Buffer and add the anti-CD11b antibody or isotype control.[13]

    • Incubate for 20-30 minutes at 4°C in the dark.[13]

    • Wash the cells twice with Flow Cytometry Staining Buffer.[13]

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and analyze on a flow cytometer.[13]

    • Determine the percentage of CD11b-positive cells and the mean fluorescence intensity (MFI).

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Lines: Leukemia cell lines (e.g., Kasumi-1).

  • Reagents:

    • This compound and comparator compounds.

    • Propidium Iodide (PI) staining solution (containing RNase A).

    • 70% Ethanol (B145695) (ice-cold).

    • PBS.

  • Protocol:

    • Treat cells with the desired concentrations of test compounds for the indicated time.

    • Harvest approximately 1-2 x 10^6 cells and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours or overnight.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.[14]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry. The DNA content is measured by the fluorescence intensity of the PI.

In Vivo MLL-AF9 AML Mouse Model

This xenograft model is used to evaluate the in vivo efficacy of anti-leukemic compounds.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG).

  • Cells: MLL-AF9 transduced murine bone marrow cells or human MLL-AF9+ AML cell lines.

  • Protocol:

    • Leukemia Induction:

      • For murine models, transduce bone marrow cells from donor mice with a retrovirus expressing the MLL-AF9 fusion oncogene.

      • Transplant the transduced cells into lethally irradiated recipient mice.[15]

    • Drug Administration:

      • Once leukemia is established (e.g., confirmed by peripheral blood analysis), randomize mice into treatment and vehicle control groups.

      • Administer this compound or comparator compounds via the desired route (e.g., oral gavage, intraperitoneal injection). Dosing regimens from literature include:

        • I-CBP112: 5-10 µM in vitro, with in vivo studies showing efficacy.[1]

        • GNE-272: 100 mg/kg orally in mice.[4]

        • CCS1477: 5, 10, and 20 mg/kg daily oral dosing in a MOLM-16 xenograft model.[10]

        • C646: 10 µM in vitro, with in vivo studies showing efficacy in an AE9a leukemia mouse model.[11]

    • Monitoring and Endpoint:

      • Monitor animal health, body weight, and tumor burden (if applicable) regularly.

      • The primary endpoint is typically overall survival.

Mandatory Visualization

Signaling Pathway

CBP_p300_Signaling_Pathway Simplified CBP/p300 Signaling Pathway in Leukemia cluster_nucleus Nucleus TF Transcription Factors (e.g., MYC, RUNX1) CBP_p300 CBP/p300 TF->CBP_p300 Recruits Histones Histones CBP_p300->Histones HAT Activity Acetylated_Histones Acetylated Histones (e.g., H3K18ac) Histones->Acetylated_Histones Acetylation Target_Genes Target Gene Expression (Proliferation, Survival) Acetylated_Histones->Target_Genes Promotes Transcription I_CBP112 I-CBP112 I_CBP112->CBP_p300 Inhibits Bromodomain

Caption: I-CBP112 inhibits the CBP/p300 bromodomain, disrupting transcription.

Experimental Workflow

In_Vivo_Efficacy_Workflow Experimental Workflow for In Vivo Efficacy Testing Start Start Induce_Leukemia Induce Leukemia (MLL-AF9 Model) Start->Induce_Leukemia Randomize Randomize Mice Induce_Leukemia->Randomize Treatment_Group Treatment Group (I-CBP112 or Comparator) Randomize->Treatment_Group Vehicle_Group Vehicle Control Group Randomize->Vehicle_Group Monitor Monitor Survival & Disease Progression Treatment_Group->Monitor Vehicle_Group->Monitor Endpoint Endpoint: Overall Survival Analysis Monitor->Endpoint Cross_Validation_Logic Logical Framework for Cross-Validation I_CBP112 I-CBP112 Findings (In Vitro & In Vivo) Comparative_Analysis Comparative Analysis (Potency, Efficacy, Mechanism) I_CBP112->Comparative_Analysis Genetic_Models Specific Genetic Models (e.g., MLL-rearranged AML, CREBBP/EP300 mutated cancers) Genetic_Models->Comparative_Analysis Comparator_Compounds Comparator Compounds (GNE-272, CCS1477, etc.) Comparator_Compounds->Comparative_Analysis Cross_Validation Cross-Validated Conclusion Comparative_Analysis->Cross_Validation

References

Safety Operating Guide

Proper Disposal of I-CBP112 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of I-CBP112 hydrochloride, a selective inhibitor of CBP/p300 bromodomains, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize risks and ensure compliance with regulatory standards.

This compound: Key Safety and Handling Data

Before disposal, it is crucial to be aware of the fundamental properties and handling requirements of this compound. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.

PropertyInformationSource
CAS Number 2147701-33-3[1][2]
Molecular Formula C₂₇H₃₆N₂O₅ • HCl[1]
Molecular Weight 505.1 g/mol [1]
Appearance Crystalline solid[1]
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Keep in a dry and dark place.[2]
Usage For research use only. Not for human or veterinary use.[2][3]

Pre-Disposal and Handling Precautions

Before initiating the disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: Laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure

The disposal of this compound, as with most laboratory chemicals, must be carried out in accordance with local, state, and federal regulations. The following steps provide a general guideline; however, always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

  • Waste Collection:

    • Collect all waste material, including unused product and any contaminated disposable items (e.g., pipette tips, weighing paper, gloves), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and properly sealed to prevent leaks or spills.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (2147701-33-3) and an approximate concentration and quantity of the waste.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

    • This area should be away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.

    • Provide them with the complete information about the waste material as labeled on the container.

It is imperative to not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination and is a violation of regulatory standards.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Start: this compound Waste Generated B Wear Appropriate PPE A->B C Collect Waste in a Labeled Hazardous Waste Container B->C D Seal Container and Store in Secondary Containment C->D E Contact Environmental Health & Safety (EHS) D->E F Arrange for Professional Disposal E->F G End: Waste Removed by Licensed Contractor F->G

Caption: Workflow for the proper disposal of this compound.

By following these established procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety officers for guidance on specific protocols.

References

Personal protective equipment for handling I-CBP112 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling I-CBP112 hydrochloride. The following procedural steps and data are designed to ensure the safe handling, use, and disposal of this potent compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent, selective inhibitor of CBP/P300 bromodomains and should be handled with care.[1] While specific toxicity data is limited, its biological activity warrants stringent protective measures to prevent occupational exposure. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.Protects against splashes and airborne particles.
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).Provides a barrier against direct skin contact. Inspect gloves prior to use and dispose of them properly.
Skin and Body Protection Laboratory coat, long-sleeved clothing. Consider a disposable gown for larger quantities.Prevents contamination of personal clothing and skin.
Respiratory Protection Use a NIOSH-approved respirator with a P95 (or higher) filter cartridge if handling outside of a ventilated enclosure or if dust is generated.Minimizes the risk of inhaling the powdered compound.

Operational Plan: Handling and Experimental Workflow

All handling of this compound powder should be performed within a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.

Experimental Protocol: Preparation of a Stock Solution

  • Pre-Handling Checklist:

    • Confirm the location and functionality of safety equipment (safety shower, eyewash station, fire extinguisher).

    • Read and understand the Safety Data Sheet (SDS) for this compound.

    • Ensure the chemical fume hood or ventilated enclosure is functioning correctly.

    • Assemble all necessary equipment and reagents (e.g., balance, weigh paper, spatula, solvent, vials).

  • Donning PPE: Follow the sequence outlined in the workflow diagram below to ensure proper protection.

  • Weighing the Compound:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure.

    • Use anti-static weigh paper or a weighing boat.

    • Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust.

    • Close the primary container tightly immediately after use.

  • Solubilization:

    • Add the appropriate solvent (e.g., DMSO, Ethanol) to the vial containing the weighed compound.[2]

    • Cap the vial securely and mix by vortexing or sonication until the solid is completely dissolved.[3]

    • This compound is soluble in PBS (pH 7.2) at 10 mg/ml, and in DMF, DMSO, and Ethanol at 16 mg/ml.[2]

  • Storage:

    • Store the solid compound and stock solutions at -20°C for long-term stability.[4]

    • The solid is stable for at least four years when stored correctly.[2]

  • Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat / Gown Don2 2. Respirator Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat / Gown Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Correct sequence for putting on (donning) and taking off (doffing) PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Disposal Protocol:

  • Waste Segregation:

    • Solid Chemical Waste: Collect unused this compound powder and any grossly contaminated items (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Chemical Waste: Collect unused stock solutions and experimental solutions in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

    • Contaminated PPE: Used gloves, disposable gowns, and respirator cartridges should be double-bagged in yellow or red biohazard bags and disposed of as hazardous waste.

  • Container Management:

    • Ensure all waste containers are properly labeled with the chemical name ("this compound waste") and the appropriate hazard symbols.

    • Keep waste containers closed except when adding waste.

  • Final Disposal:

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.

Waste Disposal Workflow

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_containers Waste Segregation & Collection Solid Solid I-CBP112 & Grossly Contaminated Items SolidWaste Sealed 'Hazardous Solid Waste' Container Solid->SolidWaste Liquid Unused Solutions LiquidWaste Sealed 'Hazardous Liquid Waste' Container Liquid->LiquidWaste PPE Used Gloves, Gown, etc. PPEWaste Double-Bagged 'Hazardous PPE' Container PPE->PPEWaste EHS Arrange Pickup by EHS for Final Disposal SolidWaste->EHS LiquidWaste->EHS PPEWaste->EHS

Caption: Logical flow for the segregation and disposal of chemical and contaminated waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
I-CBP112 hydrochloride
Reactant of Route 2
Reactant of Route 2
I-CBP112 hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.